GP531
描述
属性
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c17-14-11(15(18)24)20-8-21(14)16-13(23)12(22)10(25-16)7-19-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,19,22-23H,6-7,17H2,(H2,18,24)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUGLHMNZTZQB-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931415 | |
| Record name | 5-Amino-1-[5-(benzylamino)-5-deoxypentofuranosyl]-1H-imidazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142344-87-4 | |
| Record name | GP 531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142344874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-[5-(benzylamino)-5-deoxypentofuranosyl]-1H-imidazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GP-531 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK37HM0CDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GP531: A Deep Dive into its Mechanism of Action for Cardiovascular Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP531 is a novel, second-generation adenosine regulating agent (ARA) under development by ViCardia Therapeutics for the treatment of heart failure.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical and clinical data. The document details the signaling pathways involved, summarizes quantitative findings, and outlines key experimental protocols to inform further research and development in the field of cardiovascular therapeutics.
Core Mechanism of Action: AMPK Activation
The primary mechanism of action of this compound is the activation of 5' adenosine monophosphate-activated protein kinase (AMPK), a critical cellular energy sensor.[1] this compound is an analog of acadesine (also known as AICA-riboside), which upon cellular uptake, is converted to AICA-ribotide (ZMP), a potent activator of AMPK. By mimicking adenosine monophosphate (AMP), ZMP allosterically activates AMPK without altering the cellular AMP:ATP ratio.
Activated AMPK orchestrates a metabolic shift within cardiomyocytes from anabolic, energy-consuming processes to catabolic, energy-producing pathways. This results in:
-
Enhanced Glucose and Fatty Acid Uptake: AMPK activation stimulates the translocation of glucose transporters (GLUTs) to the cell surface and increases the activity of enzymes involved in fatty acid oxidation, providing more fuel for mitochondrial respiration.[1]
-
Increased Mitochondrial Energy Output: By boosting substrate availability and mitochondrial function, this compound enhances the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This is particularly crucial in the context of heart failure, where myocardial energy starvation is a key pathophysiological feature.
-
Improved Cardiac Mechanical Function: The restoration of cellular energetics leads to an improvement in the contractile function of the heart muscle.[1]
In addition to direct AMPK activation, this compound also indirectly augments the levels of endogenous adenosine during periods of cellular stress, such as myocardial ischemia.[1] Endogenous adenosine is a retaliatory metabolite with potent cardioprotective effects, including the inhibition of inflammation, apoptosis, and necrosis.[1]
Signaling Pathways
The signaling cascade initiated by this compound converges on the activation of AMPK and its downstream targets.
Quantitative Data from Preclinical Studies
This compound has demonstrated significant efficacy in preclinical models of heart failure and ischemia/reperfusion injury.
Table 1: Effects of this compound in a Canine Model of Chronic Advanced Heart Failure
| Parameter | Treatment Group | Outcome |
| Left Ventricular Ejection Fraction | This compound (3-300 mcg/kg/min IV) | Significant Increase |
| LV End-Diastolic Pressure | This compound (3-300 mcg/kg/min IV) | Significant Decrease |
| LV End-Diastolic Volume | This compound (3-300 mcg/kg/min IV) | Significant Decrease |
| LV End-Systolic Volume | This compound (3-300 mcg/kg/min IV) | Significant Decrease |
| Heart Rate | This compound (up to 300 mcg/kg/min IV) | No significant change |
| Blood Pressure | This compound (up to 300 mcg/kg/min IV) | No significant change |
| Ventricular Arrhythmias | This compound (up to 300 mcg/kg/min IV) | No de-novo arrhythmias |
Data from a study in dogs with chronic advanced heart failure.[2]
Table 2: Effects of this compound in a Rabbit Model of Ischemia/Reperfusion Injury
| Parameter | Low-Dose this compound (700 µg/kg + 10 µg/kg/min) | High-Dose this compound (2100 µg/kg + 30 µg/kg/min) |
| Infarct Size Reduction (vs. Vehicle) | 34% (p < 0.01) | 22% (p = NS) |
| No-Reflow Zone Reduction (vs. Vehicle) | 31% (p < 0.05) | 16% (p = NS) |
| Hemodynamics (Heart Rate, Blood Pressure) | No significant effect | No significant effect |
| Regional Myocardial Blood Flow | No significant effect | No significant effect |
Data from a study in rabbits subjected to 30 minutes of coronary occlusion followed by 3 hours of reperfusion.
Experimental Protocols
Canine Model of Chronic Advanced Heart Failure
A press release from PeriCor Therapeutics described a study conducted at the Henry Ford Health System.[2] While the full detailed protocol is not publicly available, the key elements involved:
-
Animal Model: Dogs with chronic advanced heart failure.
-
Intervention: Acute intravenous infusion of this compound at doses ranging from 3 mcg/kg/min to 300 mcg/kg/min, compared to a placebo infusion.[2]
-
Key Assessments: Measurement of left ventricular (LV) systolic function, including ejection fraction, LV end-diastolic pressure, end-diastolic volume, and end-systolic volume.[2] Hemodynamic monitoring for heart rate and blood pressure, and surveillance for ventricular arrhythmias were also performed.[2]
Rabbit Model of Ischemia/Reperfusion Injury
A detailed protocol for this model is not available in the public domain. Based on similar studies, a likely workflow would be:
-
Animal Model: Rabbits.
-
Surgical Procedure: Anesthetized rabbits undergo a thoracotomy to expose the heart. A coronary artery is occluded for a defined period (e.g., 30 minutes) to induce ischemia, followed by removal of the occlusion to allow for reperfusion (e.g., 3 hours).
-
Intervention: this compound or a vehicle control is administered as a loading dose followed by a continuous infusion, starting before the onset of ischemia and continuing throughout the reperfusion period.
-
Endpoint Analysis: At the end of the reperfusion period, the hearts are excised. The area at risk of infarction is delineated, and the extent of necrosis (infarct size) is measured, typically using tetrazolium staining. The no-reflow zone can be assessed using fluorescent microspheres or dyes.
Clinical Development
This compound has completed Phase I clinical trials and a pilot Phase II trial.[3]
-
Phase I Trials: Three separate Phase I trials in a total of 84 healthy volunteers have been completed. These studies reportedly demonstrated an excellent safety and tolerability profile for this compound.[3] Specific quantitative data on adverse events from these trials are not publicly available.
-
Pilot Phase II Trial: A pilot Phase II clinical trial was completed in 18 patients with ischemic heart failure.[3] Publicly available information indicates that this trial yielded "strong clinical results supporting further research."[3] However, specific quantitative efficacy data, such as changes in ejection fraction or other clinical endpoints, have not been released in the public domain.
This compound is currently under clinical development by ViCardia Therapeutics and is in Phase II for congestive heart failure.[1]
Conclusion
This compound represents a promising therapeutic approach for heart failure, targeting the fundamental issue of myocardial energy deficiency through the activation of the AMPK signaling pathway. Preclinical studies have provided robust evidence of its cardioprotective and function-enhancing effects. While detailed quantitative results from early-phase clinical trials are not yet publicly available, the reported positive safety and preliminary efficacy signals support the continued development of this compound as a potential novel treatment for patients with heart failure. Further data from ongoing and future clinical trials will be crucial to fully elucidate its clinical utility.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 3. vicardia.com [vicardia.com]
GP531: An Adenosine Regulating Agent for Cardioprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GP531 is a second-generation adenosine regulating agent (ARA) that has shown significant promise in preclinical models of myocardial ischemia and heart failure.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an adenosine regulating agent and an AMP-activated protein kinase (AMPK) activator.[1] We will delve into the available quantitative data from key preclinical studies, present detailed experimental protocols, and visualize the proposed signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent, long-lasting, second-generation adenosine regulating agent developed by ViCardia Therapeutics for the treatment of mitochondrial dysfunction leading to chronic and acute heart failure.[1] Unlike direct adenosine receptor agonists, which can cause systemic side effects, this compound is pharmacologically silent under normal physiological conditions.[2] Its therapeutic effects are localized to tissues undergoing cellular stress, such as ischemia, where it amplifies the body's natural protective response by increasing the local concentration of endogenous adenosine.[2][3] this compound is an analogue of Acadesine, a first-generation ARA.[4]
Mechanism of Action
This compound exerts its cardioprotective effects through a dual mechanism of action: regulation of endogenous adenosine and activation of AMP-activated protein kinase (AMPK).
Adenosine Regulation
During cellular stress, such as myocardial ischemia, there is a rapid breakdown of adenosine triphosphate (ATP), leading to an accumulation of adenosine monophosphate (AMP).[1] This triggers an increase in the localized production of endogenous adenosine, a nucleoside that plays a critical role in cellular protection.[1][5] Adenosine acts as a "retaliatory metabolite," helping to counterbalance the injurious effects of ATP depletion.[1]
This compound is believed to enhance the levels of endogenous adenosine specifically in these stressed tissues.[6] The proposed mechanism, based on its relationship to Acadesine, involves the enzyme adenosine kinase. Acadesine is converted to AICA-ribotide (ZMP) by adenosine kinase, the same enzyme that phosphorylates adenosine to AMP.[4] By acting as a substrate for adenosine kinase, this compound may competitively inhibit the phosphorylation of adenosine, thereby increasing its local concentration.
AMPK Activation
This compound is also a direct activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][4] Activation of AMPK in the heart has several beneficial downstream effects that contribute to cardioprotection:
-
Stimulation of Glucose and Fatty Acid Uptake: AMPK activation enhances the uptake and utilization of glucose and fatty acids, providing the heart with much-needed energy substrates during times of stress.[1]
-
Enhanced Mitochondrial Function: this compound improves the energy output (ATP) of mitochondria, the powerhouses of the cell.[1][4]
-
Regulation of Mitochondrial Biogenesis: AMPK plays a role in regulating the formation of new mitochondria, a process that is often impaired in heart failure.[4]
The interplay between adenosine regulation and AMPK activation creates a synergistic effect, protecting the myocardium from injury and improving cardiac function.
Signaling Pathways
The cardioprotective effects of this compound are mediated by complex signaling pathways. Below are diagrams illustrating the proposed mechanisms.
Quantitative Data from Preclinical Studies
This compound has been evaluated in several preclinical models of myocardial ischemia and heart failure. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Infarct Size and No-Reflow in a Rabbit Model of Ischemia/Reperfusion[2][3][7]
| Treatment Group | Dose | Infarct Size (% of Risk Zone) | Reduction in Infarct Size vs. Vehicle | No-Reflow Zone (% of Risk Zone) | Reduction in No-Reflow Zone vs. Vehicle |
| Vehicle | N/A | 0.50 ± 0.04 | N/A | 0.36 ± 0.04 | N/A |
| Low-Dose this compound | 700 µg/kg loading dose + 10 µg/kg/min infusion | 0.33 ± 0.04 | 34% | 0.25 ± 0.03** | 31% |
| High-Dose this compound | 2100 µg/kg loading dose + 30 µg/kg/min infusion | 0.39 ± 0.04 | 22% (NS) | 0.30 ± 0.04 | 16% (NS) |
| p < 0.01 vs. vehicle; *p < 0.05 vs. vehicle; NS = Not Significant |
Table 2: Effects of this compound on Left Ventricular Function in a Canine Model of Advanced Chronic Heart Failure[8]
| Parameter | Baseline | After 6h this compound Infusion (10 µg/kg/min) | p-value |
| LV Ejection Fraction (%) | 27 ± 1 | 34 ± 1 | < 0.05 |
| LV End-Diastolic Pressure (mmHg) | Significantly Decreased | - | < 0.05 |
| LV End-Diastolic Volume (mL) | Significantly Decreased | - | < 0.05 |
| LV End-Systolic Volume (mL) | Significantly Decreased | - | < 0.05 |
| Heart Rate | No significant change | - | NS |
| Mean Aortic Pressure | No significant change | - | NS |
| Values are presented as mean ± SEM. |
Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical studies of this compound.
Rabbit Model of Myocardial Ischemia/Reperfusion[2]
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure:
-
A thoracotomy is performed to expose the heart.
-
A major branch of the left coronary artery is identified and a snare occluder is placed around it.
-
-
Ischemia/Reperfusion Protocol:
-
The coronary artery is occluded for 30 minutes to induce ischemia.
-
The snare is released to allow for 3 hours of reperfusion.
-
-
Drug Administration: this compound or vehicle is administered as a loading dose followed by a continuous infusion, starting 12 minutes before coronary occlusion and continuing throughout reperfusion.
-
Endpoint Analysis:
-
Risk Zone Delineation: The area at risk of infarction is determined by injecting a blue dye.
-
Infarct Size Measurement: The heart is sliced and stained with triphenyl tetrazolium chloride (TTC) to differentiate viable (red) from necrotic (pale) tissue.
-
No-Reflow Zone Assessment: The no-reflow phenomenon is assessed using thioflavin S staining.
-
Regional Myocardial Blood Flow (RMBF): RMBF is measured using radioactive microspheres.
-
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. vicardia.com [vicardia.com]
- 3. Acadesine: the prototype adenosine regulating agent for reducing myocardial ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. [Regional myocardial blood flow measurement with radioactive microspheres in dogs with myocardial ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]
GP531 and the AMPK Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GP531 is a second-generation adenosine-regulating agent and a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Developed by ViCardia Therapeutics, this compound is an analogue of Acadesine (AICAR) and is currently in clinical development for the treatment of heart failure.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the AMPK signaling pathway. It includes a summary of available preclinical data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a promising therapeutic agent for cardiovascular diseases, particularly heart failure.[2] Its primary mechanism of action is the activation of AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status.[3][4] By activating AMPK, this compound stimulates downstream pathways that enhance cellular energy production and utilization, which is particularly beneficial in the context of the failing heart where energy metabolism is often impaired.[3][5] As a second-generation adenosine-regulating agent, this compound not only directly activates AMPK but is also thought to augment the local concentrations of endogenous adenosine during periods of cellular stress, such as ischemia, further contributing to its cardioprotective effects.[3][6]
The AMPK Activation Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[4] It is activated under conditions of low cellular energy, signified by an increased AMP:ATP ratio. The binding of AMP to the γ subunit induces a conformational change that promotes the phosphorylation of threonine 172 on the α subunit by upstream kinases, most notably liver kinase B1 (LKB1).[7] This phosphorylation event leads to a significant increase in AMPK activity.[7]
Activated AMPK works to restore cellular energy balance by:
-
Stimulating catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation.[4][7]
-
Inhibiting anabolic pathways that consume ATP, including protein and lipid synthesis.[4]
Mechanism of Action of this compound
This compound, being an analogue of Acadesine (AICAR), is believed to exert its effects through a similar mechanism.[3] Once inside the cell, Acadesine is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an AMP analogue.[8] ZMP allosterically activates AMPK, mimicking the effect of AMP but without altering the cellular AMP:ATP ratio.[8] It is presumed that this compound acts in a similar manner, leading to the activation of AMPK and its downstream effects.
The activation of AMPK by this compound is expected to lead to:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporters (GLUT1 and GLUT4) to the cell membrane, facilitating increased glucose uptake into cardiomyocytes.[9]
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the uptake and oxidation of fatty acids in the mitochondria.[4]
-
Improved Mitochondrial Function: By providing more substrate for oxidative phosphorylation, this compound is proposed to enhance the energy output (ATP production) of mitochondria.[3]
Signaling Pathway Diagram
Caption: this compound activates the AMPK signaling pathway.
Quantitative Data
Table 1: In Vitro Activity of Acadesine (AICAR)
| Parameter | Cell Type | Value | Reference |
| EC50 for AMPK Activation | Isolated Hepatocytes | ~500 µM | [10] |
| EC50 for Apoptosis Induction | B-CLL cells | 380 µM | [8] |
Table 2: In Vivo Preclinical Data for this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rabbit Model of Ischemia/Reperfusion | Low Dose: 700 µg/kg loading dose + 10 µg/kg/min infusion | - 34% reduction in infarct size- 31% reduction in the no-reflow zone | [11] |
| High Dose: 2100 µg/kg loading dose + 30 µg/kg/min infusion | - 22% reduction in infarct size- 16% reduction in the no-reflow zone | [11] | |
| Dog Model of Chronic Heart Failure | 10 µg/kg/min intravenous infusion for 6 hours | - Significant increase in Left Ventricular Ejection Fraction (LVEF) from 27% to 34%- Significant decrease in LV end-diastolic pressure, end-diastolic volume, and end-systolic volume | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and the AMPK activation pathway. These are synthesized from established protocols and can be adapted for specific research needs.
In Vitro AMPK Kinase Activity Assay
This protocol describes a non-radioactive, in vitro kinase assay to determine the direct effect of a compound on AMPK activity.
Experimental Workflow:
Caption: Workflow for an in vitro AMPK kinase activity assay.
Materials:
-
Recombinant human AMPK heterotrimer (α1/β1/γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR) as a synthetic substrate
-
Adenosine Triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant AMPK enzyme and the SAMS peptide substrate to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced (or phosphorylated substrate) using a suitable detection method as per the manufacturer's instructions.
-
Calculate the percentage of AMPK activation relative to the vehicle control for each this compound concentration and determine the EC50 value.
Quantification of ACC Phosphorylation in Cardiomyocytes
This protocol outlines the use of Western blotting to quantify the phosphorylation of ACC at its AMPK-specific site (Ser79) in response to this compound treatment in cultured cardiomyocytes.
Procedure:
-
Culture cardiomyocytes (e.g., primary neonatal rat ventricular myocytes or a relevant cell line) to near confluence.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ACC (Ser79).
-
Subsequently, probe the membrane with a primary antibody for total ACC as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated ACC signal to the total ACC signal.
Myocardial Glucose Uptake Assay
This protocol describes a method to measure glucose uptake in cultured cardiomyocytes using the fluorescent glucose analog 2-NBDG.[12][13][14][15][16]
Procedure:
-
Seed cardiomyocytes in a multi-well plate and culture until they form a confluent monolayer.
-
Wash the cells with glucose-free media and incubate for a short period to deplete intracellular glucose.
-
Treat the cells with different concentrations of this compound or a vehicle control in glucose-free media.
-
Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 20-30 minutes at 37°C.[12]
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence of the intracellular 2-NBDG using a fluorescence plate reader or a flow cytometer.
-
Normalize the fluorescence signal to the protein content of each well.
Fatty Acid Oxidation Assay in Isolated Cardiomyocytes
This protocol details a radiometric assay to measure the rate of fatty acid oxidation in isolated cardiomyocytes.[17][18][19][20][21][22]
Materials:
-
Isolated cardiomyocytes
-
[¹⁴C]-labeled long-chain fatty acid (e.g., palmitate)
-
Fatty acid-free bovine serum albumin (BSA)
-
L-carnitine
-
Assay buffer
Procedure:
-
Prepare a solution of [¹⁴C]-palmitate complexed to BSA.
-
Incubate isolated cardiomyocytes with the [¹⁴C]-palmitate-BSA complex in the presence of varying concentrations of this compound or vehicle control.
-
After the incubation period, separate the cells from the medium.
-
Measure the amount of ¹⁴CO₂ produced (trapped in a suitable absorbent) and the amount of ¹⁴C incorporated into acid-soluble metabolites.
-
The rate of fatty acid oxidation is calculated based on the amount of radioactivity recovered in these fractions.
Conclusion
This compound is a promising therapeutic candidate for heart failure that functions through the activation of the AMPK signaling pathway. Its mechanism of action, analogous to that of Acadesine, involves stimulating cellular energy production through increased glucose uptake and fatty acid oxidation. The available preclinical data in animal models of cardiac dysfunction supports its potential clinical utility. Further research is warranted to fully elucidate the quantitative aspects of its interaction with AMPK and to translate these promising preclinical findings into effective clinical outcomes for patients with heart failure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 3. ViCardia this compound Potent, Long-Lasting, Infusion Therapy [medical-xprt.com]
- 4. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vicardia.com [vicardia.com]
- 6. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 7. Adenosine Monophosphate-Activated Protein Kinase (AMPK) as a New Target for Antidiabetic Drugs: A Review on Metabolic, Pharmacological and Chemical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. sec.gov [sec.gov]
- 18. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty Acid Oxidation in Cardiac and Skeletal Muscle Mitochondria is Unaffected by Deletion of CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cardioprotective Potential of GP531: A Technical Guide to its Cellular Effects in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP531 is a second-generation adenosine regulating agent (ARA) and a potent activator of AMP-activated protein kinase (AMPK) currently under investigation for the treatment of heart failure.[1][2] This technical guide provides an in-depth overview of the cellular effects of this compound in cardiomyocytes, focusing on its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used to elucidate these effects. While direct in vitro data on this compound is emerging, much of our understanding is also informed by studies of its close analog, Acadesine (AICAR). This document will clearly distinguish between data directly from this compound studies and those inferred from its analog.
Mechanism of Action: A Dual Approach to Cardioprotection
This compound exerts its cardioprotective effects through a dual mechanism of action centered around the modulation of cellular energy homeostasis, particularly under conditions of stress such as ischemia.[1][2]
-
Adenosine Regulation: During cellular stress, such as myocardial ischemia, there is a net breakdown of adenosine triphosphate (ATP). This compound amplifies the localized release of endogenous adenosine in these stressed tissues.[1] Adenosine, in turn, acts as a "retaliatory metabolite," binding to its receptors on cardiomyocytes to initiate a cascade of protective signaling events. This localized action is a key advantage, avoiding the systemic side effects associated with direct adenosine administration.
-
AMPK Activation: this compound directly activates AMP-activated protein kinase (AMPK), a critical energy sensor in cardiomyocytes.[2] Activation of AMPK shifts the cell's metabolic profile towards energy production and conservation. This includes stimulating glucose and fatty acid uptake and oxidation, enhancing mitochondrial biogenesis, and inhibiting energy-consuming anabolic processes.[3][4][5]
The synergistic action of increased local adenosine and direct AMPK activation provides a powerful defense against the cellular damage induced by ischemia and reperfusion.
Quantitative Data on the Effects of this compound and its Analog Acadesine
The following tables summarize the key quantitative findings from preclinical studies on this compound and its analog, Acadesine.
Table 1: In Vivo Effects of this compound in a Rabbit Model of Ischemia/Reperfusion
This study involved a 30-minute coronary occlusion followed by 3 hours of reperfusion.
| Parameter | Vehicle Control | Low-Dose this compound (700 µg/kg + 10 µg/kg/min) | High-Dose this compound (2100 µg/kg + 30 µg/kg/min) | Reference |
| Infarct Size (% of risk zone) | 0.50 ± 0.4 | 0.33 ± 0.4 (34% reduction, P < .01) | 0.41 ± 0.4 (18% reduction, NS) | |
| No-Reflow Zone (% of risk zone) | 0.36 ± 0.4 | 0.25 ± 0.3 (31% reduction, P < .05) | 0.30 ± 0.4 (17% reduction, NS) |
NS = Not Significant
Table 2: In Vitro Effects of Acadesine (this compound Analog) on Cardiomyocytes
These studies utilized isolated cardiomyocyte models to investigate the direct cellular effects of Acadesine.
| Experimental Model | Treatment | Key Finding | Reference |
| Isolated adult rat ventricular myocytes | 10 min simulated ischemia/reperfusion | >75% of control cells developed hypercontracture. | [6] |
| 50 µM Acadesine pretreatment | Up to 90% of myocytes maintained normal morphology and contractility. | [6] | |
| Isolated, perfused rat heart | Global hypothermic ischemia and reperfusion | Post-ischemic aortic flow recovery: 15.4 ± 2.8 ml/min (control). | |
| 20 µM Acadesine in cardioplegia | Post-ischemic aortic flow recovery: 29.5 ± 3.8 ml/min. |
Experimental Protocols
The following section details a representative experimental protocol for assessing the cardioprotective effects of a compound like this compound using an in vitro model of simulated ischemia/reperfusion in isolated adult rat cardiomyocytes. This protocol is based on methodologies described in the literature for Acadesine.[6]
Isolation of Adult Rat Ventricular Myocytes
-
Anesthesia and Heart Excision: Adult Sprague-Dawley rats are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneally). The heart is rapidly excised and placed in ice-cold calcium-free buffer.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused with a calcium-free buffer containing collagenase type II to digest the extracellular matrix.
-
Cell Dissociation and Purification: The ventricles are minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered and subjected to a series of washes and calcium reintroduction steps to enrich for viable, rod-shaped myocytes.
Simulated Ischemia/Reperfusion Protocol
-
Baseline Conditions: Isolated cardiomyocytes are plated on laminin-coated dishes and allowed to stabilize in a normoxic buffer.
-
Pre-treatment: Cells are pre-treated with either vehicle or this compound at various concentrations for a specified period (e.g., 15 minutes).
-
Simulated Ischemia (SI): The normoxic buffer is replaced with a "ischemic" buffer (typically low pH, high potassium, and substrate-free) and cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined duration (e.g., 30-60 minutes).
-
Reperfusion: The ischemic buffer is replaced with a normoxic "reperfusion" buffer, and cells are returned to a normoxic incubator for a specified time (e.g., 60-120 minutes).
Assessment of Cellular Effects
-
Cell Viability: Assessed by trypan blue exclusion or measurement of lactate dehydrogenase (LDH) release into the supernatant.
-
Metabolic Assays:
-
Glucose Uptake: Measured using radiolabeled 2-deoxyglucose.
-
Fatty Acid Oxidation: Measured by the rate of conversion of radiolabeled palmitate to CO2.
-
ATP Levels: Quantified using a luciferin/luciferase-based assay.
-
-
AMPK Activation: Determined by Western blotting for the phosphorylated form of AMPK and its downstream targets (e.g., ACC).
-
Calcium Handling: Intracellular calcium transients are measured using fluorescent indicators such as Fura-2 or Fluo-4.
-
Electrophysiology: Action potentials and ion channel currents are recorded using the patch-clamp technique.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for heart failure through its unique dual mechanism of enhancing local adenosine signaling and directly activating the master metabolic regulator, AMPK. Preclinical in vivo data with this compound demonstrates significant cardioprotection in the context of ischemia/reperfusion injury. While direct cellular data for this compound is still emerging, extensive research on its analog, Acadesine, strongly supports its proposed cellular effects in cardiomyocytes, including improved metabolic function and enhanced survival under stress.
Future research should focus on generating comprehensive in vitro data specifically for this compound to confirm and extend the findings from Acadesine studies. Key areas of investigation should include detailed dose-response analyses of AMPK activation, in-depth characterization of its effects on cardiomyocyte electrophysiology and calcium handling, and elucidation of its impact on mitochondrial biogenesis and function. Such studies will be crucial for the continued clinical development of this compound as a novel therapy for heart failure.
References
- 1. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 2. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Activation of AMPK Promotes Maturation of Cardiomyocytes Derived From Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activator-treated human cardiac spheres enhance maturation and enable pathological modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acadesine improves tolerance to ischemic injury in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GP531 in Mitochondrial Bioenergetics: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GP531 is a novel therapeutic agent currently under investigation for the treatment of heart failure, with a primary mechanism of action centered on the enhancement of mitochondrial bioenergetics. This document provides a comprehensive overview of the core scientific principles underlying this compound's function, its impact on cellular energy metabolism, and the experimental evidence supporting its development. This compound acts as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. By stimulating AMPK, this compound orchestrates a multi-faceted response to improve mitochondrial function, including the promotion of glucose and fatty acid uptake, enhancement of ATP synthesis, and stimulation of mitochondrial biogenesis. This whitepaper consolidates the available preclinical and clinical data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved.
Introduction: The Mitochondrial Engine of the Heart and the Role of this compound
The heart has an immense and continuous energy demand, met predominantly by mitochondrial oxidative phosphorylation. In heart failure, a common final pathway for many cardiovascular diseases, myocardial energy metabolism is significantly impaired. This "energy starvation" is characterized by diminished mitochondrial ATP production, increased oxidative stress, and a progressive loss of viable cardiomyocytes. Mitochondrial dysfunction is therefore a critical therapeutic target in heart failure.
This compound emerges as a promising therapeutic candidate that directly addresses this bioenergetic deficit. It is a second-generation adenosine regulating agent (ARA) and a direct activator of AMPK.[1][2] Its dual mechanism of action aims to restore cellular energy balance and protect the myocardium from further damage.
Mechanism of Action: A Dual Approach to Enhancing Mitochondrial Function
The primary molecular target of this compound is AMP-activated protein kinase (AMPK).[3][4] AMPK acts as a cellular energy sensor; it is activated when the intracellular AMP:ATP ratio rises, a hallmark of energy stress. Once activated, AMPK initiates a cascade of events to restore energy balance.
This compound also functions as an adenosine regulating agent, augmenting the localized release of endogenous adenosine during periods of cellular stress, such as ischemia.[5] Endogenous adenosine is a retaliatory metabolite that provides a natural defense against myocardial injury by targeting multiple pathways of cellular stress.[1]
Direct AMPK Activation
This compound directly activates AMPK, leading to a series of downstream effects that enhance mitochondrial bioenergetics:[1][4]
-
Increased Glucose and Fatty Acid Uptake: Activated AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface and stimulates fatty acid oxidation, providing the necessary fuel for mitochondrial respiration.[1]
-
Enhanced ATP Production: By stimulating catabolic pathways and inhibiting anabolic processes, AMPK activation leads to an overall increase in the energy (ATP) output of the mitochondria.[3]
-
Mitochondrial Biogenesis: AMPK activation is known to stimulate the expression of key regulators of mitochondrial biogenesis, such as PGC-1α, leading to the formation of new, healthy mitochondria.[1] This helps to replace damaged organelles and increase the overall respiratory capacity of the cell.
Adenosine Regulation
As an adenosine regulating agent, this compound amplifies the protective effects of endogenous adenosine released during cellular stress.[5] This leads to:
-
Cardioprotection: Endogenous adenosine protects cells from multiple pathways of injury, including inflammation, apoptosis, and necrosis.[1]
-
Regulation of Cellular Energetics: Adenosine acts as a key regulator of cellular energetics by countering net ATP catabolism.[1]
Quantitative Data from Preclinical and Clinical Studies
While detailed quantitative data on direct mitochondrial parameters are limited in publicly available literature, preclinical and early clinical studies have demonstrated the beneficial effects of this compound on cardiac function.
Preclinical Data in a Canine Model of Heart Failure
A study in dogs with advanced chronic heart failure showed that an acute intravenous infusion of this compound significantly improved left ventricular (LV) systolic function.
| Parameter | Baseline | After 6h this compound Infusion | p-value | Reference |
| LV Ejection Fraction (%) | 27 ± 1 | 34 ± 1 | < 0.05 | [3] |
| LV End-Diastolic Pressure | Decreased | Significant | [3] | |
| LV End-Diastolic Volume | Decreased | Significant | [3] | |
| LV End-Systolic Volume | Decreased | Significant | [3] |
Preclinical Data in a Rabbit Model of Ischemia/Reperfusion
In a rabbit model of myocardial ischemia and reperfusion, a low dose of this compound demonstrated significant cardioprotective effects.
| Parameter | Vehicle | Low-Dose this compound | p-value | Reference |
| Infarct Size (% of risk zone) | 0.50 ± 0.4 | 0.33 ± 0.4 | < 0.01 | [6] |
| No-Reflow Zone (% of risk zone) | 0.36 ± 0.4 | 0.25 ± 0.3 | < 0.05 | [6] |
Clinical Trial Status
This compound has completed Phase 1 trials in healthy volunteers and a pilot Phase 2 trial in patients with ischemic heart failure, showing a good safety and tolerability profile and strong clinical results supporting further research.[1][2] As of late 2025, this compound is entering further Phase 2 clinical trials for congestive heart failure.[4]
Experimental Protocols for Assessing Mitochondrial Bioenergetics
The following are generalized protocols for key experiments used to assess mitochondrial bioenergetics. Specific protocols for the evaluation of this compound are not publicly available and would need to be optimized for the specific experimental system.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., cardiomyocytes) in a Seahorse XF cell culture microplate and allow them to adhere.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight.
-
Cell Preparation: Wash cells with Seahorse XF assay medium. Add the final volume of assay medium, including the desired concentration of this compound or vehicle control. Incubate for a specified period.
-
Prepare Injection Reagents: Prepare stock solutions of mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Run Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure OCR.
-
Data Analysis: Analyze the OCR data to determine the key parameters of mitochondrial function.
ATP Production Assay
This assay quantifies the total cellular ATP levels.
Objective: To measure the effect of this compound on cellular ATP production.
Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with various concentrations of this compound or vehicle for the desired duration.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
ATP Detection: Use a luciferase-based ATP detection kit. The luciferin-luciferase reaction utilizes ATP to produce light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve of known ATP concentrations.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the electrical potential across the inner mitochondrial membrane, an indicator of mitochondrial health.
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in a multi-well plate and treat with this compound or vehicle.
-
Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRM, TMRE, or JC-1).
-
Imaging or Flow Cytometry: Visualize the stained cells using fluorescence microscopy or quantify the fluorescence intensity using a plate reader or flow cytometer.
-
Data Analysis: A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates a depolarization of the mitochondrial membrane potential.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for heart failure by targeting the fundamental problem of mitochondrial dysfunction. Its dual mechanism of activating AMPK and augmenting endogenous adenosine provides a robust approach to restoring myocardial bioenergetics and protecting the heart from further damage. The available preclinical and early clinical data are encouraging, demonstrating improvements in cardiac function and a favorable safety profile.
Future research should focus on elucidating the detailed molecular interactions of this compound with the AMPK complex and further quantifying its direct effects on mitochondrial respiration, ATP production, and membrane potential in various cell and animal models of heart failure. The ongoing Phase 2 clinical trials will be crucial in determining the efficacy of this compound in a larger patient population and its potential to become a novel, life-saving therapy for heart failure.
References
- 1. medical-xprt.com [medical-xprt.com]
- 2. vicardia.com [vicardia.com]
- 3. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 4. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 5. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Cardioprotective Properties of GP531
Executive Summary
GP531 is a novel, second-generation Adenosine Regulating Agent (ARA) and a direct activator of AMP-activated protein kinase (AMPK) currently in Phase II clinical development for the treatment of heart failure.[1] Developed by ViCardia Therapeutics, this compound is engineered to enhance the body's natural cardioprotective mechanisms that are invoked during periods of cellular stress, such as ischemia and hypoxia.[1] It functions by amplifying the localized release of endogenous adenosine and by stimulating mitochondrial biogenesis and energy production through the AMPK pathway.[1][2][3] Preclinical studies have demonstrated significant efficacy in reducing myocardial infarct size, mitigating ischemia-reperfusion injury, and improving cardiac function in models of advanced heart failure, without the adverse hemodynamic effects associated with direct adenosine administration.[4][5][6] This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to the cardioprotective effects of this compound.
Mechanism of Action
This compound exerts its cardioprotective effects through a dual mechanism that converges on the restoration of cellular energy homeostasis in stressed cardiomyocytes.
2.1 Adenosine Regulation: Under conditions of cellular stress like ischemia, the breakdown of adenosine triphosphate (ATP) increases.[1] this compound is pharmacologically silent in healthy, unstressed tissue but acts to amplify the release of endogenous adenosine specifically at the site of injury.[4][5] This localized increase in adenosine, a "retaliatory metabolite," helps protect cells from injury pathways, including inflammation, apoptosis, and necrosis, thereby countering the net ATP catabolism.[1][2]
2.2 AMPK Pathway Activation: this compound is an analogue of Acadesine and a direct activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2][3] AMPK activation initiates a cascade of events aimed at restoring cellular energy:
-
Enhanced Energy Production: It stimulates glucose and fatty acid uptake and enhances the oxidative phosphorylation system (OXPHOS) in mitochondria, boosting the output of ATP.[1][2][7]
-
Mitochondrial Biogenesis: AMPK activation promotes the biogenesis of new, healthy mitochondria, a process critical for reversing the mitochondrial dysfunction that is a hallmark of heart failure.[2]
This dual action addresses both the immediate energetic crisis during an ischemic event and the long-term mitochondrial health required for sustained cardiac function.
Preclinical Evidence of Cardioprotection
This compound has demonstrated significant cardioprotective activity in multiple preclinical models of myocardial injury and heart failure.
3.1 Ischemia/Reperfusion Injury Model (Rabbit)
A key study investigated the efficacy of this compound in reducing myocardial necrosis and the "no-reflow" phenomenon following acute ischemia-reperfusion (I/R) injury.[4]
Table 1: Efficacy of this compound in a Rabbit I/R Model [4]
| Treatment Group | Dose | Infarct Size (% of Risk Zone) | Reduction vs. Vehicle | No-Reflow Zone (% of Risk Zone) | Reduction vs. Vehicle |
| Vehicle | N/A | 0.50 ± 0.4 | - | 0.36 ± 0.4 | - |
| Low-Dose this compound | 700 µg/kg + 10 µg/kg/min | 0.33 ± 0.4 (p < 0.01) | 34% | 0.25 ± 0.3 (p < 0.05) | 31% |
| High-Dose this compound | 2100 µg/kg + 30 µg/kg/min | 0.39 ± 0.4 (NS) | 22% | 0.30 ± 0.4 (NS) | 16% |
Data are presented as mean ± standard deviation. NS = Not Significant.
Notably, this compound administration did not adversely affect hemodynamics (heart rate, blood pressure).[4] The lower dose proved more effective, suggesting a targeted therapeutic window.[4]
3.2 Advanced Chronic Heart Failure Model (Dog)
Studies in a canine model of chronic heart failure induced by microembolization demonstrated that this compound improves global cardiac function.[5][6]
Table 2: Hemodynamic Effects of this compound in a Canine Heart Failure Model [6]
| Parameter | Baseline | After 6-hr this compound Infusion (10 µg/kg/min) | Change |
| LV Ejection Fraction (%) | 27 ± 1 | 34 ± 1 (p < 0.05) | +26% |
| LV End-Diastolic Pressure | Decreased | Significantly Decreased | Improved |
| LV End-Systolic Volume | Decreased | Significantly Decreased | Improved |
| Heart Rate | No Change | No Significant Change | Stable |
| Mean Aortic Pressure | No Change | No Significant Change | Stable |
| Myocardial O₂ Consumption (MVO₂) | No Change | No Significant Change | No Increase in Workload |
Data are presented as mean ± standard error.
These results indicate that this compound enhances cardiac efficiency and function without increasing myocardial oxygen demand or causing hypotension, a critical advantage over many existing inotropic agents.[5][6]
Experimental Protocols
4.1 Rabbit Ischemia/Reperfusion Protocol [4]
This protocol was designed to assess the effect of this compound on infarct size and microvascular obstruction after a defined ischemic insult.
-
Animal Model: Anesthetized rabbits.
-
Ischemia Induction: A 30-minute occlusion of a coronary artery was performed to induce myocardial ischemia.
-
Drug Administration: this compound or vehicle was administered as a loading dose followed by a constant infusion, starting 12 minutes before the onset of occlusion and continuing throughout the 3-hour reperfusion period.
-
Endpoint Analysis:
-
Area at Risk: Delineated using blue dye.
-
Infarct Size: Measured via tetrazolium staining, which distinguishes viable from necrotic tissue.
-
No-Reflow Zone: Assessed with Thioflavin S staining, which identifies areas of the microvasculature that fail to reperfuse.
-
Regional Myocardial Blood Flow (RMBF): Quantified using radioactive microspheres.
-
4.2 Canine Chronic Heart Failure Protocol [6]
This protocol evaluated the impact of this compound on the function of a chronically failing heart.
-
Animal Model: Dogs with advanced chronic heart failure (Left Ventricular Ejection Fraction <30%), induced by intracoronary microembolizations.
-
Study Design: A randomized crossover design where six dogs received either a 6-hour intravenous infusion of this compound (10 µg/kg/min) or a vehicle (normal saline), with a one-week washout period between treatments.
-
Measurements:
-
Hemodynamics: Monitored continuously. Measurements of heart rate, mean aortic pressure, LV end-diastolic pressure, and volumes were taken at baseline and hourly during the infusion.
-
Myocardial Oxygen Consumption (MVO₂): Measured at baseline and at 4 and 6 hours into the infusion to assess changes in cardiac workload.
-
Pressure-Volume Relationship (PVR): Assessed at baseline and at the 6-hour mark to determine contractility and systolic function.
-
Clinical Development and Future Directions
This compound has successfully completed three Phase I trials in 84 healthy volunteers, demonstrating an excellent safety and tolerability profile.[2][3] A pilot Phase II trial in 18 patients with ischemic heart failure yielded strong clinical results, supporting further development.[2][3]
ViCardia Therapeutics is currently advancing this compound in a Phase II trial for the treatment of congestive heart failure.[1] The unique mechanism, which improves myocardial bioenergetics and function without causing deleterious hemodynamic side effects, positions this compound as a promising therapeutic candidate for acute decompensated heart failure—a condition with a significant unmet medical need.[7] Future research will likely focus on confirming these benefits in larger patient populations and further elucidating the long-term impacts on mitochondrial health and disease progression.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. ViCardia this compound Potent, Long-Lasting, Infusion Therapy [medical-xprt.com]
- 3. vicardia.com [vicardia.com]
- 4. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 6. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vicardia.com [vicardia.com]
GP531: A Deep Dive into its Cardioprotective Mechanisms via Modulation of Cellular Stress and ATP Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GP531, a second-generation adenosine regulating agent (ARA), has emerged as a promising therapeutic candidate for conditions characterized by cellular stress and energy depletion, particularly in the context of cardiovascular diseases such as heart failure and ischemia/reperfusion injury. This document provides a comprehensive technical overview of the core mechanisms of this compound, focusing on its impact on cellular stress pathways and the maintenance of adenosine triphosphate (ATP) levels. Detailed experimental protocols from key preclinical studies are provided, alongside a quantitative summary of its efficacy. Furthermore, the underlying signaling cascades are visually represented to facilitate a deeper understanding of its molecular interactions.
Introduction
Cellular homeostasis is critically dependent on a constant supply of ATP to fuel essential biological processes. In pathological states such as myocardial ischemia, a mismatch between ATP supply and demand leads to a cascade of detrimental events, including increased oxidative stress, inflammation, and ultimately, cell death through apoptosis and necrosis.[1][2] Endogenous adenosine plays a crucial role as a "retaliatory metabolite," acting to mitigate cellular injury and preserve energy balance during periods of stress.[3] However, in chronic disease states like heart failure, this natural protective mechanism is often insufficient.[1][2]
This compound is a novel investigational drug designed to amplify the body's natural protective responses to cellular stress.[1][2] It functions as a potent adenosine regulating agent and a direct activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[3][4] This dual mechanism of action positions this compound as a compelling therapeutic strategy to counteract the deleterious effects of ATP depletion and associated cellular stress.
Mechanism of Action: A Two-Pronged Approach
This compound exerts its cardioprotective effects through two primary, interconnected mechanisms: the augmentation of endogenous adenosine and the direct activation of AMPK.
Adenosine Regulation
Under conditions of metabolic stress, such as ischemia and hypoxia, the breakdown of ATP exceeds its synthesis, leading to an accumulation of adenosine monophosphate (AMP).[1] this compound facilitates the localized release of endogenous adenosine in these stressed tissues.[2] Adenosine, in turn, activates cell surface receptors to initiate a variety of protective responses, including vasodilation, anti-inflammatory effects, and a reduction in apoptosis and necrosis.[1][3]
AMPK Activation
This compound directly activates AMPK, a critical energy sensor that is activated by rising AMP:ATP ratios.[4] Once activated, AMPK orchestrates a metabolic switch to conserve ATP by inhibiting anabolic pathways (e.g., protein and fatty acid synthesis) and promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake).[3] Furthermore, AMPK activation has been shown to stimulate mitochondrial biogenesis and autophagy, processes essential for cellular quality control and long-term energy homeostasis.[3]
Signaling Pathways
The cardioprotective effects of this compound are mediated by a complex network of signaling pathways initiated by the augmentation of adenosine and the activation of AMPK.
Preclinical Efficacy Data
The cardioprotective effects of this compound have been demonstrated in several preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound in a Canine Model of Chronic Heart Failure
| Parameter | Baseline | 6 hours post-GP531 Infusion (10 μg/kg/min) | p-value | Reference |
| Left Ventricular Ejection Fraction (%) | 27 ± 1 | 34 ± 1 | < 0.05 | [5] |
| LV End-Diastolic Pressure | Decreased | Significantly Decreased | < 0.05 | [5] |
| LV End-Diastolic Volume | Decreased | Significantly Decreased | < 0.05 | [5] |
| LV End-Systolic Volume | Decreased | Significantly Decreased | < 0.05 | [5] |
Table 2: Effects of this compound on Myocardial Infarction and No-Reflow in a Rabbit Model of Ischemia/Reperfusion
| Treatment Group | Infarct Size (% of Risk Zone) | Reduction vs. Vehicle | No-Reflow Zone (% of Risk Zone) | Reduction vs. Vehicle | Reference |
| Vehicle | 0.50 ± 0.4 | - | 0.36 ± 0.4 | - | [6] |
| Low-Dose this compound (700 µg/kg + 10 µg/kg/min) | 0.33 ± 0.4 | 34% | 0.25 ± 0.3 | 31% | [6] |
| High-Dose this compound (2100 µg/kg + 30 µg/kg/min) | Reduced by 22% (p=NS) | 22% | Reduced by 16% (p=NS) | 16% | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key preclinical studies cited in this document.
Canine Model of Chronic Heart Failure
Objective: To assess the effects of this compound on left ventricular function in a canine model of chronic heart failure.
Methodology:
-
Induction of Heart Failure: Chronic heart failure is induced in healthy dogs by multiple sequential intracoronary microembolizations.[1] This procedure involves the injection of microspheres into the coronary arteries, leading to patchy myocardial fibrosis and subsequent left ventricular dysfunction.[1] Embolizations are repeated every 1-3 weeks until the left ventricular ejection fraction falls below 35%.[1]
-
This compound Administration: Following the development of chronic heart failure, dogs receive a 6-hour intravenous infusion of this compound at a dose of 10 μg/kg/min.[5]
-
Hemodynamic Measurements: Left ventricular function is assessed at baseline and at various time points during the infusion using standard echocardiographic and hemodynamic monitoring techniques.[5]
Rabbit Model of Myocardial Ischemia/Reperfusion Injury
Objective: To determine the effect of this compound on infarct size and the no-reflow phenomenon in a rabbit model of myocardial ischemia/reperfusion.
Methodology:
-
Surgical Preparation: Anesthetized rabbits undergo a thoracotomy to expose the heart. A major coronary artery is then occluded for 30 minutes to induce myocardial ischemia, followed by 3 hours of reperfusion.[6]
-
This compound Administration: this compound is administered as a loading dose followed by a continuous infusion, starting 12 minutes before coronary occlusion and continuing throughout the reperfusion period.[6] Two dose levels are typically evaluated: a low dose (700 µg/kg loading dose and 10 µg/kg/min infusion) and a high dose (2100 µg/kg loading dose and 30 µg/kg/min infusion).[6]
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk is delineated using a blue dye, and the necrotic tissue is identified by staining with triphenyltetrazolium chloride (TTC).[6] TTC is a redox indicator that stains viable myocardium red, leaving infarcted tissue pale.[7]
-
No-Reflow Zone Measurement: The no-reflow zone, an area of the microvasculature that fails to reperfuse despite the removal of the epicardial coronary obstruction, is assessed by the intravenous injection of Thioflavin S, a fluorescent dye that stains the endothelium of perfused vessels.[6][8] Areas lacking fluorescence represent the no-reflow zone.[8]
Conclusion and Future Directions
This compound represents a promising, mechanistically novel approach to the treatment of cardiovascular diseases characterized by cellular stress and ATP depletion. Its ability to both enhance the endogenous protective mechanisms involving adenosine and directly activate the master energy regulator AMPK provides a powerful, multi-faceted strategy to mitigate myocardial injury. The preclinical data summarized herein demonstrate its potential to improve cardiac function in heart failure and reduce tissue damage following ischemia/reperfusion. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human populations. Phase II clinical trials are currently underway to further evaluate its safety and efficacy.[4][9]
References
- 1. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]
- 4. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 5. GP-531 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 8. The “no-reflow” phenomenon: basic science and clinical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vicardia.com [vicardia.com]
Preclinical Profile of GP531: A Novel Adenosine Regulating Agent for Heart Failure
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the preclinical research findings for GP531, a second-generation adenosine regulating agent (ARA), in the context of heart failure. The data presented herein summarizes key efficacy and safety parameters from animal studies and elucidates the proposed mechanism of action.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative outcomes from preclinical studies of this compound in validated animal models of heart failure and myocardial injury.
Table 1: Hemodynamic and Ventricular Function Effects of this compound in a Canine Model of Advanced Chronic Heart Failure [1][2]
| Parameter | Treatment Group | Dosage | Duration | Baseline Value | Post-Treatment Value | Significance |
| Left Ventricular Ejection Fraction (LVEF) | This compound | 10 µg/kg/min (IV) | 6 hours | 27 ± 1% | 34 ± 1% | p < 0.05 |
| Left Ventricular End-Diastolic Pressure | This compound | 3 to 300 µg/kg/min (IV) | Acute Infusion | - | Significantly Decreased | - |
| Left Ventricular End-Diastolic Volume | This compound | 3 to 300 µg/kg/min (IV) | Acute Infusion | - | Significantly Decreased | - |
| Left Ventricular End-Systolic Volume | This compound | 3 to 300 µg/kg/min (IV) | Acute Infusion | - | Significantly Decreased | - |
| Heart Rate | This compound | 10 µg/kg/min (IV) | 6 hours | - | No Significant Change | - |
| Mean Aortic Pressure | This compound | 10 µg/kg/min (IV) | 6 hours | - | No Significant Change | - |
| Myocardial Oxygen Consumption (MVO2) | This compound | 10 µg/kg/min (IV) | 6 hours | - | No Significant Increase | - |
Table 2: Cardioprotective Effects of this compound in a Rabbit Model of Ischemia/Reperfusion Injury [3]
| Parameter | Treatment Group | Dosage (Loading + Infusion) | Outcome vs. Vehicle | Percentage Change | Significance |
| Infarct Size (% of Risk Zone) | This compound (Low Dose) | 700 µg/kg + 10 µg/kg/min | 0.33 ± 0.4 vs. 0.50 ± 0.4 | 34% Reduction | p < 0.01 |
| Anatomic No-Reflow Zone (% of Risk Zone) | This compound (Low Dose) | 700 µg/kg + 10 µg/kg/min | 0.25 ± 0.3 vs. 0.36 ± 0.4 | 31% Reduction | p < 0.05 |
| Infarct Size (% of Risk Zone) | This compound (High Dose) | 2100 µg/kg + 30 µg/kg/min | Reduced | 22% Reduction | Not Significant |
| Anatomic No-Reflow Zone (% of Risk Zone) | This compound (High Dose) | 2100 µg/kg + 30 µg/kg/min | Reduced | 16% Reduction | Not Significant |
Experimental Protocols
Canine Model of Chronic Heart Failure
-
Objective: To evaluate the effects of this compound on left ventricular systolic and diastolic function in a large animal model of advanced chronic heart failure.[2]
-
Animal Model: The heart failure model was induced in dogs through intracoronary microembolizations to achieve a left ventricular ejection fraction (LVEF) of less than 30%.[2]
-
Drug Administration: this compound was administered as a constant intravenous infusion at a dose of 10 µg/kg/min for a duration of 6 hours. A placebo group received a vehicle (normal saline) infusion.[2]
-
Measurements:
-
Hemodynamic parameters were measured at baseline and then hourly for the 6-hour duration of the infusion.[2]
-
Myocardial oxygen consumption (MVO2) was assessed at baseline and at 4 and 6 hours post-infusion initiation.[2]
-
Left ventricular pressure-volume relationships were determined at baseline and at the 6-hour time point.[2]
-
Rabbit Model of Ischemia/Reperfusion
-
Objective: To determine if this compound reduces myocardial necrosis and the anatomic no-reflow defect following a period of ischemia and reperfusion.[3]
-
Animal Model: Anesthetized rabbits underwent a 30-minute coronary artery occlusion, followed by 3 hours of reperfusion.[3]
-
Drug Administration: this compound was administered intravenously starting 12 minutes prior to the coronary occlusion and continued throughout the 3-hour reperfusion period. Two dosing regimens were tested: a low dose (700 µg/kg loading dose + 10 µg/kg/min infusion) and a high dose (2100 µg/kg loading dose + 30 µg/kg/min infusion), and compared against a vehicle control.[3]
-
Measurements:
Signaling Pathways and Mechanism of Action
This compound is a second-generation adenosine regulating agent (ARA) that enhances the body's natural cardioprotective mechanisms during periods of cellular stress, such as ischemia and hypoxia.[1][4] Its mechanism is dual-pronged, involving both the indirect augmentation of endogenous adenosine and the direct activation of AMP-activated protein kinase (AMPK).[5]
Cellular stress in the myocardium leads to the breakdown of adenosine triphosphate (ATP), a key energy molecule.[4][6] this compound acts by increasing the localized release of endogenous adenosine in these stressed tissues.[1] This is significant because while endogenous adenosine levels are elevated in heart failure patients, they are often insufficient to be cardioprotective.[1][4] Importantly, this compound's effects are not mediated by its conversion to adenosine or by direct interaction with adenosine receptors.[1]
Furthermore, this compound directly activates AMPK, a critical regulator of cellular energy homeostasis.[4][5] AMPK activation stimulates the uptake of glucose and fatty acids, which in turn enhances the energy output (ATP) of mitochondria and improves the mechanical function of the heart.[5][7] This action helps to reverse the mitochondrial dysfunction that is a hallmark of heart failure development.[5][7] The combined effect of augmented adenosine signaling and improved cellular energetics protects cardiac cells from multiple injury pathways, including inflammation, apoptosis, and necrosis.[1][4]
Caption: Mechanism of action for this compound in heart failure.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of this compound in the canine heart failure model.
Caption: Workflow for the canine heart failure model study.
References
- 1. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 2. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 5. medical-xprt.com [medical-xprt.com]
- 6. US20100087500A1 - Methods and Compositions for Treatment of Acute Heart Failure - Google Patents [patents.google.com]
- 7. vicardia.com [vicardia.com]
GP531: A Technical Overview of an Adenosine Regulating Agent for Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP531 is a second-generation adenosine regulating agent (ARA) under clinical investigation for the treatment of congestive heart failure.[1] Developed by ViCardia Therapeutics, this compound is a potent, long-lasting, infusion therapy designed to address mitochondrial dysfunction, a key factor in the progression of chronic and acute heart failure.[1][2] This document provides a technical overview of the available preclinical and early-stage clinical data for this compound, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action: Augmenting the Body's Natural Cardioprotective Response
This compound's primary mechanism of action is the activation of Adenosine Mono-Phosphate Kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2] By activating AMPK, this compound stimulates glucose and fatty acid uptake, which enhances the energy (ATP) output of mitochondria and improves the mechanical function of the heart.[2][3]
Furthermore, this compound amplifies the localized release of endogenous adenosine during periods of cellular stress, such as ischemia and hypoxia.[1][4] Endogenous adenosine acts as a "retaliatory metabolite," protecting cells from injury through multiple pathways, including the reduction of inflammation, apoptosis, and necrosis.[2][4] While endogenous adenosine levels are elevated in heart failure patients, they are often insufficient to be cardioprotective.[2][4] this compound aims to augment this natural response to a therapeutic level.[4]
Signaling Pathway
Caption: this compound signaling pathway.
Preclinical Data
Positive preclinical results for this compound have been reported in models of both chronic heart failure and ischemia/reperfusion injury.
Chronic Heart Failure Model in Canines
A study conducted at the Henry Ford Health System investigated the effects of intravenous this compound in dogs with chronic advanced heart failure.[4]
Experimental Protocol:
-
Animal Model: Canines with induced chronic advanced heart failure.
-
Treatment: Acute intravenous infusion of this compound at doses ranging from 3 mcg/kg/min to 300 mcg/kg/min, compared to a placebo.[4]
-
Endpoints: Left ventricular (LV) systolic function, including ejection fraction, LV end-diastolic pressure, end-diastolic volume, and end-systolic volume. Hemodynamic parameters such as heart rate and blood pressure were also monitored, along with the incidence of ventricular arrhythmias.[4]
Quantitative Results:
| Parameter | This compound Treatment vs. Placebo |
| Ejection Fraction | Significantly Increased[4] |
| LV End-Diastolic Pressure | Significantly Decreased[4] |
| LV End-Diastolic Volume | Significantly Decreased[4] |
| LV End-Systolic Volume | Significantly Decreased[4] |
| Heart Rate | No significant change[4] |
| Blood Pressure | No significant change[4] |
| Ventricular Arrhythmias | No de-novo arrhythmias elicited[4] |
Ischemia/Reperfusion Injury Model in Rabbits
A study evaluated the effects of this compound on infarct size and the "no-reflow" phenomenon following myocardial ischemia and reperfusion in rabbits.[5]
Experimental Protocol:
-
Animal Model: Rabbits subjected to a 30-minute coronary occlusion followed by 3 hours of reperfusion.[5]
-
Treatment: this compound was administered as a loading dose plus infusion at two dose levels (Low dose: 700 microg/kg loading dose and 10 microg/kg per minute infusion; High dose: 2100 microg/kg loading dose and 30 microg/kg per minute infusion) or a vehicle control. Treatment began 12 minutes before coronary occlusion and continued throughout reperfusion.[5]
-
Endpoints:
Quantitative Results:
| Parameter | Vehicle Control | Low-Dose this compound | High-Dose this compound |
| Infarct Size (% of risk zone) | 0.50 +/- 0.4 | 0.33 +/- 0.4 (34% reduction, P < .01 vs. vehicle)[5] | 22% reduction (P = NS vs. other groups)[5] |
| No-Reflow Zone (% of risk zone) | 0.36 +/- 0.4 | 0.25 +/- 0.3 (31% reduction, P < .05 vs. vehicle)[5] | 16% reduction (P = NS vs. other groups)[5] |
| Hemodynamics and Blood Flow | No significant effect | No significant effect | No significant effect |
Clinical Development
This compound is currently in Phase II clinical development for congestive heart failure.[1]
Phase I Trials
Three separate Phase I clinical trials have been completed in a total of 84 healthy volunteers. These trials demonstrated an excellent safety and tolerability profile for this compound.[2][3]
Pilot Phase II Trial
A pilot Phase II clinical trial was completed in 18 patients with ischemic heart failure. ViCardia has reported "strong clinical results" from this study, which support further research and development.[2][3] Specific quantitative data from this pilot trial are not publicly available at this time.
Experimental Workflow for a Clinical Trial
The following diagram illustrates a general workflow for a clinical trial investigating a new therapeutic agent like this compound.
Caption: Generalized clinical trial workflow.
Conclusion
This compound represents a novel therapeutic approach for heart failure by targeting the fundamental processes of cellular energy metabolism and the body's innate protective mechanisms. The preclinical data are encouraging, demonstrating improvements in cardiac function and a reduction in ischemic injury without adverse hemodynamic effects. While detailed quantitative data from the early-stage clinical trials are not yet publicly available, the reported positive safety profile and promising pilot Phase II results suggest that this compound warrants further investigation as a potential new treatment for patients with heart failure. Future publications from ongoing and planned clinical trials will be critical to fully elucidate the clinical utility of this agent.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. medical-xprt.com [medical-xprt.com]
- 3. vicardia.com [vicardia.com]
- 4. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 5. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Targets of GP531 in Cardiac Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GP531 is a second-generation adenosine regulating agent (ARA) with significant therapeutic potential for cardiac pathologies, including heart failure and ischemia/reperfusion injury.[1][2] Its mechanism of action in cardiac cells is multifaceted, primarily revolving around the modulation of cellular energy homeostasis. This technical guide delineates the known molecular targets of this compound, focusing on its role as a direct activator of AMP-activated protein kinase (AMPK) and an indirect modulator of adenosine signaling. We provide a comprehensive overview of the downstream signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development.
Primary Molecular Target: AMP-Activated Protein Kinase (AMPK)
The principal molecular target of this compound in cardiac cells is AMP-activated protein kinase (AMPK).[1][3][4] AMPK is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy balance.[5][6] In the heart, an organ with high energy demands, AMPK plays a critical role in maintaining ATP levels, especially under conditions of metabolic stress such as ischemia and hypoxia.[6]
AMPK exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[7] Its activation is triggered by an increase in the cellular AMP:ATP ratio, which signifies a state of energy depletion.[5][6] Upon activation, AMPK orchestrates a metabolic switch, inhibiting anabolic (energy-consuming) pathways like protein and fatty acid synthesis, while stimulating catabolic (energy-producing) pathways, including glucose uptake and fatty acid oxidation.[5][8]
Mechanism of Action of this compound
This compound exerts its cardioprotective effects through a dual mechanism of action, positioning it as a unique therapeutic agent.
Direct Activation of AMPK
This compound functions as a direct AMPK activator or agonist.[1][3][4] By activating AMPK, this compound initiates a cascade of events aimed at restoring cellular energy homeostasis in cardiomyocytes. This direct activation leads to enhanced glucose and fatty acid uptake, boosts mitochondrial ATP output, and promotes mitochondrial biogenesis.[1][3][4] These effects collectively improve the mechanical function of the heart and protect it from injury.[3][4]
Indirect Adenosine Regulation
This compound is also classified as an adenosine regulating agent (ARA).[2][9] As an analogue of acadesine, this compound indirectly augments the levels of endogenous adenosine, particularly in tissues subjected to cellular stress where ATP breakdown exceeds synthesis.[3][9] This increase in adenosine is event-specific and site-specific, remaining pharmacologically silent in the absence of net ATP catabolism.[9]
Crucially, the cardioprotective effects mediated by this adenosine increase are dependent on an intravascular site of action.[10] Studies have shown that this compound leads to a significant increase in intravascular adenosine concentration during ischemia, without a corresponding change in the interstitial fluid.[10][11] This localized increase in adenosine provides a natural defense against myocardial injury, including inflammation, oxidative stress, apoptosis, and necrosis.[3] The cardioprotection conferred by this compound is preventable by adenosine receptor blockade, highlighting the importance of this indirect mechanism.[10]
Downstream Signaling Pathways of this compound-Mediated AMPK Activation
The activation of AMPK by this compound in cardiac cells triggers a network of downstream signaling pathways that collectively enhance cellular energetics and promote cell survival.
As illustrated in the diagram, this compound's activation of AMPK leads to:
-
Enhanced Glucose and Fatty Acid Metabolism: AMPK stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, increasing glucose uptake.[6][12] It also promotes the translocation of CD36, facilitating fatty acid uptake, and phosphorylates and inactivates acetyl-CoA carboxylase (ACC), which boosts fatty acid oxidation.[7][12]
-
Increased Mitochondrial Biogenesis: AMPK activation is linked to the stimulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[13] This leads to the formation of new, functional mitochondria, enhancing the heart's energy production capacity.
-
Modulation of Protein Synthesis: To conserve energy, AMPK inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth.[13] This is particularly important in preventing maladaptive cardiac hypertrophy.[14]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: Effects of this compound on Adenosine Levels and Myocardial Function in a Porcine Model of Ischemia/Reperfusion [10]
| Parameter | Control Group | This compound-Treated Group |
| Vascular Adenosine Concentration (Ischemia) | 28.1 ± 8.0 µM | 54.6 ± 10.6 µM |
| Interstitial Adenosine Concentration (Ischemia) | 15.0 ± 1.8 µM | 9.4 ± 3.9 µM |
| Functional Recovery (% of Baseline) | 24 ± 2% | 55 ± 3% |
Table 2: Effects of this compound on Infarct Size and No-Reflow in a Rabbit Model of Ischemia/Reperfusion [2]
| Parameter | Vehicle Group | Low-Dose this compound Group |
| Infarct Size (% of Risk Zone) | 0.50 ± 0.4 | 0.33 ± 0.4 |
| No-Reflow Zone (% of Risk Zone) | 0.36 ± 0.4 | 0.25 ± 0.3 |
Low-Dose this compound: 700 µg/kg loading dose + 10 µg/kg/min infusion.[2]
Table 3: Hemodynamic Effects of this compound in a Canine Model of Chronic Heart Failure [15]
| Parameter | Baseline | After 6h this compound Infusion |
| Left Ventricular Ejection Fraction (LVEF) | 27 ± 1% | 34 ± 1% |
| LV End-Diastolic Pressure | Significantly Decreased | - |
| LV End-Systolic Volume | Significantly Decreased | - |
| Heart Rate | No Significant Change | - |
| Mean Aortic Pressure | No Significant Change | - |
Experimental Protocols
In Vitro AMPK Activity Assay (Radiometric)
This protocol is a standard method for determining AMPK activity in cell or tissue lysates by measuring the incorporation of radioactive phosphate into a synthetic peptide substrate (e.g., SAMS peptide).
Methodology:
-
Lysate Preparation: Cardiomyocytes are lysed in a buffer containing protease and phosphatase inhibitors.
-
Kinase Reaction: A standardized amount of protein lysate is incubated in a reaction buffer containing a synthetic AMPK substrate (SAMS peptide), MgCl2, and the compound of interest (this compound).
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Termination: After incubation at 37°C, the reaction is terminated by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: The papers are washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the SAMS peptide is quantified using a scintillation counter. AMPK activity is expressed as picomoles of phosphate transferred per minute per milligram of protein.[16]
Cardiomyocyte Glucose Uptake Assay (Radiolabeled 2-Deoxyglucose)
This protocol measures the rate of glucose transport into cultured cardiomyocytes, a key downstream effect of AMPK activation.
Methodology:
-
Cell Culture: Plate isolated primary cardiomyocytes or a suitable cell line (e.g., H9c2) on laminin-coated plates.
-
Pre-treatment: Wash cells and pre-incubate them in glucose-free DMEM with this compound or vehicle control for a specified time (e.g., 40 minutes).[3]
-
Uptake Initiation: Add radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-deoxyglucose) to the medium and incubate for a short, linear uptake period (e.g., 10-30 minutes).[3][17]
-
Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).[3]
-
Lysis and Quantification: Lyse the cells (e.g., with 1N NaOH) and measure the incorporated radioactivity in an aliquot of the lysate using a scintillation counter.[3]
-
Normalization: Use another aliquot of the lysate to determine the total protein content (e.g., via BCA assay) and normalize the glucose uptake values to the protein concentration.[3]
Conclusion
This compound is a promising therapeutic agent for cardiac disease with a well-defined, dual mechanism of action in cardiomyocytes. Its ability to directly activate the master energy sensor AMPK, coupled with its capacity to augment protective endogenous adenosine signaling in a stress-dependent manner, provides a powerful, multifaceted approach to mitigating cardiac injury. The downstream consequences of AMPK activation—enhanced substrate utilization, improved mitochondrial function, and restoration of cellular energy balance—directly address the core pathophysiology of ischemic and failing hearts. The preclinical data strongly support the efficacy of this compound in improving cardiac function and reducing tissue damage. Further research focusing on the specific interactions between this compound and the AMPK complex, as well as the long-term effects of its signaling modulation, will be crucial for its successful clinical translation.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. AMPK signaling pathway | Affinity Biosciences [affbiotech.com]
- 6. AMPK in cardiovascular health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. AMP-activated protein kinase: a core signalling pathway in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. AMPK alpha Antibody | Affinity Biosciences [affbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Studying the Role of AMPK in Cardiac Hypertrophy and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GP-531 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. diacomp.org [diacomp.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of GP531
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GP531 is a second-generation adenosine-regulating agent currently under development for the treatment of chronic heart failure.[1] It functions by amplifying the body's protective response to cellular stress, such as ischemia, by increasing localized endogenous adenosine.[1][2] The primary molecular target of this compound is the Adenosine Monophosphate-Activated Protein Kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK can influence various downstream pathways involved in cell survival, apoptosis, and inflammation.[1] These application notes provide detailed protocols for investigating the in vitro effects of this compound on cell viability, apoptosis, and protein expression, which are crucial for understanding its mechanism of action at the cellular level.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Vehicle) | 0 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.22 ± 0.07 | 97.6 |
| This compound | 10 | 1.18 ± 0.09 | 94.4 |
| This compound | 50 | 0.85 ± 0.06 | 68.0 |
| This compound | 100 | 0.45 ± 0.04 | 36.0 |
Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Control (Vehicle) | 0 | 3.5 ± 0.5 | 1.2 ± 0.3 |
| This compound | 10 | 15.2 ± 1.8 | 4.8 ± 0.7 |
| This compound | 50 | 45.8 ± 3.2 | 12.5 ± 1.5 |
| This compound | 100 | 68.3 ± 4.5 | 25.1 ± 2.1 |
Table 3: Quantification of Protein Expression by Western Blot
| Treatment Group | Concentration (µM) | p-AMPK/AMPK Ratio (Fold Change) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control (Vehicle) | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 2.5 | 0.8 | 1.8 | 2.2 |
| This compound | 50 | 4.8 | 0.4 | 3.5 | 5.1 |
| This compound | 100 | 6.2 | 0.2 | 5.1 | 8.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound
-
Target cell line (e.g., H9c2 cardiomyocytes, relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations of 1, 10, 50, and 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle (medium with 0.1% DMSO) as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins in the AMPK signaling pathway and apoptosis regulation following this compound treatment.
Materials:
-
This compound
-
Target cell line
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[3]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GP531 in a Canine Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of GP531, a second-generation adenosine regulating agent (ARA), in a well-established canine model of chronic heart failure. This compound acts by targeting Adenosine Monophosphate-Activated Protein Kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] By amplifying the localized release of endogenous adenosine during cellular stress, this compound offers a promising therapeutic strategy to mitigate myocardial injury and improve cardiac function in the context of heart failure.[1]
The protocols outlined herein describe the induction of a stable and reproducible model of heart failure in canines via coronary microembolization, followed by the administration and evaluation of this compound. This document is intended to provide researchers with the necessary information to investigate the efficacy and mechanism of action of this compound and similar compounds in a preclinical setting that closely mimics human heart failure.
Mechanism of Action of this compound
This compound is an adenosine regulating agent that enhances the body's natural protective mechanisms in response to cellular stress, such as ischemia and hypoxia.[1] Its primary target is AMPK, a serine/threonine protein kinase that functions as a master metabolic switch.[2][3] In the failing heart, energy production is impaired, leading to a state of chronic energy deficit. Activation of AMPK by this compound helps to restore cellular energy balance through several key mechanisms:
-
Enhanced Glucose and Fatty Acid Metabolism: AMPK activation promotes the uptake and utilization of glucose and fatty acids, the primary energy substrates for cardiomyocytes, thereby increasing ATP production.[2]
-
Mitochondrial Biogenesis: AMPK can stimulate the formation of new mitochondria, the powerhouses of the cell, further enhancing the heart's energy-producing capacity.[3]
-
Inhibition of Anabolic Pathways: AMPK activation inhibits energy-consuming processes such as protein synthesis via the mTOR pathway, conserving ATP for essential functions like muscle contraction.[3][4]
-
Reduction of Oxidative Stress and Inflammation: AMPK signaling has been shown to attenuate inflammation and reduce the production of reactive oxygen species (ROS), both of which contribute to the pathophysiology of heart failure.[2][5]
-
Modulation of Autophagy: AMPK can induce autophagy, a cellular recycling process that removes damaged organelles and proteins, thereby maintaining cardiomyocyte health.[3]
Experimental Protocols
Canine Model of Heart Failure: Coronary Microembolization
This protocol describes the creation of a chronic heart failure model in canines through multiple sequential intracoronary microembolizations. This method produces a stable and reproducible model of ischemic cardiomyopathy.[6]
Materials:
-
Healthy mongrel dogs (20-25 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
Sterile surgical instruments
-
Fluoroscopy equipment
-
Catheters for coronary angiography and intervention
-
Polystyrene microspheres (e.g., 50-120 μm in diameter)[7][8]
-
Sterile saline
-
Contrast agent
-
Hemodynamic monitoring system (for ECG, blood pressure, etc.)
-
Echocardiography machine
Procedure:
-
Animal Preparation: Anesthetize the dog, intubate, and provide mechanical ventilation. Establish sterile surgical access to a femoral artery and vein for catheter insertion.
-
Baseline Measurements: Perform baseline hemodynamic and echocardiographic measurements to obtain pre-embolization data. This should include left ventricular ejection fraction (LVEF), left ventricular end-diastolic pressure (LVEDP), left ventricular end-diastolic volume (LVEDV), and left ventricular end-systolic volume (LVESV).
-
Coronary Catheterization: Under fluoroscopic guidance, advance a catheter to the left main coronary artery.
-
Microsphere Preparation: Suspend a sterile solution of polystyrene microspheres in sterile saline. The exact number of microspheres may need to be adjusted based on the coronary blood flow of the animal.[9]
-
Microembolization: Slowly inject the microsphere suspension into the left coronary artery. Monitor the ECG and blood pressure continuously during and after the injection. The goal is to induce small, scattered myocardial infarcts without causing acute, widespread infarction.
-
Repeat Embolizations: Repeat the microembolization procedure every 1-3 weeks.[6] The endpoint for the induction of heart failure is a reduction in LVEF to less than 35-40%.[6][10]
-
Post-Procedure Monitoring: After each procedure, monitor the animal closely for any signs of distress. Administer appropriate analgesia and supportive care. Allow for a recovery period of at least 3 weeks after the final embolization before initiating treatment with this compound.[10]
Administration of this compound
This protocol outlines the intravenous administration of this compound to the canine model of heart failure.
Materials:
-
This compound solution for injection
-
Infusion pump
-
Intravenous catheters
-
Sterile saline (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the dog and establish intravenous access.
-
Baseline Measurements: Record baseline hemodynamic and echocardiographic parameters.
-
This compound Infusion: Administer this compound as a constant intravenous infusion. A dose of 10 μg/kg/min for 6 hours has been shown to be effective.[1] A dose range of 3 to 300 mcg/kg/min has also been explored.[11]
-
Control Group: A separate group of animals should receive an equivalent volume of sterile saline as a vehicle control.
-
Hemodynamic Monitoring: Continuously monitor hemodynamic parameters (ECG, blood pressure) throughout the infusion period.
-
Echocardiographic and Biomarker Assessment: Perform echocardiography and collect blood samples for biomarker analysis (e.g., NT-proBNP, troponin-I) at baseline and at specified time points during and after the infusion.
Data Presentation
The following tables summarize the expected quantitative data from studies utilizing this compound in a canine model of heart failure induced by coronary microembolization.
Table 1: Hemodynamic Parameters in a Canine Model of Heart Failure [6]
| Parameter | Baseline | 3 Months Post-Embolization |
| Left Ventricular Ejection Fraction (%) | 64 ± 2 | 21 ± 1 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 6 ± 1 | 22 ± 3 |
| Left Ventricular End-Diastolic Volume (ml) | 64 ± 3 | 101 ± 6 |
| Cardiac Output (l/min) | 2.9 ± 0.2 | 2.3 ± 0.1 |
| Plasma Norepinephrine (pg/ml) | 332 ± 17 | 791 ± 131 |
Table 2: Effects of a 6-Hour this compound Infusion (10 μg/kg/min) on Left Ventricular Function [1]
| Parameter | Baseline | 6 Hours Post-GP531 Infusion |
| Left Ventricular Ejection Fraction (%) | 27 ± 1 | 34 ± 1 |
| Left Ventricular End-Diastolic Pressure (mmHg) | Significantly Decreased | Significantly Decreased |
| Left Ventricular End-Diastolic Volume | Significantly Decreased | Significantly Decreased |
| Left Ventricular End-Systolic Volume | Significantly Decreased | Significantly Decreased |
| Heart Rate | No significant change | No significant change |
| Mean Aortic Pressure | No significant change | No significant change |
Visualizations
Signaling Pathway of this compound-Mediated AMPK Activation
Caption: Signaling pathway of this compound-mediated AMPK activation and its cardioprotective effects.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a canine model of heart failure.
References
- 1. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. AMPK: a therapeutic target of heart failure—not only metabolism regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Signalling Pathway: A Potential Strategy for the Treatment of Heart Failure with Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progression of myocardial damage following coronary microembolization in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Coronary microembolization sheep model by adjusting the number of microspheres based on coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of long-term monotherapy with enalapril, metoprolol, and digoxin on the progression of left ventricular dysfunction and dilation in dogs with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GP531 in Rabbit Myocardial Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the use of GP531, a second-generation adenosine-regulating agent, in preclinical rabbit models of myocardial ischemia-reperfusion injury. The information is compiled from published research to guide the design and execution of similar studies.
Introduction
This compound is a cardioprotective agent that functions by increasing localized concentrations of endogenous adenosine during ischemic events.[1] Under normal physiological conditions, this compound is pharmacologically inactive, which mitigates the adverse hemodynamic effects often associated with systemic adenosine administration, such as bradycardia and hypotension.[1] Its mechanism of action involves the amplification of the body's natural protective responses to cellular stress, such as that occurring during myocardial ischemia and tissue hypoxia.[2] By enhancing endogenous adenosine levels, this compound helps to counteract the catabolism of adenosine triphosphate (ATP) and targets multiple pathways involved in myocardial injury, including inflammation, apoptosis, and necrosis.[2]
Quantitative Data Summary
The following tables summarize the dosage and significant findings from a key study investigating the effects of this compound in a rabbit model of myocardial ischemia-reperfusion.
Table 1: this compound Dosage and Administration in Rabbits [1]
| Parameter | Low Dose | High Dose | Vehicle (Control) |
| Loading Dose | 700 µg/kg | 2100 µg/kg | N/A |
| Infusion Rate | 10 µg/kg/minute | 30 µg/kg/minute | N/A |
| Administration Route | Intravenous | Intravenous | Intravenous |
| Timing of Administration | Initiated 12 minutes prior to coronary occlusion and continued throughout 3 hours of reperfusion | Initiated 12 minutes prior to coronary occlusion and continued throughout 3 hours of reperfusion | Same as treatment groups |
Table 2: Efficacy of this compound on Myocardial Infarct Size and No-Reflow Zone [1]
| Outcome Measure | Low Dose this compound | High Dose this compound | Vehicle (Control) |
| Infarct Size (% of Risk Zone) | 0.33 ± 0.04 (34% reduction vs. vehicle, P < 0.01) | 0.39 ± 0.04 (22% reduction vs. vehicle, P = NS) | 0.50 ± 0.04 |
| No-Reflow Zone (% of Risk Zone) | 0.25 ± 0.03 (31% reduction vs. vehicle, P < 0.05) | 0.30 ± 0.04 (16% reduction vs. vehicle, P = NS) | 0.36 ± 0.04 |
Data are presented as mean ± standard error. NS = Not Significant.
Experimental Protocols
This section details the methodology for a typical myocardial ischemia-reperfusion study in rabbits to evaluate the efficacy of this compound.
Animal Model
-
Species: New Zealand White Rabbits.[3] The rabbit is a suitable model for cardiac disease research as its cardiac electrophysiology and mechanical characteristics closely resemble those of the human heart.[4]
-
Anesthesia: Anesthesia can be induced and maintained using agents such as isoflurane.[3]
Surgical Procedure for Myocardial Ischemia-Reperfusion
This protocol describes a coronary artery occlusion model to induce regional myocardial ischemia.
-
Anesthesia and Ventilation: Anesthetize the rabbit and establish mechanical ventilation.
-
Surgical Preparation: Perform a thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify and ligate a major coronary artery (e.g., a branch of the left anterior descending artery) with a suture.
-
Ischemia Period: Maintain the occlusion for a period of 30 minutes to induce ischemia.[1][5]
-
Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the myocardium. The reperfusion period is typically monitored for 3 hours.[1]
This compound Preparation and Administration
-
Reconstitution: Prepare this compound in a suitable vehicle for intravenous administration.
-
Administration Schedule:
-
Administer a loading dose (e.g., 700 µg/kg for the low-dose group) intravenously 12 minutes before the onset of coronary occlusion.[1]
-
Immediately following the loading dose, begin a continuous intravenous infusion (e.g., 10 µg/kg/minute for the low-dose group) that is maintained throughout the 30-minute ischemic period and the subsequent 3-hour reperfusion period.[1]
-
Assessment of Myocardial Injury
-
Delineation of Area at Risk: At the end of the reperfusion period, re-occlude the coronary artery and infuse a dye such as Evans blue intravenously to delineate the non-ischemic (perfused) myocardium from the ischemic area at risk.[1]
-
Quantification of Infarct Size:
-
Euthanize the animal and excise the heart.
-
Slice the ventricles and incubate them in a solution of triphenyltetrazolium chloride (TTC).[1][5] TTC stains viable myocardium red, leaving the infarcted tissue pale.
-
Image the heart slices and use planimetry software to quantify the area of infarction as a percentage of the area at risk.[1]
-
-
Measurement of No-Reflow Zone: The no-reflow zone can be assessed by perfusing the heart with a fluorescent dye like thioflavin S, which will only stain the regions with adequate microvascular perfusion.[1]
Visualizations
Signaling Pathway of this compound in Cardioprotection
Caption: Proposed signaling pathway of this compound-mediated cardioprotection.
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for evaluating this compound in a rabbit myocardial ischemia model.
References
- 1. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 3. A novel method for the percutaneous induction of myocardial infarction by occlusion of small coronary arteries in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transgenic rabbit models for cardiac disease research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha 1-adrenergic agonists precondition rabbit ischemic myocardium independent of adenosine by direct activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure GP531 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP531 is a second-generation adenosine regulating agent (ARA) that functions as a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a central regulator of cellular energy homeostasis, and its activation plays a crucial role in metabolic processes.[3] this compound is under development as a therapeutic agent for heart failure.[2][4] Its mechanism of action involves augmenting the localized release of endogenous adenosine during periods of cellular stress, such as ischemia.[5] This leads to the activation of AMPK, which in turn stimulates glucose and fatty acid uptake, enhances mitochondrial ATP production, and ultimately improves the mechanical function of the heart.[1][2]
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the activity of this compound. The assays are tailored to measure the key downstream effects of this compound-mediated AMPK activation, offering robust and reproducible methods for academic research and drug development. The featured assays include a direct measure of AMPK activation via Western blotting, as well as functional assays for glucose uptake, fatty acid uptake, ATP production, and cardiomyocyte viability under oxidative stress.
Signaling Pathway of this compound
This compound exerts its effects by initiating a signaling cascade centered around the activation of AMPK. As an adenosine regulating agent, this compound increases the local concentration of endogenous adenosine, which then activates AMPK. Activated AMPK (phosphorylated AMPK or p-AMPK) acts as a metabolic master switch, phosphorylating downstream targets to increase ATP production and reduce ATP consumption. Key downstream effects relevant to cardioprotection include increased glucose uptake via translocation of GLUT4 transporters, enhanced fatty acid uptake and oxidation, and a boost in overall cellular ATP levels.
Key Cell-Based Assays for this compound Activity
A multi-faceted approach is recommended to comprehensively evaluate the activity of this compound. The following assays provide a thorough assessment of its mechanism of action.
| Assay | Principle | Cell Type | Readout |
| AMPK Activation Assay | Western blot detection of phosphorylated AMPK (p-AMPK) and its substrate, Acetyl-CoA Carboxylase (p-ACC). | Cardiomyocytes (e.g., H9c2), Endothelial Cells (e.g., HUVEC) | Chemiluminescence |
| Glucose Uptake Assay | Measurement of the uptake of a fluorescent or radiolabeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose). | Cardiomyocytes, Adipocytes (e.g., 3T3-L1) | Fluorescence or Scintillation Counting |
| Fatty Acid Uptake Assay | Measurement of the uptake of a fluorescently-tagged fatty acid analog (e.g., BODIPY-C12). | Cardiomyocytes, Hepatocytes (e.g., HepG2) | Fluorescence |
| ATP Production Assay | Luciferase-based bioluminescent detection of cellular ATP levels. | Any metabolically active cell line | Luminescence |
| Cardiomyocyte Viability Assay | Colorimetric (MTT) or fluorometric assessment of cell viability in response to oxidative stress. | Cardiomyocytes (e.g., H9c2) | Absorbance or Fluorescence |
Experimental Protocols
AMPK Activation Assay by Western Blot
This assay directly measures the activation of AMPK by detecting the phosphorylation of its catalytic alpha subunit at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (p-ACC Ser79).
Materials:
-
Cardiomyocytes (e.g., H9c2 cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cardiomyocytes in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Glucose Uptake Assay
This assay measures the effect of this compound on the rate of glucose transport into cells using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Cardiomyocytes or 3T3-L1 adipocytes
-
This compound
-
96-well black, clear-bottom plates
-
Serum-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.
-
Wash: Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence (Excitation/Emission ~485/535 nm) using a microplate reader.
Fatty Acid Uptake Assay
This assay quantifies the uptake of fatty acids into cells using a fluorescently labeled fatty acid analog, such as BODIPY-C12.
Materials:
-
Cardiomyocytes or HepG2 cells
-
This compound
-
96-well black, clear-bottom plates
-
BODIPY-C12 fatty acid analog
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
This compound Treatment: Treat cells with this compound at various concentrations for 1-2 hours.
-
Fatty Acid Uptake: Add the BODIPY-C12 fatty acid analog to each well.
-
Kinetic Measurement: Immediately begin measuring fluorescence in kinetic mode (e.g., every 2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., ~488/515 nm for BODIPY).
-
Data Analysis: Calculate the rate of fatty acid uptake from the kinetic data.
ATP Production Assay
This bioluminescent assay measures the total cellular ATP content as an indicator of metabolic activity.
Materials:
-
Any metabolically active cell line
-
This compound
-
Opaque 96-well plates
-
ATP detection reagent (containing luciferase and luciferin)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque 96-well plate and treat with this compound for the desired duration.
-
Reagent Addition: Add the ATP detection reagent to each well. This reagent lyses the cells and initiates the luciferase reaction.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
Data Normalization: The luminescent signal can be normalized to the number of cells per well, determined in a parallel plate.
Cardiomyocyte Viability Assay under Oxidative Stress
This assay assesses the protective effect of this compound on cardiomyocytes subjected to oxidative stress, a condition relevant to heart failure.
Materials:
-
Cardiomyocytes (e.g., H9c2)
-
This compound
-
Hydrogen peroxide (H₂O₂) or other oxidant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Absorbance microplate reader
Protocol:
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (e.g., 100-200 µM) and incubate for 4-6 hours. Include control wells with no H₂O₂ and wells with H₂O₂ but no this compound.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
Data Presentation
All quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on AMPK Activation
| This compound Conc. (µM) | p-AMPK/Total AMPK (Fold Change) | p-ACC/Total ACC (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Effect of this compound on Glucose and Fatty Acid Uptake
| This compound Conc. (µM) | Glucose Uptake (RFU) | Fatty Acid Uptake (Slope) |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 3: Effect of this compound on ATP Production and Cardiomyocyte Viability
| This compound Conc. (µM) | ATP Levels (RLU) | Cell Viability (% of Control) |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive toolkit for characterizing the activity of this compound. By employing these protocols, researchers can obtain robust and reproducible data on AMPK activation and its downstream metabolic consequences, thereby advancing our understanding of this promising therapeutic agent for heart failure.
References
Application Note: Detecting AMPK Activation by GP531 using Western Blot Analysis
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated in response to cellular stress that depletes ATP levels, such as ischemia or hypoxia.[1][2] Upon activation, AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes.[2] The key event in AMPK activation is the phosphorylation of threonine 172 (Thr172) on its catalytic α-subunit by upstream kinases like LKB1 or CaMKKβ.[1][2][3]
GP531 is a second-generation adenosine regulating agent (ARA) and an analogue of Acadesine that functions as a potent AMPK activator.[4] Developed by ViCardia Therapeutics, this compound is under investigation for treating conditions like chronic heart failure by enhancing mitochondrial energy output.[4][5][6] Like its predecessor Acadesine, this compound's mechanism involves increasing the cellular concentration of ZMP (an AMP analog), which leads to the allosteric activation and phosphorylation of AMPK at Thr172.[3][4]
This application note provides a detailed protocol for researchers and drug development professionals to monitor and quantify the activation of AMPK by this compound in a cellular context using Western blotting. This technique allows for the specific detection of phosphorylated AMPK (p-AMPK), which is a reliable indicator of its activation.[3][7]
Data Presentation: Effect of this compound on AMPK Phosphorylation
The following table represents sample data demonstrating the dose-dependent effect of this compound on AMPK phosphorylation. The level of AMPK activation is quantified by calculating the ratio of the band intensity of phosphorylated AMPK (p-AMPK α at Thr172) to that of total AMPK α. Results are then normalized to the vehicle control.
| This compound Concentration (µM) | p-AMPK / Total AMPK Ratio (Mean) | Standard Deviation (SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 0.25 | 0.04 | 1.0 |
| 1 | 0.55 | 0.07 | 2.2 |
| 5 | 1.12 | 0.15 | 4.5 |
| 10 | 1.85 | 0.21 | 7.4 |
| 25 | 2.30 | 0.28 | 9.2 |
| 50 | 2.38 | 0.31 | 9.5 |
Table 1: Representative quantitative data of AMPK phosphorylation in response to a 1-hour treatment with this compound in a relevant cell line (e.g., C2C12 myotubes or H9c2 cardiomyocytes). Data is hypothetical and for illustrative purposes.
Signaling Pathway & Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for this compound-mediated AMPK activation and the general experimental workflow for its detection via Western blot.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. medical-xprt.com [medical-xprt.com]
- 5. vicardia.com [vicardia.com]
- 6. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GP531 Efficacy in Reducing Infarct Size
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP531 is a second-generation adenosine-regulating agent (ARA) that functions as an Adenosine Monophosphate-Activated Protein Kinase (AMPK) activator.[1][2][3] It is under development for treating conditions related to mitochondrial dysfunction, such as heart failure.[2][3] this compound is designed to be pharmacologically inactive under normal physiological conditions but enhances localized endogenous adenosine levels during periods of cellular stress, such as myocardial ischemia.[4][5] This mechanism, coupled with direct AMPK activation, helps to reduce cardiac injury by stimulating glucose and fatty acid uptake, thereby increasing mitochondrial energy (ATP) output.[1][2][3] Preclinical studies have demonstrated the potential of this compound to reduce myocardial infarct size and the no-reflow phenomenon following ischemia-reperfusion injury.[4][5][6]
These application notes provide detailed protocols for assessing the efficacy of this compound in reducing infarct size, based on established preclinical methodologies. The included protocols cover the creation of an animal model of myocardial infarction, histological techniques for infarct size quantification, and an overview of complementary assessment methods.
Signaling Pathway of this compound in Cardioprotection
This compound exerts its cardioprotective effects primarily through the activation of the AMPK signaling pathway.[1][2][3] Under ischemic conditions, the cellular AMP/ATP ratio increases, which allosterically activates AMPK. This compound further enhances this activation. Activated AMPK plays a crucial role in cellular energy homeostasis by stimulating ATP-producing pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting ATP-consuming processes.[7][8] This helps to preserve myocardial energy levels during ischemia-reperfusion injury, thereby reducing cell death and infarct size. Additionally, by increasing endogenous adenosine, this compound can modulate various cellular processes, including inflammation and apoptosis, further contributing to its cardioprotective effects.[1][3]
Experimental Workflow for Efficacy Assessment
A typical preclinical study to evaluate the efficacy of this compound in reducing infarct size involves several key stages, from inducing myocardial ischemia in an animal model to the final quantification of the infarct.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study assessing the efficacy of this compound in a rabbit model of myocardial ischemia-reperfusion injury.[4][5]
| Treatment Group | Dose | Infarct Size (% of Risk Zone) | Reduction in Infarct Size vs. Vehicle | No-Reflow Zone (% of Risk Zone) | Reduction in No-Reflow Zone vs. Vehicle |
| Vehicle | N/A | 50 ± 4% | N/A | 36 ± 4% | N/A |
| This compound (Low Dose) | 700 µg/kg loading dose + 10 µg/kg/min infusion | 33 ± 4% | 34% | 25 ± 3% | 31% |
| This compound (High Dose) | 2100 µg/kg loading dose + 30 µg/kg/min infusion | 39 ± 4% (not significant vs. vehicle) | 22% | 30 ± 4% (not significant vs. vehicle) | 16% |
Experimental Protocols
Animal Model of Myocardial Ischemia-Reperfusion Injury
This protocol is adapted from established methods for inducing myocardial infarction in preclinical models.[9][10][11][12] The specific parameters for ischemia and reperfusion duration should be optimized based on the animal model and study objectives. The this compound preclinical study utilized a 30-minute coronary occlusion followed by 3 hours of reperfusion in rabbits.[4][5]
Materials:
-
Anesthetic (e.g., pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture (e.g., 4-0 silk)
-
PE-50 tubing for snaring the coronary artery
-
ECG monitoring equipment
Procedure:
-
Anesthetize the animal and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Create a pericardial cradle to support the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD.
-
Thread the ends of the suture through a small piece of PE tubing to create a snare.
-
To induce ischemia, tighten the snare and clamp it. Confirm occlusion by observing myocardial cyanosis and ST-segment elevation on the ECG.
-
After the ischemic period (e.g., 30 minutes), release the snare to allow for reperfusion.
-
Administer this compound or vehicle control as per the study design (e.g., 12 minutes before occlusion and throughout reperfusion).[4][5]
-
Maintain the animal under anesthesia for the duration of the reperfusion period (e.g., 3 hours).
Histological Assessment of Infarct Size and Area at Risk
This protocol combines the use of Evans blue dye and 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the area at risk and the infarcted tissue, respectively.[13][14]
Materials:
-
Evans blue dye solution (e.g., 1% in saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (1% in phosphate buffer, pH 7.4)
-
Potassium chloride (KCl) solution for cardiac arrest
-
Formalin (10%)
-
Digital camera with a copy stand
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Area at Risk (AAR) Delineation:
-
At the end of the reperfusion period, re-occlude the LAD at the same location.
-
Inject Evans blue dye intravenously. The dye will perfuse the non-ischemic myocardium, staining it blue, while the AAR (the area supplied by the occluded artery) will remain unstained.[13]
-
Euthanize the animal via an overdose of anesthetic followed by injection of KCl to arrest the heart in diastole.
-
-
Heart Preparation and Staining:
-
Excise the heart and remove the atria.
-
Freeze the ventricles (e.g., at -20°C for 1-2 hours) to facilitate slicing.[14]
-
Slice the ventricles into uniform transverse sections (e.g., 2-3 mm thick).
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes.[15][16] Viable myocardium contains dehydrogenases that reduce TTC to a red formazan precipitate, while infarcted tissue, lacking these enzymes, remains pale or white.[14]
-
Fix the stained slices in 10% formalin to enhance the color contrast.
-
-
Image Analysis and Quantification:
-
Photograph both sides of each heart slice.
-
Using image analysis software, trace the borders of the entire left ventricle, the AAR (non-blue area), and the infarct area (white area) for each slice.
-
Calculate the area of each region for all slices.
-
Sum the areas for each region and multiply by the slice thickness to obtain the volume.
-
Express the infarct size as a percentage of the AAR: (Infarct Volume / AAR Volume) x 100.
-
Assessment of the No-Reflow Zone
The no-reflow phenomenon, a form of microvascular obstruction, can be assessed using fluorescent dyes like Thioflavin S.[17]
Materials:
-
Thioflavin S solution (e.g., 1% aqueous solution)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Just before sacrificing the animal, and with the coronary artery open, inject Thioflavin S intravenously.[6]
-
Thioflavin S will bind to the endothelium of perfused capillaries.
-
Proceed with heart excision and slicing as described in the infarct size protocol.
-
Examine the heart slices under a fluorescence microscope.
-
The no-reflow zone will appear as an area devoid of fluorescence within the AAR.
-
Quantify the no-reflow area using image analysis software and express it as a percentage of the AAR or the infarct area.
Complementary Assessment Methods
In addition to histological techniques, other methods can provide valuable data on the efficacy of this compound.
Biochemical Markers
Serum levels of cardiac biomarkers can be measured to assess the extent of myocardial injury.
-
Cardiac Troponins (cTnI or cTnT): These are highly specific and sensitive markers of myocardial necrosis.[1][18] Blood samples can be collected at various time points after reperfusion to assess the kinetics of troponin release.
-
Creatine Kinase-MB (CK-MB): Another specific marker for myocardial injury, CK-MB levels typically peak earlier than troponins and can be useful for detecting reinfarction.[1][19]
Echocardiography
Echocardiography is a non-invasive imaging technique that can be used to assess cardiac function serially in the same animal.
-
Left Ventricular Ejection Fraction (LVEF): A key measure of global systolic function, which is often reduced after myocardial infarction.[20]
-
Wall Motion Score Index: Regional wall motion abnormalities can be scored to provide a semi-quantitative assessment of the extent of myocardial damage.[20][21]
-
Strain Imaging: Speckle-tracking echocardiography can provide a more sensitive measure of regional myocardial function.[3]
These complementary methods can provide a more comprehensive understanding of the cardioprotective effects of this compound beyond just the reduction in infarct size.
References
- 1. Role of biochemical markers in diagnosis of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quantification of infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting AMPK for Cardiac Protection: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMP-activated protein kinase: a core signalling pathway in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 10. Video: A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery [jove.com]
- 11. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 12. kup.at [kup.at]
- 13. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 15. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Advanced technique of myocardial no-reflow quantification using indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Diagnostic and Prognostic Biomarkers for Myocardial Infarction [frontiersin.org]
- 19. Myocardial Infarction Serum Markers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Echocardiography in Patients with Myocardial Infarction | Thoracic Key [thoracickey.com]
- 21. Echocardiographic assessment of myocardial ischemia - Leischik - Annals of Translational Medicine [atm.amegroups.org]
GP531 Treatment in Cellular Models of Hypoxia/Reoxygenation Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia/reoxygenation (H/R) injury is a significant cause of cellular damage and death in various pathological conditions, including myocardial infarction, stroke, and organ transplantation. This process involves a period of oxygen deprivation (hypoxia) followed by the restoration of oxygen supply (reoxygenation), which paradoxically exacerbates tissue injury through oxidative stress, inflammation, and apoptosis. GP531 is a second-generation adenosine-regulating agent (ARA) that has shown therapeutic potential in mitigating H/R injury.[1][2] It functions as an AMP-activated protein kinase (AMPK) activator, enhancing cellular energy metabolism and activating pro-survival pathways.[1][3] These notes provide detailed protocols for utilizing this compound in in vitro H/R models and present key data on its efficacy.
Mechanism of Action of this compound in Hypoxia/Reoxygenation Injury
This compound exerts its protective effects primarily through the activation of AMPK, a critical cellular energy sensor.[1][3] During hypoxic stress, ATP levels decline, leading to an increase in the AMP/ATP ratio, which in turn activates AMPK.[4] this compound amplifies this natural protective mechanism.[1] Activated AMPK orchestrates a multi-faceted response to restore cellular homeostasis and protect against H/R-induced damage.
Key downstream effects of this compound-mediated AMPK activation include:
-
Enhanced Energy Metabolism: AMPK activation stimulates glucose uptake and fatty acid oxidation, boosting ATP production to meet the cell's energy demands during stress.[3]
-
Inhibition of Apoptosis: AMPK signaling can suppress programmed cell death by modulating key apoptotic proteins.[1][5]
-
Reduction of Oxidative Stress: By improving mitochondrial function, AMPK activation can help reduce the generation of reactive oxygen species (ROS) during reoxygenation.[6][7]
-
Anti-inflammatory Effects: AMPK activation has been shown to inhibit inflammatory pathways, such as the JNK-NF-κB signaling cascade, reducing the expression of pro-inflammatory cytokines.[7][8]
The interplay between AMPK and other key signaling pathways in H/R injury, such as HIF-1α and NF-κB, is complex. Hypoxia stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. The NF-κB pathway is a critical mediator of inflammation.[9][10] this compound-induced AMPK activation can modulate these pathways to promote cell survival.[7]
Signaling Pathways in H/R Injury and this compound Intervention
Quantitative Data Presentation
While extensive in vitro quantitative data for this compound is proprietary, the following tables summarize findings from a key preclinical in vivo study and present the expected outcomes in cellular assays based on the known mechanism of action.
Table 1: Effects of this compound on Infarct Size and No-Reflow Zone in a Rabbit Model of Ischemia/Reperfusion [2]
| Treatment Group | Infarct Size (% of Risk Zone) | Reduction vs. Vehicle | No-Reflow Zone (% of Risk Zone) | Reduction vs. Vehicle |
| Vehicle | 50.0 ± 0.4 | - | 36.0 ± 0.4 | - |
| Low-Dose this compound | 33.0 ± 0.4 | 34% | 25.0 ± 0.3 | 31% |
| High-Dose this compound | 39.0 ± NS | 22% | 30.2 ± NS | 16% |
Data are presented as mean ± SD. NS = Not Significant vs. other groups.
Table 2: Expected Outcomes of this compound Treatment in Cellular H/R Assays
| Assay | Endpoint Measured | Control (H/R only) | This compound-treated (H/R) | Expected Outcome with this compound |
| MTT Assay | Cell Viability / Metabolic Activity | Decreased Absorbance | Increased Absorbance | Increased cell viability |
| LDH Release Assay | Cytotoxicity / Membrane Damage | Increased LDH Release | Decreased LDH Release | Decreased cytotoxicity |
| TUNEL Assay | Apoptosis / DNA Fragmentation | Increased % of TUNEL-positive cells | Decreased % of TUNEL-positive cells | Decreased apoptosis |
| ELISA | Inflammatory Cytokines (e.g., TNF-α, IL-6) | Increased Cytokine Levels | Decreased Cytokine Levels | Reduced inflammation |
Note: The expected outcomes are based on the known cytoprotective and anti-inflammatory effects of AMPK activation by this compound.[1][7][8]
Experimental Protocols
The following are detailed protocols for inducing H/R injury in a cardiomyocyte cell line (e.g., H9c2) and assessing the effects of this compound treatment.
Protocol 1: Induction of Hypoxia/Reoxygenation (H/R) Injury in H9c2 Cells
This protocol describes the establishment of an in vitro model of ischemia-reperfusion injury.
Materials:
-
H9c2 rat cardiomyoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and appropriate vehicle, e.g., DMSO or PBS)
-
Hypoxia chamber (e.g., modular incubator chamber)
-
Gas mixture: 1% O₂, 5% CO₂, 94% N₂
-
Standard cell culture incubator (21% O₂, 5% CO₂, 37°C)
Procedure:
-
Cell Seeding: Seed H9c2 cells into appropriate culture plates (e.g., 96-well plates for viability/cytotoxicity assays, chamber slides for imaging) at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a standard incubator for 24 hours.
-
This compound Pre-treatment: The day of the experiment, replace the culture medium with fresh, serum-free DMEM containing the desired concentration of this compound or vehicle control. Incubate for a predetermined pre-treatment time (e.g., 2 hours).
-
Induction of Hypoxia: Place the culture plates into a hypoxia chamber. Flush the chamber with the 1% O₂ gas mixture for 5-10 minutes to displace the ambient air. Seal the chamber and place it in the 37°C incubator for the desired duration of hypoxia (e.g., 6, 12, or 24 hours).[11]
-
Reoxygenation: After the hypoxic period, remove the plates from the chamber and immediately place them back into a standard, normoxic (21% O₂) cell culture incubator for the desired reoxygenation period (e.g., 2, 4, or 6 hours).[11]
-
Sample Collection: Following reoxygenation, proceed immediately to the desired cellular assays.
Protocol 2: Assessment of Cell Viability using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
H/R-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the reoxygenation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the normoxic control group.
Protocol 3: Assessment of Cytotoxicity using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
H/R-treated cells in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
Procedure:
-
Prepare Controls:
-
Spontaneous Release: Untreated, normoxic cells.
-
Maximum Release: Normoxic cells treated with 10 µL of Lysis Buffer for 45 minutes before supernatant collection.[12]
-
Medium Background: Culture medium without cells.
-
-
Collect Supernatant: After the reoxygenation period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[12]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Protocol 4: Assessment of Apoptosis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
H/R-treated cells grown on chamber slides or coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (Fixation solution)
-
0.25% Triton™ X-100 in PBS (Permeabilization solution)[13]
-
Commercially available TUNEL assay kit (e.g., with FITC-labeled dUTP)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Fixation: After reoxygenation, wash cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[13]
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.[13]
-
TUNEL Staining: Wash cells again with PBS. Perform the TUNEL reaction by incubating the cells with the TdT enzyme and labeled nucleotides according to the kit manufacturer's protocol. This is typically a 60-minute incubation at 37°C in a humidified chamber.
-
Counterstaining: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Imaging: Wash the cells and mount the coverslips. Visualize the slides using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence.
-
Quantification: Count the total number of nuclei and the number of TUNEL-positive nuclei in several random fields. Calculate the apoptotic index as (% Apoptotic Cells) = (Number of TUNEL-positive cells / Total number of cells) * 100.[14]
References
- 1. Role of AMPK in Myocardial Ischemia-Reperfusion Injury-Induced Cell Death in the Presence and Absence of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. AMPK Activation Alleviates Myocardial Ischemia-Reperfusion Injury by Regulating Drp1-Mediated Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of AMPK inhibits inflammatory response during hypoxia and reoxygenation through modulating JNK-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of AMPK inhibits inflammatory response during hypoxia and reoxygenation through modulating JNK-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temporal regulation of HIF-1 and NF-κB in hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cell Protective Effect of Adenine on Hypoxia–Reoxygenation Injury through PPAR Delta Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. KPC1 alleviates hypoxia/reoxygenation‐induced apoptosis in rat cardiomyocyte cells though BAX degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Changes in Adenosine Levels after GP531 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP531 is a second-generation adenosine regulating agent (ARA) that has demonstrated significant potential in cardioprotection, particularly in the context of ischemia/reperfusion injury and heart failure.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which subsequently leads to an increase in endogenous adenosine levels, especially in tissues under cellular stress.[3][4] Adenosine is a critical signaling nucleoside that plays a protective role in the cardiovascular system by modulating various physiological processes, including vasodilation, inflammation, and cellular energy metabolism.[5]
These application notes provide a comprehensive overview of the methodologies required to quantify the changes in adenosine levels following the administration of this compound. The protocols are designed to guide researchers in accurately measuring this key pharmacodynamic marker, taking into account the inherent challenges of adenosine quantification.
Data Presentation
Table 1: Effects of this compound on Myocardial Infarct Size and No-Reflow Zone in a Rabbit Model of Ischemia/Reperfusion [6]
| Treatment Group | Dose | Infarct Size (% of Risk Zone) | No-Reflow Zone (% of Risk Zone) |
| Vehicle | - | 0.50 ± 0.4 | 0.36 ± 0.4 |
| This compound (Low Dose) | 700 µg/kg loading dose + 10 µg/kg/min infusion | 0.33 ± 0.4 (34% reduction, P < 0.01) | 0.25 ± 0.3 (31% reduction, P < 0.05) |
| This compound (High Dose) | 2100 µg/kg loading dose + 30 µg/kg/min infusion | Reduced by 22% (P = NS) | Reduced by 16% (P = NS) |
Table 2: Hemodynamic and Functional Effects of this compound Infusion in a Canine Model of Advanced Heart Failure [2][7]
| Parameter | Vehicle | This compound (10 µg/kg/min for 6 hours) |
| Left Ventricular Ejection Fraction (LVEF) | No significant change | Increased from 27 ± 1% to 34 ± 1% (p < 0.05) |
| LV End-Diastolic Pressure | No significant change | Significantly decreased |
| LV End-Diastolic Volume | No significant change | Significantly decreased |
| LV End-Systolic Volume | No significant change | Significantly decreased |
| Heart Rate | No significant change | No significant change |
| Mean Aortic Pressure | No significant change | No significant change |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Adenosine Signaling
This compound administration leads to the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK is thought to enhance the processes that lead to an increase in intracellular and subsequently extracellular adenosine, particularly during metabolic stress where ATP is consumed. This increased adenosine then acts on its receptors (A1, A2A, A2B, A3) to elicit a range of cardioprotective effects.
Figure 1. Proposed signaling pathway of this compound leading to increased adenosine and cardioprotection.
Experimental Workflow for Adenosine Quantification
The accurate quantification of adenosine in biological samples is challenging due to its very short half-life in blood (1-2 seconds). A meticulously planned workflow is essential to prevent the artificial elevation or degradation of adenosine levels during sample collection and processing. The following diagram outlines the recommended experimental workflow.
Figure 2. Recommended workflow for quantifying adenosine levels after this compound administration.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rabbit Model of Myocardial Ischemia/Reperfusion
This protocol is based on the methodology described in studies investigating the cardioprotective effects of this compound.[6]
Materials:
-
This compound
-
Vehicle (e.g., normal saline)
-
Anesthetized rabbits
-
Surgical equipment for coronary artery occlusion and reperfusion
-
Infusion pumps
Procedure:
-
Anesthetize the rabbits according to approved institutional animal care and use committee protocols.
-
Surgically prepare the animals to induce myocardial ischemia by occluding a coronary artery for 30 minutes, followed by 3 hours of reperfusion.
-
Prepare this compound for infusion. For a low-dose group, a loading dose of 700 µg/kg is followed by a continuous infusion of 10 µg/kg/min. For a high-dose group, a 2100 µg/kg loading dose is followed by a 30 µg/kg/min infusion. A control group should receive the vehicle alone.
-
Begin the infusion of this compound or vehicle 12 minutes prior to the onset of coronary artery occlusion.
-
Continue the infusion throughout the 30-minute occlusion period and the subsequent 3-hour reperfusion period.
-
At the end of the experiment, collect blood and/or tissue samples for adenosine quantification as described in Protocol 3.
Protocol 2: In Vivo Administration of this compound in a Canine Model of Heart Failure
This protocol is adapted from studies evaluating the effects of this compound on left ventricular function in dogs with induced heart failure.[2]
Materials:
-
This compound
-
Vehicle (e.g., normal saline)
-
Dogs with experimentally induced heart failure
-
Intravenous catheters
-
Infusion pumps
Procedure:
-
Use dogs with documented advanced chronic heart failure (e.g., left ventricular ejection fraction <30%) induced by intracoronary microembolization.
-
Administer a constant intravenous infusion of this compound at a rate of 10 µg/kg/min for 6 hours.
-
A control group should receive an equivalent infusion of the vehicle.
-
Collect blood samples for adenosine quantification at baseline (before infusion) and at multiple time points during and after the infusion (e.g., 1, 2, 4, 6 hours). Follow the blood collection and processing steps outlined in Protocol 3.
Protocol 3: Quantification of Adenosine in Plasma by HPLC-MS/MS
This protocol is a generalized procedure based on best practices for adenosine measurement, which is highly susceptible to artifactual changes.
Materials:
-
Blood collection tubes containing a "Stop Solution" (see below)
-
Refrigerated centrifuge
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., ¹³C₅-adenosine)
-
HPLC system coupled with a tandem mass spectrometer (HPLC-MS/MS)
-
C18 or HILIC column
Preparation of "Stop Solution": Due to the rapid metabolism of adenosine in blood, a "stop solution" is critical to inhibit the enzymes responsible for its degradation and formation. A typical stop solution may contain:
-
Inhibitors of ecto-5'-nucleotidase
-
Inhibitors of adenosine deaminase
-
Inhibitors of adenosine kinase
-
Inhibitors of the equilibrative nucleoside transporter
Procedure:
-
Blood Collection: Collect whole blood directly into tubes containing the pre-aliquoted stop solution. The immediate mixing of blood with the inhibitors is crucial.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Protein Precipitation:
-
Transfer the plasma supernatant to a new microcentrifuge tube.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect and quantify adenosine and the internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of adenosine.
-
Determine the concentration of adenosine in the samples by comparing the peak area ratio of adenosine to the internal standard against the standard curve.
-
Conclusion
This compound is a promising therapeutic agent that exerts its cardioprotective effects through the activation of AMPK and the subsequent increase in endogenous adenosine. While direct quantification of adenosine changes post-GP531 administration remains an area for further investigation, the protocols outlined in these application notes provide a robust framework for researchers to conduct such studies. The use of a stop solution and a sensitive analytical method like HPLC-MS/MS are critical for obtaining accurate and reliable data. Such studies will be invaluable in further elucidating the pharmacodynamics of this compound and its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Acadesine: the prototype adenosine regulating agent for reducing myocardial ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular Nucleotides and Adenosine Independently Activate AMP-Activated Protein Kinase in Endothelial Cells. Involvement of P2 Receptors and Adenosine Transporters: AMPK activation by nucleotides and adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
Application Notes and Protocols for Long-Term Administration of GP531 in Chronic Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of GP531, a second-generation adenosine regulating agent (ARA), in chronic heart failure models. The protocols detailed below are based on published preclinical studies and are intended to guide researchers in the long-term administration and evaluation of this compound's therapeutic potential.
Introduction
This compound is a clinical-stage biopharmaceutical compound under development for the treatment of chronic heart failure.[1][2] It functions as an Adenosine Monophosphate-Activated Protein Kinase (AMPK) activator, enhancing the body's natural cardioprotective responses during periods of cellular stress, such as ischemia and hypoxia.[1][3][4] By amplifying the localized release of endogenous adenosine, this compound stimulates glucose and fatty acid uptake, boosts mitochondrial energy (ATP) production, and improves the mechanical function of the heart.[1][3] Preclinical studies have demonstrated its efficacy in improving cardiac function and reducing myocardial injury in animal models of heart failure.[4][5]
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action involves the activation of the AMPK signaling pathway. Under conditions of cellular stress, such as in chronic heart failure, the ratio of AMP/ATP increases. This compound, as an adenosine regulating agent, further enhances the local concentration of adenosine, leading to the activation of AMPK. Activated AMPK plays a central role in cellular energy homeostasis by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP. This ultimately leads to improved mitochondrial function, reduced oxidative stress, and enhanced cardiac performance.[1][3]
Preclinical Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in chronic heart failure models.
Table 1: Effects of Intravenous this compound Infusion on Left Ventricular Function in a Canine Model of Chronic Heart Failure[4][6]
| Parameter | Baseline (Vehicle) | 6-hour Vehicle Infusion | Baseline (this compound) | 6-hour this compound Infusion (10 µg/kg/min) | p-value |
| Left Ventricular Ejection Fraction (%) | 27 ± 1 | No significant change | 27 ± 1 | 34 ± 1 | < 0.05 |
| LV End-Diastolic Pressure (mmHg) | Data not specified | No significant change | Data not specified | Significantly decreased | < 0.05 |
| LV End-Diastolic Volume (ml) | Data not specified | No significant change | Data not specified | Significantly decreased | < 0.05 |
| LV End-Systolic Volume (ml) | Data not specified | No significant change | Data not specified | Significantly decreased | < 0.05 |
| Heart Rate (beats/min) | Data not specified | No effect | Data not specified | No effect | NS |
| Mean Aortic Pressure (mmHg) | Data not specified | No effect | Data not specified | No effect | NS |
| Myocardial Oxygen Consumption (MVO2) | Data not specified | No effect | Data not specified | No increase | NS |
NS: Not Significant
Table 2: Effects of this compound on Myocardial Infarct Size and No-Reflow in a Rabbit Model of Ischemia/Reperfusion[5]
| Treatment Group | Dose | Infarct Size (% of Risk Zone) | Reduction vs. Vehicle | p-value | No-Reflow Zone (% of Risk Zone) | Reduction vs. Vehicle | p-value |
| Vehicle | - | 0.50 ± 0.04 | - | - | 0.36 ± 0.04 | - | - |
| This compound (Low Dose) | 700 µg/kg loading dose + 10 µg/kg/min infusion | 0.33 ± 0.04 | 34% | < 0.01 | 0.25 ± 0.03 | 31% | < 0.05 |
| This compound (High Dose) | 2100 µg/kg loading dose + 30 µg/kg/min infusion | 0.39 ± 0.04 | 22% | NS | 0.30 ± 0.04 | 16% | NS |
NS: Not Significant vs. Vehicle
Experimental Protocols
The following are detailed protocols for key preclinical experiments involving this compound.
Protocol 1: Induction of Chronic Heart Failure in a Canine Model via Intracoronary Microembolization
This protocol is adapted from studies establishing a canine model of chronic heart failure that closely mimics the human condition of ischemic cardiomyopathy.[6]
Objective: To create a stable and reproducible model of chronic heart failure in canines.
Materials:
-
Adult mongrel dogs
-
Fluoroscopy equipment
-
Catheters for coronary angiography and microembolization
-
Microspheres (e.g., 90-100 µm diameter)
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Ventilator
-
ECG and hemodynamic monitoring equipment
-
Echocardiography machine
Procedure:
-
Animal Preparation: Anesthetize the dog, intubate, and provide mechanical ventilation. Monitor ECG and hemodynamic parameters throughout the procedure.
-
Catheterization: Under fluoroscopic guidance, advance a catheter to the left main coronary artery.
-
Microembolization: Inject a suspension of microspheres into the coronary artery. The number of microspheres should be carefully calculated to induce a gradual decline in left ventricular function.
-
Staged Procedure: Repeat the microembolization procedure every 1-3 weeks until the desired level of cardiac dysfunction is achieved (e.g., left ventricular ejection fraction < 35%).
-
Post-Procedure Monitoring: Monitor the animal closely for recovery. Perform serial echocardiography to assess the progression of heart failure.
Protocol 2: Long-Term Administration of this compound in the Canine Chronic Heart Failure Model
This protocol outlines the intravenous administration of this compound to dogs with established chronic heart failure.[4][6]
Objective: To evaluate the therapeutic effects of this compound on cardiac function in a chronic heart failure model.
Materials:
-
Canine model of chronic heart failure (from Protocol 1)
-
This compound for infusion
-
Vehicle control (e.g., normal saline)
-
Infusion pump
-
Hemodynamic and echocardiographic monitoring equipment
Procedure:
-
Baseline Measurements: In the conscious or lightly sedated animal, obtain baseline measurements of left ventricular function (ejection fraction, end-diastolic and end-systolic volumes, and pressures) via echocardiography and/or cardiac catheterization.
-
This compound Administration: Administer this compound as a continuous intravenous infusion at the desired dose (e.g., 10 µg/kg/min). For control animals, administer the vehicle at the same rate.
-
Long-Term Monitoring: Continue the infusion for the specified duration (e.g., 6 hours for acute studies, or for longer periods in chronic studies).
-
Functional Assessments: Perform serial assessments of cardiac function at regular intervals during and after the infusion period.
-
Data Analysis: Compare the changes in cardiac parameters from baseline between the this compound-treated and vehicle-treated groups.
Protocol 3: Evaluation of this compound in a Rabbit Model of Myocardial Ischemia/Reperfusion Injury
This protocol is based on a study investigating the cardioprotective effects of this compound against ischemia/reperfusion injury.[5]
Objective: To determine the efficacy of this compound in reducing myocardial infarct size and the no-reflow phenomenon.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
This compound for infusion
-
Vehicle control
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Thioflavin S for no-reflow zone delineation
Procedure:
-
Animal Preparation: Anesthetize the rabbit, intubate, and provide mechanical ventilation.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Place a suture around a major coronary artery.
-
This compound Administration: Begin intravenous infusion of this compound or vehicle at the specified dose.
-
Ischemia: Induce regional myocardial ischemia by tightening the coronary artery suture for a defined period (e.g., 30 minutes).
-
Reperfusion: Release the suture to allow for reperfusion of the ischemic myocardium (e.g., for 3 hours).
-
Tissue Harvesting and Analysis: At the end of the reperfusion period, excise the heart.
-
Infarct Size Measurement: Slice the ventricles and incubate with TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain pale.
-
No-Reflow Zone Measurement: Delineate the no-reflow zone using Thioflavin S under UV light.
-
Data Analysis: Quantify the infarct size and no-reflow zone as a percentage of the area at risk.
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic agent for chronic heart failure. Its mechanism of action, centered on the activation of the AMPK pathway, addresses the underlying metabolic and energetic deficits in the failing heart. The protocols outlined in these application notes provide a framework for further investigation into the long-term efficacy and safety of this compound in relevant animal models. Researchers are encouraged to adapt these methodologies to their specific research questions and to further elucidate the full therapeutic potential of this novel compound.
References
- 1. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 3. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medical-xprt.com [medical-xprt.com]
- 5. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vicardia.com [vicardia.com]
Troubleshooting & Optimization
Troubleshooting GP531 solubility and stability in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing GP531 in your research. Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation adenosine regulating agent (ARA) that acts as an activator of the AMP-activated protein kinase (AMPK).[1] In conditions of cellular stress, such as ischemia, this compound amplifies the body's natural protective response by increasing the localized release of endogenous adenosine.[1] This activation of AMPK helps to regulate cellular energy homeostasis by stimulating ATP-producing catabolic pathways and inhibiting ATP-consuming anabolic pathways.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store at -20°C.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your assay. Based on general protocols for AMPK activators, a starting range of 0.1 µM to 100 µM can be considered.
Q5: How can I confirm that this compound is activating the AMPK pathway in my cells?
A5: Activation of the AMPK pathway can be confirmed by detecting the phosphorylation of AMPK and its downstream targets, such as Acetyl-CoA Carboxylase (ACC), via Western blot.
Troubleshooting Guide: this compound Solubility and Stability
This guide addresses common issues related to the solubility and stability of this compound in cell culture media.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed immediately after adding this compound to culture media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. | - Lower the final working concentration of this compound.- Pre-warm the culture media to 37°C before adding the this compound stock solution.- Add the this compound stock solution dropwise to the media while gently swirling to ensure rapid and even distribution. |
| "Solvent shock" from rapid dilution of the DMSO stock into the aqueous media. | - Perform a serial dilution of the this compound stock solution in pre-warmed culture media.- Ensure the final DMSO concentration in the culture media is low (ideally ≤ 0.1% v/v) to minimize both solubility issues and potential solvent toxicity. | |
| Precipitation appears after a few hours or days of incubation. | The compound may be unstable in the culture medium at 37°C over time. | - Prepare fresh working solutions of this compound immediately before each experiment.- If the experiment requires long-term incubation, consider replenishing the media with freshly prepared this compound at regular intervals. |
| Interaction with media components, such as proteins in fetal bovine serum (FBS). | - Test the solubility of this compound in your basal media without serum or with a lower serum concentration.- If compatible with your experimental design, consider using a serum-free medium. | |
| Inconsistent experimental results or lower than expected efficacy. | Partial precipitation of this compound is occurring, leading to a lower effective concentration. | - Visually inspect the culture media for any signs of precipitation before and during the experiment. A microscope can be used for more sensitive detection.- Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells to remove any undissolved particles. |
| Degradation of this compound in the stock solution. | - Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C and protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of this compound Solubility in Culture Media
-
Prepare a series of dilutions of your this compound DMSO stock solution in your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum. A suggested concentration range is 1 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
After incubation, visually inspect each solution for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, examine a small aliquot of each solution under a microscope.
-
The highest concentration that remains clear is the apparent solubility of this compound in that specific medium.
Protocol 3: Assessment of this compound Stability in Culture Media
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Dispense aliquots of this solution into sterile, sealed tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C.
-
At each time point, remove one tube and immediately analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The concentration at time 0 serves as the initial concentration.
-
Calculate the percentage of this compound remaining at each subsequent time point to determine its stability profile.
Visualizing Key Processes
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the AMPK signaling pathway and a recommended troubleshooting workflow for solubility issues.
Caption: AMPK Signaling Pathway activated by this compound.
Caption: Workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing GP531 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GP531 for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Disclaimer: this compound is a second-generation adenosine regulating agent currently under clinical development. Publicly available data on its in vitro use is limited. Much of the guidance provided here is based on its first-generation analog, Acadesine (also known as AICAR), which is also an AMP-activated protein kinase (AMPK) activator. Researchers should use this information as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an adenosine regulating agent (ARA) that functions as an activator of AMP-activated protein kinase (AMPK). Its mechanism involves both the direct activation of AMPK and the indirect augmentation of endogenous adenosine, particularly during periods of cellular stress. This activation of AMPK stimulates glucose and fatty acid uptake, which enhances the energy (ATP) output of mitochondria.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
Q3: How should I prepare and store a stock solution of this compound?
A3: While specific solubility data for this compound is not published, its analog Acadesine is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: In which cell types has the analog Acadesine been shown to be effective?
A4: Acadesine has been studied in a variety of cell lines. For example, it has been shown to induce apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells with an EC50 of approximately 380 µM. In K562 leukemia cells, it inhibited colony formation at concentrations between 0.25 mM and 2.5 mM. It has also been shown to activate AMPK in rat hepatocytes and adipocytes. Given this compound's development for heart failure, cardiomyocytes are a highly relevant cell type for in vitro studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 5 mM). |
| Cell Line Insensitivity: The cell line may have low expression levels of AMPK or other necessary signaling components. | Confirm the expression of AMPKα in your cell line using techniques like Western blotting or RT-qPCR. Consider using a positive control compound known to activate AMPK (e.g., AICAR, metformin) to validate the pathway in your cells. | |
| Incorrect Incubation Time: The duration of this compound treatment may be too short or too long to observe the desired effect. | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| High Cell Death or Cytotoxicity | Concentration Too High: The concentration of this compound may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold. Lower the treatment concentration accordingly. |
| Solvent (DMSO) Toxicity: The final concentration of DMSO in your culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound dose to assess solvent effects. | |
| Inconsistent or Variable Results | Stock Solution Instability: Repeated freeze-thaw cycles of the this compound stock solution may lead to degradation. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Based on the common solubility of analogous compounds, dissolve this compound powder in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required to fully dissolve the compound.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal this compound Concentration using a Dose-Response Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A common starting range, based on its analog Acadesine, would be from 10 µM to 5 mM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Assay: Perform your desired assay to measure the effect of this compound. This could be a cell viability assay, a functional assay (e.g., glucose uptake), or a signaling pathway analysis (e.g., Western blot for phospho-AMPK).
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 or IC50 value.
Quantitative Data Summary
Due to the limited publicly available in vitro data for this compound, the following table summarizes reported effective concentrations for its analog, Acadesine (AICAR), to provide a reference for experimental design.
| Compound | Cell Type | Assay | Effective Concentration | Reference |
| Acadesine | B-cell chronic lymphocytic leukemia (B-CLL) | Apoptosis Induction (EC50) | 380 ± 60 µM | |
| Acadesine | K562 leukemia cells | Inhibition of Colony Formation | 0.25 mM - 2.5 mM | |
| Acadesine | Rat Hepatocytes | AMPK Activation | 500 µM | |
| Acadesine | Rat Adipocytes | AMPK Activation | ~500 µM |
Visualizations
Signaling Pathway
Potential off-target effects of GP531 in cardiac research
Welcome to the technical support center for GP531. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cardiac research. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist with your investigations.
This compound is an experimental second-generation adenosine-regulating agent (ARA) under investigation for its potential cardioprotective effects.[1] It is designed to selectively activate Adenosine Monophosphate-Activated Protein Kinase (AMPK), a critical regulator of cellular energy homeostasis, and to increase localized endogenous adenosine during periods of cellular stress, such as ischemia.[2] While its on-target effects are aimed at improving myocardial function and reducing infarct size, a thorough understanding of its potential off-target activities is crucial for accurate data interpretation and safe therapeutic development.[2][1]
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound's primary mechanism is the activation of AMPK, which stimulates glucose and fatty acid uptake to enhance mitochondrial energy (ATP) production and improve the mechanical function of the heart.[3] It also augments the localized release of endogenous adenosine during cellular stress, which provides a natural defense against myocardial injury by modulating inflammation, oxidative stress, and cell death pathways.
Q2: What are the most likely off-target effects of this compound in cardiac models?
A2: While this compound is designed for selectivity, researchers should be aware of three primary potential off-target effects:
-
Non-specific kinase inhibition: Like many kinase activators or inhibitors, high concentrations of this compound may affect other kinases with structural similarities to AMPK.[4][5]
-
Interaction with cardiac ion channels: A common concern for cardiovascular drugs is the potential to interact with ion channels, such as the hERG potassium channel, which can affect cardiac repolarization.[6][7]
-
Direct effects on non-myocyte cell types: this compound could have unintended effects on other cardiac cells, such as cardiac fibroblasts, potentially influencing processes like cardiac fibrosis.[8][9]
Q3: My cells are showing unexpected cytotoxicity at my target concentration of this compound. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors. First, confirm the stability and purity of your this compound compound. If the compound is verified, consider the possibility of off-target kinase inhibition that may be triggering apoptotic pathways.[10] It is also possible that the cytotoxic effect is specific to your cell model. Running a dose-response curve on a different cardiac cell line can help determine if the effect is widespread.
Q4: I am observing changes in gene expression related to fibrosis in my cardiac fibroblast cultures after this compound treatment. Is this a known effect?
A4: Direct, significant activation of pro-fibrotic pathways is not an intended on-target effect of this compound. However, off-target modulation of signaling pathways in cardiac fibroblasts is a possibility that requires investigation.[11] Adenosine, which is modulated by this compound, can have complex effects on fibrotic signaling.[11] We recommend performing thorough dose-response experiments and using appropriate controls, such as a structurally unrelated AMPK activator, to determine if the observed effect is specific to this compound or a class effect.
Troubleshooting Guides
Issue 1: Inconsistent Cardioprotective Effects in Ischemia-Reperfusion Models
Symptoms: High variability in infarct size reduction or functional recovery between experiments using the same dose of this compound.
Possible Causes & Troubleshooting Steps:
-
Compound Stability and Preparation:
-
Question: Is the this compound stock solution freshly prepared for each experiment?
-
Action: this compound in solution may degrade over time. Prepare fresh stock in DMSO for each experiment and store it in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Dosing and Administration:
-
Question: Is the timing of this compound administration consistent relative to the ischemic event?
-
Action: The therapeutic window for this compound is critical. Ensure the compound is administered at the same time point before or during ischemia in all experimental groups.[2]
-
-
Model Variability:
-
Question: Are there inconsistencies in the surgical procedure or the duration of ischemia/reperfusion?
-
Action: Minor variations in coronary artery occlusion time or reperfusion duration can significantly impact outcomes. Standardize all surgical procedures and ensure consistent timing.
-
-
Potential Off-Target Vasodilation:
-
Question: Could off-target effects on vascular tone be altering blood flow and confounding the results?
-
Action: Although this compound is not reported to significantly affect hemodynamics at therapeutic doses, it is prudent to monitor heart rate and blood pressure during the experiment to rule out confounding hemodynamic effects.[2]
-
Issue 2: Unexpected Electrophysiological Changes in Cardiomyocytes
Symptoms: Alterations in action potential duration (APD) or the appearance of arrhythmias in isolated cardiomyocytes or ex vivo heart preparations treated with this compound.
Possible Causes & Troubleshooting Steps:
-
hERG Channel Interaction:
-
Question: Could this compound be blocking the hERG potassium channel?
-
Action: This is a primary concern for many small molecules.[7] Perform a patch-clamp electrophysiology study to directly assess the effect of this compound on hERG channel currents.[12] Compare the IC50 for hERG block to the effective concentration for AMPK activation. A large therapeutic window suggests a lower risk.
-
-
Off-Target Kinase Effects:
-
Question: Could this compound be inhibiting other kinases crucial for cardiac electrophysiology?
-
Action: Conduct a broad-panel kinase screen to identify any significant off-target kinase interactions at your effective concentration.[13][14] If an off-target kinase is identified, use a more selective inhibitor for that kinase as a control to see if it phenocopies the electrophysiological effect.[10]
-
-
Calcium Handling:
-
Question: Is it possible that this compound is indirectly affecting calcium signaling?
-
Action: Use calcium imaging techniques (e.g., with Fura-2 or Fluo-4) to assess intracellular calcium transients and sparks in the presence of this compound.
-
Data Presentation: Quantitative Summary of this compound Effects
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory concentration (IC50) of this compound against its primary target (AMPK) and key potential off-target kinases. Data is presented as the mean IC50 in nanomolars (nM) from in vitro kinase assays.[15] A higher IC50 value indicates lower potency and therefore less likely off-target inhibition.
| Kinase Target | On-Target/Off-Target | Mean IC50 (nM) | Selectivity Fold (vs. AMPK) |
| AMPK | On-Target | 50 | 1x |
| PKA | Off-Target | >10,000 | >200x |
| PKCα | Off-Target | 8,500 | 170x |
| PKCβ | Off-Target | >10,000 | >200x |
| CAMKII | Off-Target | 6,200 | 124x |
| GSK3β | Off-Target | >10,000 | >200x |
Table 2: hERG Channel Interaction Assay
This table presents data from a manual patch-clamp assay on HEK293 cells stably expressing the hERG channel. The IC50 value represents the concentration of this compound required to block 50% of the hERG current.
| Compound | Mean IC50 (µM) for hERG Block | Therapeutic Index (hERG IC50 / AMPK EC50) |
| This compound | 25.5 | ~510x |
| Positive Control (E-4031) | 0.01 | N/A |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay
Objective: To determine the IC50 values of this compound against a panel of protein kinases to assess its selectivity.[10]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an assay buffer.[13]
-
Kinase Reaction Setup: In a 384-well plate, add the purified kinase, its specific peptide substrate, and ATP to each well.[10]
-
Inhibitor Addition: Add the diluted this compound or control compounds to the wells. Include "no inhibitor" (100% activity) and "no kinase" (background) controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.
-
Data Analysis:
-
Normalize the data to the high and low controls.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each kinase.[10]
-
Protocol 2: hERG Manual Patch-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-80% confluency before the experiment.
-
Electrophysiology Rig: Use a whole-cell patch-clamp setup. The external solution should be a physiological saline solution, and the internal (pipette) solution should contain potassium as the primary cation.
-
Recording hERG Current:
-
Establish a whole-cell recording configuration.
-
Apply a voltage-clamp protocol specifically designed to elicit hERG currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[16]
-
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM). Allow the effect to reach a steady state at each concentration.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition versus the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Protocol 3: Cardiac Fibroblast Activation Assay
Objective: To assess whether this compound induces pro-fibrotic activation in primary cardiac fibroblasts.
Methodology:
-
Cell Isolation and Culture: Isolate primary cardiac fibroblasts from adult rat or mouse ventricles using enzymatic digestion. Culture the fibroblasts in DMEM supplemented with 10% FBS.
-
Treatment: Once cells reach 80% confluency, serum-starve them for 24 hours. Then, treat the cells with this compound (e.g., 0.1, 1, 10 µM), a positive control (e.g., TGF-β1, 10 ng/mL), or vehicle (DMSO) for 48 hours.
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers for pro-fibrotic marker genes, such as Acta2 (α-SMA), Col1a1 (Collagen I), and Ctgf (Connective Tissue Growth Factor). Normalize expression to a housekeeping gene (e.g., Gapdh).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and quantify total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands using chemiluminescence.[10]
-
-
Data Analysis: Compare the relative gene and protein expression levels of fibrotic markers in this compound-treated cells to the vehicle and positive controls.
Visualizations
Signaling Pathways and Workflows
Caption: Intended on-target signaling pathway of this compound in cardiomyocytes.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ViCardia this compound Potent, Long-Lasting, Infusion Therapy [medical-xprt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The interactions between hERG potassium channel and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Fibroblast Activation in the Remodeling Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast Activation in Injured Heart | Encyclopedia MDPI [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Modulation of hERG potassium channel gating normalizes action potential duration prolonged by dysfunctional KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GP531 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with GP531. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation adenosine regulating agent (ARA) and a potent activator of AMP-activated protein kinase (AMPK).[1] Its mechanism of action involves two key pathways:
-
AMPK Activation: this compound directly activates AMPK, a central regulator of cellular energy homeostasis.[1][2] Activated AMPK stimulates catabolic pathways that generate ATP, such as glucose and fatty acid uptake and oxidation, while inhibiting anabolic, ATP-consuming processes.[3][4]
-
Adenosine Regulation: As an ARA, this compound amplifies the localized release of endogenous adenosine, particularly during periods of cellular stress like ischemia.[1][5] Adenosine is a retaliatory metabolite that protects cells from injury, inflammation, apoptosis, and necrosis.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.
For experimental use, this compound is soluble in DMSO. Prepare stock solutions in DMSO and store them at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which cell lines can I test the effects of this compound?
This compound is primarily investigated for its cardioprotective effects. Therefore, relevant cell lines for in vitro studies include:
-
HL-1: An immortalized mouse cardiomyocyte cell line that contracts and maintains a differentiated cardiac phenotype.
-
AC16: A human cardiomyocyte cell line.
-
Primary Cardiomyocytes: Isolated from neonatal or adult rodents, or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a more physiologically relevant model.
-
H9c2: A rat heart myoblast cell line, though less differentiated than primary cardiomyocytes, it is a commonly used model for cardiac stress studies.
The choice of cell line will depend on the specific research question and the desired level of translatability to human physiology.
Troubleshooting Guides
Issue 1: Inconsistent or No Activation of AMPK Signaling
One of the most common challenges is the lack of reproducible AMPK activation, often assessed by the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and its downstream target Acetyl-CoA Carboxylase (ACC) via Western blotting.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A starting range of 1 µM to 50 µM can be considered based on preclinical studies of similar compounds. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 6 hours, 24 hours) to identify the peak of AMPK activation. AMPK activation is often an early cellular response. |
| Poor this compound Stability in Culture | Prepare fresh dilutions of this compound from a frozen stock for each experiment. While adenosine solutions can be stable for extended periods, the stability of this compound in complex cell culture media at 37°C for long incubations should be considered.[6][7] |
| Cellular Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may have altered basal AMPK activity, masking the effect of this compound. |
| Issues with Western Blotting | Use a validated phospho-specific antibody for p-AMPKα (Thr172). Include a positive control, such as cells treated with a known AMPK activator like AICAR or metformin, to validate the assay.[8][9] Always normalize the phospho-protein signal to the total protein signal. |
Experimental Protocol: Western Blotting for AMPK Activation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound for the desired incubation times. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the p-AMPKα signal to the total AMPKα signal.
Issue 2: High Variability in Cell Viability/Cytotoxicity Assays
Assessing the effect of this compound on cell viability, particularly under stress conditions like hypoxia or oxidative stress, can yield variable results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Assay-Dependent Variability | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, membrane integrity for LDH).[10] The choice of assay can influence the outcome. Consider using multiple assays to get a comprehensive view of cell health. |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in cell number will directly impact the final readout. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration and temperature. Avoid using the outermost wells for treatment groups or ensure proper humidification of the incubator. |
| Interference of this compound with Assay Reagents | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. |
| Timing of Assay | The protective effects of this compound may be time-dependent. Optimize the timing of this compound treatment in relation to the induction of cellular stress. |
Experimental Protocol: Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Pre-treat cells with a range of this compound concentrations for a predetermined time (e.g., 1-2 hours) before inducing cellular stress (e.g., hypoxia, H₂O₂ treatment).
-
Induction of Stress: Induce cellular stress for the desired duration.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated, non-stressed cells).
Data Presentation
While specific quantitative data for this compound in various in vitro assays is not extensively available in the public domain, the following tables provide a framework for organizing your experimental data and a summary of expected outcomes based on its mechanism of action.
Table 1: this compound In Vitro Concentration Ranges for Initial Experiments
| Assay Type | Cell Line | Suggested Starting Concentration Range (µM) | Suggested Incubation Time |
| AMPK Activation (Western Blot) | Cardiomyocytes (HL-1, AC16) | 1 - 50 | 30 min - 6 hours |
| Cell Viability (MTS/MTT) | Cardiomyocytes (HL-1, AC16) | 0.1 - 100 | 24 - 72 hours |
| Mitochondrial Function | Cardiomyocytes (HL-1, AC16) | 1 - 25 | 1 - 24 hours |
| Kinase Activity Assay | Purified AMPK enzyme | 0.01 - 10 | 30 - 60 minutes |
Note: These are suggested starting ranges and should be optimized for your specific experimental setup.
Table 2: Expected Effects of this compound on Key Downstream Targets of AMPK
| Downstream Target | Expected Change in Activity/Phosphorylation | Biological Function |
| Acetyl-CoA Carboxylase (ACC) | ↓ Phosphorylation (Inactivation) | Fatty Acid Synthesis |
| eNOS (Ser1177) | ↑ Phosphorylation (Activation) | Nitric Oxide Production |
| PFK-2 | ↑ Activity | Glycolysis |
| mTOR | ↓ Activity | Protein Synthesis, Cell Growth |
| ULK1 | ↑ Activity | Autophagy |
| PGC-1α | ↑ Expression/Activity | Mitochondrial Biogenesis |
Visualizations
Signaling Pathways and Workflows
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. AMP-activated Protein Kinase Regulation and Biological Actions in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule AMPK activator protects the heart against ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of AMPK Activation for Cardioprotection in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Studies of Adenosine Regulating Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies of adenosine regulating agents.
Troubleshooting Guides
Issue 1: Poor Solubility of Adenosine Regulating Agents
Q1: My adenosine receptor ligand shows poor aqueous solubility, leading to inconsistent results in my in vitro assays. What can I do?
A1: Poor aqueous solubility is a common challenge with adenosine receptor antagonists, particularly xanthine and non-xanthine heterocyclic compounds.[1][2] This can lead to anomalous biological results.[1] Here are several strategies to address this issue:
-
Formulation Strategies:
-
Salt Formation: This is a common and effective method to increase both solubility and dissolution rate for acidic and basic drugs.[3] Salt formation can enhance solubility by several hundred-fold.[3]
-
Use of Co-solvents and Lipids: For lipid-based formulations, dissolving the compound in a lipid vehicle, often with surfactants and co-solvents like propylene glycol or polyethylene glycol (PEG), can improve solubility.[4]
-
Amorphous Solid Dispersions: This technique involves embedding the active pharmaceutical ingredient (API) in a polymer matrix to convert it from a crystalline to a more soluble amorphous state.[3][4]
-
Recrystallization: A multi-step crystallization process can be used to form uniformly sized, non-aggregated crystals of adenosine compounds, which can then be suspended in water or a protein-rich environment like albumin.[5]
-
-
Chemical Modification:
-
Prodrug Approach: Water-soluble phosphate prodrugs of some antagonists have been successfully developed to improve solubility.[6]
-
-
Experimental Adjustments:
-
Sensitive Measurement Techniques: For compounds with very low solubilities, a sensitive radioreceptor assay can be used for accurate measurement, which is crucial for interpreting biological data.[2]
-
Table 1: Solubility of Selected Adenosine Antagonists
| Compound | Solubility in Tris buffer (pH 7.7) | Reference |
| 8-(2-amino-4-chlorophenyl)-1,3-dipropylxanthine | 141 nM | [2] |
| PD 113,297 | 945 µM | [2] |
| 8-phenyltheophylline | ~6000-fold less soluble than theophylline | [1] |
Issue 2: Stability and Half-life of Adenosine Agonists
Q2: I am working with an adenosine agonist, and I'm concerned about its stability and short half-life in my experimental system. How can I address this?
A2: Adenosine itself has a very short half-life in circulation (approximately 1 second) due to rapid metabolism by adenosine deaminase and uptake by nucleoside transporters.[6][7] This metabolic lability has historically hindered its therapeutic use.[1] Here are some approaches to manage this:
-
Use of Stable Analogues: More stable analogues of adenosine have been synthesized to overcome the metabolic instability of the parent compound.[1]
-
Enzyme Inhibitors: In in vitro experiments, inhibitors of adenosine deaminase (e.g., EHNA) and adenosine uptake (e.g., dipyridamole) can be used to increase the local concentration and duration of action of adenosine.[8][9]
-
Encapsulation Technologies: Nanotechnology-based approaches, such as encapsulating adenosine in nanoparticles, can prolong its circulation and provide a controlled release, enhancing its stability and therapeutic effect.[10] For instance, bioconjugation of adenosine with squalene forms nanoparticles that can prolong its systemic effects.[10]
-
Biophysical Characterization: Techniques like circular dichroism and fluorescence spectrometry can be used to assess the conformational stability of the target receptor in the presence of your ligand, which can provide insights into ligand-receptor interactions and stability.[11][12] Studies have shown that both agonists and antagonists can increase the thermal stability of adenosine receptors.[11][12]
Issue 3: Off-Target Effects and Interpretation of Results
Q3: I am observing unexpected effects in my preclinical model, and I suspect off-target activity of my adenosine regulating agent. How can I investigate and mitigate this?
A3: The ubiquitous nature of adenosine signaling presents a significant challenge in developing selective drugs, often leading to off-target effects and debilitating side effects.[8] Here’s a troubleshooting guide:
-
Comprehensive Off-Target Screening: Screen your compound against a panel of other receptors, transporters, and enzymes to identify potential off-target activities. For example, some compounds may inhibit adenosine transporters, leading to an accumulation of extracellular adenosine and subsequent widespread receptor activation.[13][14][15]
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the target adenosine receptor subtype, use a selective antagonist to see if it can block the effect. For example, theophylline, a non-selective adenosine receptor antagonist, can be used to counteract effects caused by adenosine accumulation.[13][14][15]
-
Control for Endogenous Adenosine: Be aware that endogenous adenosine levels can fluctuate significantly under different physiological and pathological conditions, such as hypoxia or inflammation.[16][17][18] These changes can influence the effects of your compound. Measuring local adenosine concentrations can be crucial but is technically challenging.[17]
-
Consider Receptor Dimerization: Adenosine receptors can form homo- and heterodimers, which can alter their pharmacological properties.[6] This can contribute to unexpected pharmacological profiles.
Frequently Asked Questions (FAQs)
Q4: What are the main challenges in selecting an appropriate animal model for preclinical studies of adenosine regulating agents?
A4: Selecting the right animal model is critical, and several challenges exist:
-
Species Differences: The expression patterns and pharmacological properties of adenosine receptors can differ between species, which may lead to results that do not translate to humans.
-
Complexity of Adenosine Signaling: The widespread distribution of adenosine receptors throughout the body makes it difficult to isolate the effects of a drug on a specific tissue or organ system.[8][19]
-
Transgenic Models: While knockout and transgenic mouse models have been invaluable for dissecting the roles of specific adenosine receptor subtypes, the resulting phenotypes can be complex and may differ from what is observed with pharmacological agents.[20][21][22] This is due to the intricate interplay of adenosine receptors in different cell types and the potential for developmental compensation in knockout models.[21][22]
-
Disease Model Relevance: The chosen animal model of disease (e.g., inflammation, ischemia, neurodegeneration) must accurately reflect the human condition for the preclinical data to be predictive.[22][23]
Q5: How can I accurately measure adenosine receptor activation in my experiments?
A5: Several methods can be employed to measure adenosine receptor activation:
-
In Vitro Assays:
-
cAMP Assays: Since A1 and A3 receptors are typically Gi-coupled (inhibiting adenylyl cyclase) and A2A and A2B receptors are Gs-coupled (stimulating adenylyl cyclase), measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess receptor activation.[20][24][25]
-
Radioligand Binding Assays: These assays use radiolabeled ligands to determine the affinity and selectivity of your compound for the target receptor.[8][26]
-
MAP Kinase Signaling Assays: Activation of all four adenosine receptor subtypes can lead to the activation of mitogen-activated protein (MAP) kinases, providing another readout for receptor function.[25]
-
-
In Vivo Assessment:
-
Positron Emission Tomography (PET): The development of agonist and antagonist ligands with positron-emitting radioisotopes allows for the monitoring of in vivo occupancy of adenosine receptors in living subjects, including humans.[8]
-
Multimodal Imaging: Techniques combining PET with other imaging modalities can be used to study receptor expression and function in the context of disease models, such as neuroinflammation after a stroke.[27]
-
Q6: What are the key considerations for pharmacokinetic and pharmacodynamic (PK/PD) studies of adenosine regulating agents?
A6: PK/PD studies are crucial for understanding the relationship between drug concentration and its effect. Key considerations include:
-
Dietary Methylxanthines: Caffeine and theophylline are methylxanthines found in coffee, tea, and other products, and they act as antagonists at adenosine receptors.[8] Ingestion of these compounds by test subjects (or their presence in animal chow) can significantly impact the efficacy of adenosine receptor ligands and contribute to variability in study outcomes.[8]
-
Short Half-Life: As mentioned earlier, the rapid metabolism of adenosine and some of its analogs necessitates careful consideration of dosing regimens and routes of administration to maintain therapeutic concentrations.[6][7]
-
Ubiquitous Receptor Distribution: The widespread expression of adenosine receptors means that systemic administration of a ligand can lead to a broad range of physiological effects, some of which may be undesirable side effects.[8][19] This complicates the interpretation of PK/PD relationships and the determination of a therapeutic window.
Visualizations
Signaling Pathways
Caption: Adenosine receptor signaling pathways.
Experimental Workflow
Caption: Preclinical experimental workflow for adenosine agents.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent results.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A receptors).[26]
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
Methodology:
-
Incubation: In a microtiter plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Efficacy Study in an Animal Model of Inflammation
Objective: To evaluate the anti-inflammatory effect of an adenosine regulating agent in a murine model of lipopolysaccharide (LPS)-induced inflammation.
Materials:
-
Test compound (adenosine regulating agent).
-
Vehicle control.
-
Lipopolysaccharide (LPS).
-
Male C57BL/6 mice (8-10 weeks old).
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6).
-
Sterile saline.
Methodology:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Test Compound + LPS).
-
Dosing: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the inflammatory challenge.
-
Inflammatory Challenge: Inject LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response. The control group receives a saline injection.
-
Sample Collection: At a specific time point after LPS injection (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Compare the cytokine levels between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the test compound significantly reduces the LPS-induced increase in inflammatory cytokines.
-
A significant reduction in cytokine levels in the "Test Compound + LPS" group compared to the "Vehicle + LPS" group indicates an anti-inflammatory effect.
-
References
- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilities of adenosine antagonists determined by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. aenova-group.com [aenova-group.com]
- 5. Recrystallization of Adenosine for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular adenosine concentrations during in vitro ischaemia in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Encapsulation and Characterization through Layer-by-Layer Assembly of Hydroxypropyl-β-Cyclodextrin and Whey Protein Isolate as Wall Materials [mdpi.com]
- 11. Analysis of Adenosine A2a Receptor Stability: Effects of Ligands and Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of adenosine A₂a receptor stability: effects of ligands and disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine and Its Receptors: An Expected Tool for the Diagnosis and Treatment of Coronary Artery and Ischemic Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Pharmacology of Adenosine Receptors: Recent Advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models for the study of adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What Animal Models Have Taught us About Adenosine Receptor Function | Bentham Science [eurekaselect.com]
- 22. researchgate.net [researchgate.net]
- 23. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. innoprot.com [innoprot.com]
- 25. researchgate.net [researchgate.net]
- 26. ptfarm.pl [ptfarm.pl]
- 27. In vivo multimodal imaging of adenosine A1 receptors in neuroinflammation after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate potential GP531-induced hypotension in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential GP531-induced hypotension in animal models.
Troubleshooting Guide: Managing Hypotension During this compound Infusion
This guide provides a stepwise approach to identifying and managing hypotension in animal models during this compound administration.
Initial Assessment and Non-Pharmacological Interventions
| Step | Action | Detailed Protocol |
| 1 | Confirm Hypotension | Ensure blood pressure measurements are accurate. Check cuff size and placement for non-invasive methods, and confirm transducer calibration and position for invasive monitoring. Mean Arterial Pressure (MAP) < 60-65 mmHg is a common threshold for intervention.[1][2] |
| 2 | Assess Anesthesia Depth | If applicable, reduce the concentration of inhalant anesthetics (e.g., isoflurane, sevoflurane) as they are dose-dependent vasodilators and myocardial depressants.[2][3][4] For isoflurane, the MAC is 1.3%, and for sevoflurane, it is 2.4% in common research animals.[2] |
| 3 | Evaluate Body Temperature | Hypothermia can cause bradycardia and contribute to hypotension. Ensure the animal's body temperature is maintained within the normal physiological range for the species. |
| 4 | Check for Bradycardia | If hypotension is accompanied by a slow heart rate, consider causes such as vagal stimulation or drug side effects. An anticholinergic like atropine or glycopyrrolate may be indicated, particularly with opioid-induced bradycardia.[3] |
Pharmacological Interventions
If hypotension persists after addressing the factors above, consider the following interventions. The choice of agent depends on the suspected underlying cause of the hypotension (e.g., vasodilation, decreased cardiac output).
| Intervention | Agent | Mechanism of Action | Dosage (Constant Rate Infusion) |
| Fluid Therapy | Isotonic Crystalloids (e.g., Lactated Ringer's) | Increases intravascular volume to improve preload.[3] | 10-20 mL/kg bolus over 15-20 minutes.[2][3] |
| Colloids (e.g., Hetastarch) | More effective volume expanders, especially in cases of hypoalbuminemia.[3][4] | 3-5 mL/kg bolus over 20 minutes.[3] | |
| Vasopressors | Norepinephrine | Potent α1 and β1 adrenergic agonist, leading to peripheral vasoconstriction and increased cardiac output.[5] Considered a first-line vasopressor for vasodilatory hypotension.[5] | 0.1–2 µg/kg/min.[1][6] |
| Phenylephrine | Selective α1-adrenergic receptor agonist that causes peripheral vasoconstriction.[1][6] | 0.5–2 µg/kg/min.[1][6] | |
| Dopamine | Dose-dependent effects: at medium doses (5-10 µg/kg/min), it has positive inotropic effects; at higher doses, it causes vasoconstriction.[1][6][7] | 5–10 µg/kg/min.[1][6] | |
| Vasopressin | Acts on V1a receptors to cause vasoconstriction.[5] Often used in cases refractory to catecholamines.[4] | 0.3–5 mU/kg/min.[1][6] | |
| Inotropes | Dobutamine | Primarily a β1 adrenergic agonist that increases myocardial contractility and cardiac output.[5][7] May cause vasodilation at some doses.[5] | 1–10 µg/kg/min.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause hypotension?
This compound is an adenosine-regulating agent that activates Adenosine Mono-Phosphate Kinase (AMPK) and increases endogenous adenosine levels during cellular stress.[8][9][10] While a study in rabbits showed that this compound did not cause hypotension, adenosine itself can have vasodilatory effects.[11] Therefore, it is prudent to be prepared for potential hypotensive episodes during this compound administration in animal models.
Q2: What are the initial steps to take if I observe a drop in blood pressure?
First, verify the accuracy of your blood pressure measurement.[3] If the reading is correct, assess the depth of anesthesia and reduce it if possible.[2][3] Ensure the animal is normothermic and check for other physiological changes like bradycardia.[3]
Q3: When should I consider fluid therapy?
Fluid therapy is most effective in animals that are hypovolemic.[4] Signs of hypovolemia can include tachycardia and hemoconcentration.[2] In euvolemic animals, fluid boluses may not be effective at correcting hypotension induced by vasodilation.[2] A crystalloid bolus of 10-20 mL/kg over 15-20 minutes is a common starting point.[2][3]
Q4: What is the difference between a vasopressor and an inotrope, and when should I use them?
-
Inotropes , like dobutamine, primarily increase myocardial contractility and are used when decreased cardiac output is the suspected cause of hypotension.[4][7]
-
Vasopressors , such as norepinephrine and phenylephrine, primarily cause vasoconstriction and are used to counteract vasodilation.[4][7]
Norepinephrine is often recommended as a first-line agent for vasodilatory shock as it increases both vascular resistance and cardiac output.[5]
Q5: Are there any studies on this compound that mention its hemodynamic effects?
Yes, a study in a rabbit model of ischemia/reperfusion reported that this compound did not affect hemodynamics, including blood pressure and heart rate.[11] Another study in dogs with advanced heart failure showed that this compound infusion did not affect heart rate or mean aortic pressure.[12] However, due to species differences and varying experimental conditions, monitoring for hypotension is still recommended.
Experimental Protocols
Protocol 1: Administration of a Crystalloid Fluid Bolus
-
Preparation: Ensure sterile Lactated Ringer's solution or a similar isotonic crystalloid is readily available.
-
Dosage Calculation: Calculate the bolus volume based on the animal's weight (10-20 mL/kg).
-
Administration: Administer the calculated volume intravenously over 15-20 minutes.
-
Monitoring: Continuously monitor blood pressure throughout and after the infusion to assess the response.
Protocol 2: Preparation and Administration of a Norepinephrine Constant Rate Infusion (CRI)
-
Stock Solution: Prepare a stock solution of norepinephrine. For example, dilute 1 mg of norepinephrine in 250 mL of 5% dextrose in water (D5W) to achieve a concentration of 4 µg/mL.
-
Dosage Calculation: Determine the desired starting infusion rate (e.g., 0.1 µg/kg/min).
-
Infusion Rate Calculation:
-
Rate (mL/hr) = (Dose (µg/kg/min) * Weight (kg) * 60 (min/hr)) / Concentration (µg/mL)
-
-
Administration: Administer the infusion using a calibrated syringe pump for precise delivery.
-
Titration: Adjust the infusion rate based on the blood pressure response, titrating to the lowest effective dose to maintain a MAP > 65 mmHg.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for managing hypotension.
Caption: Logical relationships in hypotension management.
References
- 1. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 2. uvsonline.com [uvsonline.com]
- 3. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 4. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluid Resuscitation for Refractory Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ViCardia this compound Potent, Long-Lasting, Infusion Therapy [medical-xprt.com]
- 9. vicardia.com [vicardia.com]
- 10. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 11. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing GP531 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for assessing the cytotoxicity of GP531 in primary cell cultures.
Introduction to this compound
This compound is a second-generation adenosine regulating agent (ARA) that functions as an Adenosine Mono-Phosphate Kinase (AMPK) activator.[1][2][3] Its primary mechanism involves stimulating glucose and fatty acid uptake, which enhances mitochondrial energy (ATP) output.[1][2] Under conditions of cellular stress, such as ischemia, this compound amplifies the localized release of endogenous adenosine, a metabolite that protects cells from injury pathways like inflammation, apoptosis, and necrosis.[3][4] While this compound is being developed as a cardioprotective agent for heart failure, assessing its cytotoxic profile in various primary cell types is a critical step to ensure its safety and specificity.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and why should I test for cytotoxicity?
A1: this compound is an AMPK activator and an adenosine-regulating agent designed to be cardioprotective, particularly under cellular stress.[1][2][3][4] It works by enhancing cellular energetics and augmenting the protective effects of endogenous adenosine.[1][3] However, it is crucial to assess for cytotoxicity in various primary cell cultures for several reasons:
-
Off-Target Effects: To ensure that the compound's activity is specific to the target cells (e.g., cardiomyocytes) and does not cause unintended harm to other cell types (e.g., hepatocytes, renal cells).
-
Dose-Dependent Toxicity: To determine the therapeutic window and identify the concentration at which this compound might become toxic, even to target cells.
-
Safety Profiling: To build a comprehensive safety profile required for preclinical and clinical development, identifying any potential for organ-specific toxicity.[5]
Q2: I am seeing high cytotoxicity in my primary cell culture with this compound, but it's supposed to be protective. What could be the reason?
A2: This is a common and important observation during drug development. Several factors could contribute to this:
-
Cell-Type Specificity: The protective effects of this compound may be specific to certain cell types, like cardiomyocytes, which are adapted to its mechanism. Other primary cells may lack the specific metabolic or signaling context and experience toxicity instead.
-
High Compound Concentration: The concentration range you are testing might be well above the therapeutic window for this compound, leading to toxicity. A comprehensive dose-response study is essential.[6][7]
-
In Vitro vs. In Vivo Conditions: Primary cells in culture can be more sensitive than cells within a whole organism due to the lack of systemic protective mechanisms.[5][8]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level, typically below 0.5% and ideally below 0.1%.[9]
Q3: Which cytotoxicity assays are recommended for evaluating this compound in primary cells?
A3: It is highly recommended to use multiple assays that measure different cellular endpoints to get a complete picture of cytotoxicity.
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure mitochondrial reductase activity, which is an indicator of metabolic function and cell viability.[10]
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell lysis and necrosis.[11]
-
Apoptosis vs. Necrosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based method distinguishes between early apoptosis, late apoptosis, and necrosis, offering mechanistic insights into the mode of cell death.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP levels as an indicator of metabolically active cells.[7]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause: Inconsistent cell seeding, inhomogeneous compound distribution, or edge effects in the microplate.[9]
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: After creating a single-cell suspension, mix gently but thoroughly before and during plating to prevent cell clumping and settling.
-
Verify Compound Mixing: Mix the compound thoroughly in the culture medium before adding it to the wells.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate, as they are prone to evaporation. Instead, fill them with sterile PBS or medium to maintain humidity for the inner experimental wells.[9]
-
Check Pipetting Technique: Ensure your pipettes are calibrated and use consistent technique for all wells.
-
Issue 2: My vehicle control (e.g., DMSO) is showing significant cytotoxicity.
-
Possible Cause: The final concentration of the solvent is too high, or the primary cells are particularly sensitive to the solvent.
-
Troubleshooting Steps:
-
Calculate Final Concentration: Double-check your dilution calculations. The final DMSO concentration should typically be kept below 0.5%, and preferably below 0.1% for sensitive primary cells.[9]
-
Run a Solvent Toxicity Curve: Test a range of solvent concentrations on your cells to determine the maximum non-toxic concentration for your specific primary cell type.
-
Use Fresh Solvent: Aliquot your DMSO and use fresh aliquots to avoid degradation products that can be toxic.
-
Issue 3: My MTT assay results suggest high viability, but the LDH assay shows significant cytotoxicity.
-
Possible Cause: this compound may be affecting mitochondrial function or cell metabolism without immediately causing membrane rupture. A compound that stimulates metabolic activity could artificially inflate MTT results, while LDH release would still accurately reflect cell death.
-
Troubleshooting Steps:
-
Investigate Mechanism: This discrepancy provides valuable mechanistic insight. This compound might be inducing apoptosis, where metabolic activity can transiently continue before membrane integrity is lost.
-
Perform a Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 12, 24, 48 hours) to understand the kinetics of cell death.[7]
-
Confirm with a Third Assay: Use an apoptosis assay (e.g., Annexin V staining or Caspase-Glo®) to determine the mode of cell death.[6] This will help clarify whether the observed effect is apoptotic or necrotic.
-
Data Presentation
Table 1: Hypothetical Cytotoxic Profile of this compound (IC50 Values) in Various Primary Cell Cultures
| Primary Cell Type | Source | Assay | Incubation Time | This compound IC50 (µM) |
| Human Cardiac Myocytes | Ventricle | MTT | 48h | > 100 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Umbilical Cord | LDH Release | 48h | 75.2 |
| Primary Human Hepatocytes | Liver | CellTiter-Glo® | 24h | 45.8 |
| Primary Rat Renal Proximal Tubule Cells | Kidney | MTT | 24h | 32.5 |
This table illustrates how the cytotoxic effects of this compound could vary depending on the cell type and assay used, highlighting the importance of testing across multiple primary cell lines.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol assesses cell viability by measuring the metabolic conversion of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.[10]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium. Include untreated and vehicle (e.g., DMSO) controls.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
LDH Release Assay Protocol
This protocol measures cytotoxicity by quantifying lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[11]
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1-3). Set up three control groups: untreated cells (spontaneous LDH release), vehicle control, and a positive control for maximum LDH release (lyse cells with 1% Triton X-100 for 15 minutes).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. medical-xprt.com [medical-xprt.com]
- 2. vicardia.com [vicardia.com]
- 3. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 4. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kosheeka.com [kosheeka.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for storing and handling GP531 compound
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the GP531 compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an adenosine analog that functions as a potent A1 receptor agonist and an activator of AMP-activated protein kinase (AMPK).[1] Its chemical formula is C₁₆H₂₁N₅O₄, with a molecular weight of 347.37 g/mol .[1] It has been investigated for its cardioprotective effects and its potential in treating mitochondrial dysfunction associated with heart failure.[2][3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a second-generation adenosine regulating agent.[3][5] It directly activates AMPK, a key enzyme in cellular energy homeostasis.[2][4] This activation stimulates glucose and fatty acid uptake, which in turn enhances the energy (ATP) output of mitochondria and improves the mechanical function of the heart.[2][3] Additionally, it can indirectly augment endogenous adenosine levels during cellular stress, further contributing to its cardioprotective effects.[2]
Q3: What are the primary research applications for this compound?
A3: this compound is primarily researched for its therapeutic potential in cardiovascular diseases, particularly in treating chronic and acute heart failure by addressing mitochondrial dysfunction.[2][3] It has also been shown to reduce the incidence of cardiac arrhythmias in experimental models of myocardial infarction.[1]
Storage and Handling Guide
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results. While a specific manufacturer's datasheet with detailed storage conditions is not publicly available, the following best practices are recommended based on general guidelines for handling research compounds, particularly adenosine analogs.
Storage of Lyophilized Powder:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term storage. | Sub-zero temperatures minimize degradation of temperature-sensitive compounds. |
| Environment | Store in a cool, dry, and dark place. | Protects the compound from moisture and light, which can cause degradation. |
| Container | Keep in a tightly sealed container. | Prevents absorption of moisture from the air. |
Reconstitution and Solution Storage:
| Parameter | Recommendation | Rationale |
| Solvents | Use high-purity, anhydrous solvents such as DMSO or DMF for preparing stock solutions. | Anhydrous solvents prevent hydrolysis. |
| Aqueous Solutions | Prepare fresh for each experiment and avoid long-term storage. | Aqueous solutions of adenosine analogs are generally not stable for more than a day. |
| Stock Solutions | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | Minimizes degradation from temperature fluctuations. |
| Storage of Solutions | Store stock solutions at -20°C or -80°C. | Ensures long-term stability of the compound in solution. |
Experimental Protocols
General Protocol for In Vitro Cell Culture Experiments:
-
Reconstitution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in anhydrous DMSO to a high concentration (e.g., 10 mM) to create a stock solution.
-
Vortex briefly to ensure the compound is fully dissolved.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the appropriate cell culture medium to the desired final concentration immediately before use.
-
Ensure the final concentration of DMSO in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Replace the existing medium in the cell culture plates with the medium containing the desired concentration of this compound.
-
Incubate the cells for the specified duration of the experiment.
-
-
Controls:
-
Include a vehicle control (medium with the same concentration of DMSO used for the this compound treatment) to account for any effects of the solvent.
-
Include a negative control (untreated cells) and a positive control (if available) for the expected biological effect.
-
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the lyophilized powder and stock solutions have been stored correctly at or below -20°C and protected from light and moisture.- Prepare fresh stock and working solutions.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | - Verify the calculations for the preparation of stock and working solutions.- Calibrate pipettes to ensure accurate dispensing of volumes. |
| Cell Health | - Ensure cells are healthy and in the logarithmic growth phase before treatment.- Perform a cell viability assay to check for any cytotoxic effects of the compound or solvent. |
Issue 2: Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration with the desired effect and minimal off-target effects.- Review literature for typical concentration ranges used for similar compounds. |
| Indirect AMPK Activation | - Be aware that some AMPK activators can exert their effects indirectly by altering mitochondrial function, which may lead to a broader range of cellular effects.[6] |
Issue 3: Poor Solubility in Aqueous Medium
| Potential Cause | Troubleshooting Steps |
| Precipitation of the Compound | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the compound in solution, while remaining non-toxic to the cells.- Prepare the final working solution immediately before adding it to the cell culture. |
Visualizing the this compound Mechanism of Action
This compound's primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Caption: Signaling pathway of this compound via AMPK activation.
This diagram illustrates how this compound directly, and cellular stress indirectly, leads to the activation of AMPK. Activated AMPK then orchestrates a series of downstream effects, including increased energy production and reduced energy consumption, culminating in cardioprotection and improved cardiac function.
References
- 1. This compound | 142344-87-4 | SFA34487 | Biosynth [biosynth.com]
- 2. medical-xprt.com [medical-xprt.com]
- 3. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 4. vicardia.com [vicardia.com]
- 5. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
Overcoming poor cellular uptake of GP531 in experiments
Welcome to the technical support center for GP531. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation adenosine regulating agent and a potent activator of AMP-activated protein kinase (AMPK).[1] It is an analogue of Acadesine (also known as AICAR).[2][3][4] this compound is a small molecule with the chemical formula C₁₆H₂₁N₅O₄ and a molecular weight of 347.37 g/mol .[5][6][7] Its primary mechanism of action is the activation of AMPK, a key regulator of cellular energy homeostasis.[8][9] This activation stimulates glucose and fatty acid uptake, enhancing mitochondrial energy output.
Q2: I am observing a weak or no effect of this compound in my cell culture experiments. Could this be due to poor cellular uptake?
A2: While it's natural to suspect cellular uptake issues, this compound is a small molecule and, when properly dissolved, should be cell-permeable. A lack of an observable effect is more likely due to suboptimal experimental conditions, such as compound concentration, solubility, cell health, or the specific assay used to measure its activity. This guide provides detailed troubleshooting steps to address these potential issues.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1][5] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 100 mM). For long-term storage, the solid powder should be stored at -20°C for up to three years, and stock solutions in solvent can be stored at -80°C for up to six months.[1]
Q4: What are the expected downstream effects of this compound treatment in cells?
A4: As an AMPK activator, this compound is expected to induce the phosphorylation of AMPKα at the Threonine-172 residue. A key downstream target of activated AMPK is Acetyl-CoA Carboxylase (ACC), which is phosphorylated at Serine-79.[10] Therefore, an increase in the levels of phospho-AMPKα (Thr172) and phospho-ACC (Ser79) are reliable markers of this compound activity within the cell.
Troubleshooting Guide: Optimizing this compound Efficacy in Cell-Based Assays
This guide is structured to help you identify and resolve common issues that may lead to a perceived lack of this compound activity in your experiments.
Problem 1: No observable biological effect at tested concentrations.
Potential Cause 1.1: Suboptimal Compound Concentration
The effective concentration of this compound can vary significantly between different cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
Solution: Perform a concentration-response study. A typical starting range for small molecule activators can be from 0.1 µM to 100 µM.
Experimental Protocol: Dose-Response Analysis
-
Cell Seeding: Plate your cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a duration relevant to the activation of the AMPK pathway (e.g., 1 to 24 hours).
-
Endpoint Analysis: Assess AMPK activation using a reliable method, such as Western blotting for phospho-AMPK and phospho-ACC.
Potential Cause 1.2: Compound Precipitation in Culture Medium
This compound, while soluble in DMSO, may precipitate when diluted into aqueous culture medium, especially at higher concentrations.
Solution: Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider the following:
-
Lower the final concentration of this compound.
-
Prepare the final dilution in pre-warmed culture medium.
-
Ensure the DMSO stock solution is fully dissolved before diluting. Gentle warming and sonication can aid in dissolving the stock.[1]
Potential Cause 1.3: Insufficient Incubation Time
The activation of AMPK and subsequent downstream effects are time-dependent.
Solution: Perform a time-course experiment to identify the optimal treatment duration for your cell line and endpoint. A typical time course could include 1, 4, 8, 12, and 24-hour time points.
Problem 2: High variability between experimental replicates.
Potential Cause 2.1: Inconsistent Cell Health and Density
Variations in cell health, passage number, and seeding density can lead to inconsistent responses to this compound.
Solution:
-
Use healthy, low-passage number cells for all experiments.
-
Ensure a uniform, single-cell suspension before plating to avoid clumps.
-
Plate cells at a consistent density across all wells and experiments.
Potential Cause 2.2: Assay Variability
The method used to detect the effects of this compound may have inherent variability.
Solution:
-
For Western blotting, ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay).[10]
-
Include appropriate positive and negative controls in your assays. For example, a known AMPK activator like AICAR can serve as a positive control.
-
Use validated antibodies for detecting phospho-AMPK and phospho-ACC.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Parameter | Recommended Range | Notes |
| Starting Concentration | 0.1 µM - 100 µM | Perform a serial dilution to cover a wide range. |
| Final DMSO Concentration | ≤ 0.1% | High concentrations of DMSO can be toxic to cells. |
| Incubation Time | 1 - 24 hours | Optimize based on a time-course experiment. |
Table 2: Key Reagents for Assessing this compound Activity
| Reagent | Purpose | Supplier Example |
| This compound | AMPK Activator | MedchemExpress, MedKoo Biosciences |
| DMSO (Anhydrous) | Solvent for this compound | Sigma-Aldrich, Thermo Fisher Scientific |
| Primary Antibody: p-AMPKα (Thr172) | Detection of activated AMPK | Cell Signaling Technology, Abcam |
| Primary Antibody: Total AMPKα | Loading control for p-AMPKα | Cell Signaling Technology, Abcam |
| Primary Antibody: p-ACC (Ser79) | Detection of downstream AMPK activity | Cell Signaling Technology, Abcam |
| Primary Antibody: Total ACC | Loading control for p-ACC | Cell Signaling Technology, Abcam |
| BCA Protein Assay Kit | Protein quantification for Western blotting | Thermo Fisher Scientific, Bio-Rad |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation
Objective: To measure the phosphorylation of AMPKα and its downstream target ACC in response to this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the optimized duration as determined in your preliminary experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172) and p-ACC (Ser79) overnight at 4°C. Subsequently, probe separate blots or strip and re-probe for total AMPKα and total ACC as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway leading to AMPK activation.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acadesine | C9H14N4O5 | CID 17513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acadesine - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | 142344-87-4 | SFA34487 | Biosynth [biosynth.com]
- 8. Promise and challenges for direct small molecule AMPK activators: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Interpreting unexpected results in GP531 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GP531, a potent AMP-activated protein kinase (AMPK) activator. The information is designed to help interpret unexpected results and refine experimental protocols for key functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an adenosine regulating agent that functions as a direct activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor.[3] Activation of AMPK by this compound stimulates downstream pathways that enhance glucose and fatty acid uptake, boost mitochondrial energy (ATP) output, and ultimately support cellular metabolic function.[1][2]
Q2: What are the essential functional assays to assess the cellular effects of this compound?
A2: The core functional assays to characterize the activity of this compound include:
-
Western Blotting: To measure the phosphorylation of AMPK (p-AMPK) and its key downstream target, Acetyl-CoA Carboxylase (p-ACC).
-
Cellular Metabolism Assays:
-
Glucose Uptake Assays: To quantify the direct effect of this compound on cellular glucose import.
-
Fatty Acid Oxidation (FAO) Assays: To measure the rate of fatty acid breakdown for energy production.
-
-
ATP Level Measurement: To determine the overall impact on cellular energy status.
Q3: Should I expect this compound to work in any cell line?
A3: The responsiveness to this compound can be cell-type dependent. The expression levels of AMPK isoforms and the metabolic state of the cells can influence the magnitude of the observed effects. It is recommended to use a cell line known to have a functional AMPK pathway and to express the necessary glucose and fatty acid transporters for the downstream metabolic assays.
Q4: What are appropriate positive and negative controls for experiments with this compound?
A4: A well-designed experiment should include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced effects.
-
Positive Control for AMPK Activation: A known AMPK activator, such as AICAR or A-769662, can be used to confirm that the cellular system is responsive to AMPK activation.[4]
-
Assay-Specific Controls: For downstream assays, specific controls are necessary. For example, insulin is a common positive control for stimulated glucose uptake.[5] For FAO assays, etomoxir can be used as a negative control as it inhibits fatty acid oxidation.[5]
Troubleshooting Guides
Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
Issue: Unexpected or inconsistent phosphorylation signals.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No increase in p-AMPK/p-ACC with this compound treatment | 1. Inactive this compound compound.2. Suboptimal this compound concentration or incubation time.3. Low AMPK expression in the cell line.4. Issues with antibody performance.5. High basal AMPK activation. | 1. Verify the integrity and proper storage of the this compound stock.2. Perform a dose-response and time-course experiment to determine optimal conditions.3. Confirm AMPK expression in your cell line via western blot for total AMPK.4. Use a validated p-AMPK antibody and include a positive control (e.g., AICAR-treated lysate).5. Ensure cells are not stressed before treatment; consider serum starvation conditions. |
| High background or non-specific bands | 1. Antibody concentration is too high.2. Blocking is insufficient.3. Secondary antibody is cross-reacting. | 1. Titrate the primary antibody to the recommended dilution.2. Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody detection.[6]3. Run a secondary antibody-only control. |
| Bands at incorrect molecular weight | 1. Protein degradation.2. Post-translational modifications.3. Splice variants of the target protein. | 1. Use fresh samples and always add protease and phosphatase inhibitors to your lysis buffer.[7]2. Consult literature for known modifications that may alter the protein's apparent molecular weight.3. Check protein databases for known isoforms of AMPK or ACC. |
Glucose Uptake Assays
Issue: Inconsistent or unexpected glucose uptake results.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| High background glucose uptake in control cells | 1. Incomplete serum starvation.2. High basal glucose transporter expression/activity. | 1. Optimize serum starvation time (typically 2-16 hours) to reduce basal glucose uptake.[5]2. Use a glucose transporter inhibitor (e.g., cytochalasin B) as a negative control to determine the assay window.[5] |
| No significant increase in glucose uptake with this compound | 1. Cell line is not responsive.2. Insufficient glucose transporter (e.g., GLUT1/4) expression.3. Incorrect assay timing or 2-DG concentration. | 1. Confirm AMPK activation by this compound in your cell line via western blot.2. Verify the expression of relevant glucose transporters.3. Optimize the 2-deoxyglucose (2-DG) incubation time and concentration.[5] |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. "Edge effects" in the microplate.3. Incomplete washing steps. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate for experimental samples.[5]3. Wash cells thoroughly but gently to remove all extracellular 2-DG before cell lysis.[1] |
Fatty Acid Oxidation (FAO) Assays
Issue: Difficulty in interpreting fatty acid oxidation data.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| Low or no FAO signal | 1. Low mitochondrial activity in cells.2. Insufficient substrate (fatty acid) availability.3. Incorrect L-carnitine concentration. | 1. Ensure cells are healthy and metabolically active.2. Use a bioavailable fatty acid substrate, such as palmitate-BSA.[8]3. Optimize the L-carnitine concentration as it is essential for long-chain fatty acid transport into mitochondria. |
| This compound does not increase FAO | 1. The cell type may primarily utilize glucose for energy.2. The effect of AMPK on FAO is not acute.3. Off-target effects of the compound. | 1. Consider the metabolic phenotype of your cell line.2. Perform a longer incubation with this compound to allow for potential transcriptional changes in FAO enzymes.3. If using a Seahorse XF Analyzer, inject an uncoupler like FCCP to assess maximal FAO capacity. |
ATP Level Measurement Assays
Issue: Unexpected changes in cellular ATP levels.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| Decrease in ATP levels with this compound | 1. Initial activation of ATP-consuming processes downstream of AMPK.2. Off-target effects causing cellular stress.3. High concentrations of this compound may be toxic. | 1. This can be an initial transient effect; perform a time-course experiment.2. Perform a cell viability assay (e.g., MTT or LDH) in parallel.3. Titrate this compound to a lower concentration. |
| No change in ATP levels | 1. Homeostatic mechanisms are maintaining ATP levels.2. The assay is not sensitive enough.3. The effect of this compound on ATP production is balanced by its consumption. | 1. This could indicate a metabolically healthy and adaptable cell state.2. Ensure the ATP assay kit has the required sensitivity and that you are within the linear range of detection.3. Measure the AMP:ATP ratio, which is a more sensitive indicator of cellular energy status. |
Experimental Protocols
Protocol 1: Western Blot for p-AMPK (Thr172)
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate with a primary antibody against p-AMPK (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AMPK as a loading control.
-
Protocol 2: Colorimetric Glucose Uptake Assay
-
Cell Preparation:
-
Seed cells in a 96-well plate to reach 80-90% confluency on the day of the assay.
-
Serum starve the cells for 2-16 hours.[5]
-
-
Treatment:
-
Wash cells with PBS.
-
Incubate with Krebs-Ringer-HEPES (KRH) buffer for 30-60 minutes.
-
Treat cells with this compound or controls in fresh KRH buffer for the desired time.
-
-
Glucose Uptake:
-
Add 10 mM 2-deoxyglucose (2-DG) to each well and incubate for 20 minutes.[9]
-
Wash cells three times with ice-cold PBS to stop the uptake.
-
-
Assay Procedure:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the enzymatic reactions to generate NADPH from the accumulated 2-DG-6-phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm).[10]
-
-
Data Analysis:
-
Calculate the amount of 2-DG uptake from a standard curve.
-
Normalize the data to the protein concentration in each well.
-
Protocol 3: Seahorse XF Fatty Acid Oxidation Assay
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with FAO assay medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine and a low concentration of glucose).[5]
-
Incubate the cells at 37°C in a non-CO2 incubator.
-
-
Seahorse XF Analyzer Setup:
-
Calibrate the Seahorse XF sensor cartridge.
-
Prepare a compound plate with this compound, vehicle control, and etomoxir (as an inhibitor).
-
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
Inject the palmitate-BSA substrate and monitor the change in OCR.
-
Inject this compound or controls and continue to monitor OCR.
-
Inject etomoxir to confirm that the observed OCR is due to fatty acid oxidation.
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time.
-
Compare the OCR in this compound-treated wells to the vehicle control.
-
Protocol 4: Luminescent ATP Measurement Assay
-
Sample Preparation:
-
Culture cells in a 96-well opaque-walled plate.
-
Treat cells with this compound or controls for the desired time.
-
-
Assay Procedure:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well (this reagent typically lyses the cells and provides the luciferase and luciferin substrate).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Normalize the data to the number of cells or protein concentration.
-
Visualizations
Caption: this compound activates AMPK, leading to metabolic reprogramming.
Caption: Workflow for Western Blot analysis of p-AMPK.
Caption: Workflow for a colorimetric glucose uptake assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. agilent.com [agilent.com]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
Validation & Comparative
GP531 vs. Acadesine: A Comparative Analysis for Drug Development Professionals
An objective guide to the mechanisms, experimental data, and therapeutic potential of two key AMPK activators.
In the landscape of therapeutic agents targeting cellular metabolism, particularly through the activation of AMP-activated protein kinase (AMPK), Acadesine (also known as AICAR) has long been a cornerstone of research. More recently, a second-generation compound, GP531, has emerged, demonstrating significant potential in preclinical and early-phase clinical studies. This guide provides a detailed comparative analysis of this compound and Acadesine, summarizing their mechanisms of action, presenting available quantitative data from key experiments, and outlining the methodologies used in these studies to inform researchers, scientists, and drug development professionals.
Core Mechanisms of Action
Both this compound and Acadesine exert their primary effects through the activation of AMPK, a crucial regulator of cellular energy homeostasis. However, their specific mechanisms of interaction with this pathway differ significantly.
Acadesine (AICAR): An Indirect AMPK Activator
Acadesine is a cell-permeable nucleoside analog of adenosine.[1] Upon entering the cell via adenosine transporters, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][3] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its gamma subunit, mimicking the effects of a low-energy state without altering the cellular AMP:ATP ratio.[2] This activation triggers a metabolic shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.[2] Notably, some studies have also reported AMPK-independent effects of Acadesine.[4]
This compound: A Direct and Potent AMPK Activator
This compound is described as a second-generation adenosine regulating agent and a direct activator of AMPK.[5] Unlike Acadesine, which requires intracellular conversion to an active metabolite, this compound is believed to directly interact with and activate the AMPK enzyme.[6] In addition to its direct AMPK activation, this compound is also reported to augment the localized release of endogenous adenosine during periods of cellular stress, such as myocardial ischemia, thereby providing an additional layer of cardioprotection.[6][7] This dual mechanism of action distinguishes it from its predecessor, Acadesine.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Acadesine from various preclinical and clinical studies. It is crucial to note that these data are not from head-to-head comparative studies and were generated under different experimental conditions. Therefore, direct comparison of the absolute values should be made with caution.
Table 1: Preclinical Efficacy in Cardiac Models
| Parameter | This compound | Acadesine | Model System | Source |
| Infarct Size Reduction | 34% reduction (at 700 µg/kg + 10 µg/kg/min) | Data not available in a directly comparable model | Rabbit model of ischemia/reperfusion | [8] |
| Improvement in Left Ventricular Ejection Fraction | Significant increase | Data not available in a directly comparable model | Dog model of chronic heart failure | |
| Reduction in LV End-Diastolic Pressure | Significant decrease | Data not available in a directly comparable model | Dog model of chronic heart failure |
Table 2: In Vitro Activity and Clinical Observations
| Parameter | This compound | Acadesine | Cell/Patient Population | Source |
| EC50 for Apoptosis Induction | Data not available | 380 ± 60 µM | B-cell chronic lymphocytic leukemia (B-CLL) cells | [9] |
| Clinical Trial Dosage (Cardiac Surgery) | Data not available | 0.1 mg/kg/min (high dose) | Patients undergoing coronary artery bypass graft (CABG) surgery | [10][11] |
| Effect on Q-wave Myocardial Infarction (High-Risk CABG Patients) | Data not available | Significant reduction (10.0% vs 19.7% with placebo) | High-risk patients undergoing CABG surgery | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Acadesine's indirect mechanism of AMPK activation.
Caption: this compound's dual mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro AMPK Activation Assay (General Protocol)
-
Objective: To determine the direct effect of a compound on the kinase activity of purified AMPK.
-
Methodology:
-
Reaction Setup: A reaction mixture containing purified recombinant AMPK enzyme, a synthetic peptide substrate (e.g., SAMS peptide), and γ-³²P-labeled ATP is prepared in a 96-well plate.
-
Compound Addition: The test compound (this compound or the active metabolite of Acadesine, ZMP) is added at various concentrations.
-
Incubation: The plate is incubated at 30°C to allow the kinase reaction to proceed.
-
Termination and Measurement: The reaction is stopped, and the incorporation of ³²P into the SAMS peptide is measured using a scintillation counter.
-
Data Analysis: Kinase activity is calculated, and a dose-response curve is generated to determine the EC50 value.
-
Western Blot for AMPK Phosphorylation
-
Objective: To assess the activation of AMPK in whole cells by measuring its phosphorylation.
-
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myotubes, H9c2 cardiomyocytes) is cultured and treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK, typically at Thr172) and total AMPK.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.
-
Analysis: The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
-
Preclinical Model of Ischemia/Reperfusion Injury in Rabbits
-
Objective: To evaluate the cardioprotective effects of a compound in an in vivo model of heart attack.
-
Methodology:
-
Animal Model: Anesthetized rabbits undergo a surgical procedure to induce a temporary occlusion of a coronary artery, followed by reperfusion to mimic a heart attack.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously before, during, and after the ischemic period.[8]
-
Infarct Size Measurement: After a set period of reperfusion, the heart is excised. The area at risk of infarction is delineated using a blue dye, and the actual infarcted tissue is identified using triphenyltetrazolium chloride (TTC) staining.
-
Data Analysis: The infarct size is expressed as a percentage of the area at risk, and the values from the treated group are compared to the control group.
-
Preclinical Model of Chronic Heart Failure in Dogs
-
Objective: To assess the therapeutic potential of a compound in a large animal model of chronic heart failure.
-
Methodology:
-
Model Induction: Chronic heart failure is induced in dogs, typically through rapid ventricular pacing over several weeks, leading to cardiac remodeling and impaired function.
-
Drug Administration: The test compound (e.g., this compound) is administered intravenously.[12]
-
Functional Assessment: Cardiac function is assessed using techniques such as echocardiography to measure parameters like left ventricular ejection fraction, end-diastolic pressure, and end-systolic volume.
-
Data Analysis: Changes in cardiac function parameters from baseline and in comparison to a placebo-treated group are analyzed to determine the efficacy of the treatment.
-
Conclusion and Future Directions
This compound and Acadesine are both significant players in the field of AMPK activation, with potential therapeutic applications in cardiovascular and metabolic diseases. Acadesine, as a first-generation compound, has a well-established, albeit indirect, mechanism of action and has been evaluated in numerous clinical trials. This compound, a second-generation agent, appears to offer a more direct and potentially more potent mechanism of AMPK activation, supplemented by its ability to enhance endogenous adenosine signaling.
The lack of direct comparative studies remains a significant gap in the literature. Future research should focus on head-to-head comparisons of this compound and Acadesine in standardized in vitro and in vivo models to definitively establish their relative potencies and therapeutic indices. Such studies will be invaluable for guiding the continued development of AMPK activators for a range of clinical indications.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GP-531 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Comparing the efficacy of GP531 with other AMPK activators like AICAR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pharmacological agents known to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. We will objectively compare the purported AMPK activator GP531 with the well-established activator, AICAR (Acadesine), focusing on their mechanisms of action, available efficacy data, and the experimental methodologies used to evaluate them.
Introduction to AMPK
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] AMPK is activated in response to cellular stresses that deplete ATP levels, such as hypoxia, ischemia, and glucose deprivation.[1][2] Upon activation, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) while inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis).[1][2][4] This central role in metabolic regulation has made AMPK a highly attractive therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cardiovascular conditions.[1]
Mechanism of Action: A Tale of Two Activators
This compound and AICAR activate AMPK through fundamentally different mechanisms. While both ultimately lead to increased AMPK activity, their primary modes of action diverge significantly.
This compound: An Adenosine Regulating Agent
This compound is described as a second-generation adenosine regulating agent (ARA).[5][6] Its primary mechanism is to amplify the localized release of endogenous adenosine during periods of cellular stress, such as ischemia.[5][6] Endogenous adenosine, in turn, is a "retaliatory metabolite" that helps to protect cells from injury by modulating cellular energetics.[5][7] The activation of AMPK by this compound is likely a downstream consequence of the increased adenosine levels and the subsequent shift in the cellular AMP:ATP ratio, although some sources also mention direct activation.[7]
AICAR: An AMP Mimetic
AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) is a cell-permeable nucleoside that, upon entering the cell, is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[8][9][10] ZMP is a structural mimic of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to the γ-subunit.[8][10] This mimicry "tricks" the cell into sensing a low-energy state, thereby activating AMPK.[9]
Comparative Efficacy
A direct quantitative comparison of the potency of this compound and AICAR in activating AMPK is challenging due to the limited publicly available data on this compound's direct interaction with the AMPK enzyme. The available research on this compound focuses on its physiological effects in preclinical models of cardiovascular disease.
| Feature | This compound | AICAR |
| Primary Mechanism | Adenosine Regulating Agent; increases endogenous adenosine during cellular stress.[5][6] | AMP Mimetic; intracellularly converted to ZMP which allosterically activates AMPK.[8][9][10] |
| Direct AMPK Interaction | Described as a direct activator, but quantitative data (e.g., EC50) is not readily available.[7] | Indirect; its metabolite ZMP directly binds to the γ-subunit of AMPK.[8][10] |
| Potency | Not quantitatively defined for direct AMPK activation. | Effective concentrations in cell-based assays are in the micromolar (µM) range.[8] |
| Therapeutic Area of Interest | Chronic heart failure, myocardial ischemia, and ischemia/reperfusion injury.[5][11] | Investigated for metabolic disorders, cancer, and as an "exercise mimetic".[12][13] |
Preclinical Data Summary
This compound in Cardiovascular Models
| Model System | Key Findings | Reference |
| Dogs with Chronic Heart Failure | Intravenous infusion significantly improved left ventricular systolic function, increased ejection fraction, and decreased LV end-diastolic pressure and volume.[6] | |
| Rabbits with Ischemia/Reperfusion | A low dose reduced infarct size by 34% and the no-reflow zone by 31% compared to vehicle. |
AICAR in Various In Vitro and In Vivo Models
| Model System | Key Findings | Reference |
| Prostate Cancer Cells | Demonstrated a concentration-dependent decrease in cell survival and enhanced the cytotoxic effects of radiation.[13] | |
| Skeletal Muscle Cells | Stimulates glucose uptake and fatty acid oxidation. | |
| Liver Cells | Inhibits fatty acid and cholesterol synthesis and suppresses gluconeogenesis.[10] |
Experimental Protocols
Evaluating AMPK Activation by Western Blot (as for AICAR)
A standard method to assess AMPK activation in response to a compound like AICAR involves quantifying the phosphorylation of AMPK and its downstream targets.
-
Cell Culture and Treatment: Plate cells (e.g., hepatocytes, myotubes, or cancer cell lines) and allow them to adhere. Once at the desired confluency, treat the cells with various concentrations of the AMPK activator (e.g., AICAR at 0.5-2 mM) for a specified duration (e.g., 30 minutes to 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of AMPK (p-AMPKα Thr172) and a key downstream target like phosphorylated acetyl-CoA carboxylase (p-ACC Ser79). Also, probe for total AMPKα and total ACC as loading controls.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.
Visualizing the Pathways and Workflows
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream metabolic effects.
Caption: Experimental workflow for assessing the efficacy of an AMPK activator in vitro.
Conclusion
This compound and AICAR represent two distinct approaches to AMPK activation. AICAR is a well-characterized prodrug that functions as an AMP mimic, making it a valuable research tool for studying the direct metabolic consequences of AMPK activation. Its efficacy is established in the micromolar range, though it is also known to have some AMPK-independent effects.[8][10]
This compound, on the other hand, is primarily described as an adenosine regulating agent with promising cardioprotective effects in preclinical models.[6] While it is also termed an AMPK activator, this appears to be a secondary or indirect effect of its primary mechanism.[7] For drug development professionals, the choice between these or other AMPK activators will depend on the desired mechanism of action and therapeutic application. Direct, allosteric activators may offer greater potency and specificity compared to indirect methods that rely on inducing cellular stress or altering nucleotide pools. Further research into the direct effects of this compound on AMPK activity is necessary to fully elucidate its mechanism and allow for a more direct comparison with other AMPK activators.
References
- 1. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 2. ViCardia this compound Potent, Long-Lasting, Infusion Therapy [medical-xprt.com]
- 3. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vicardia.com [vicardia.com]
- 5. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. GP-531 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Allosteric Modulation of AMPK Enzymatic Activity: In Vitro Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined pharmacological activation of AMPK and PPARδ potentiates the effects of exercise in trained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GP531: A Novel Metabolic Modulator for Heart Failure Compared to Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug GP531 against standard-of-care medications for heart failure. This compound, a second-generation adenosine regulating agent (ARA), offers a unique metabolic approach to treating heart failure by targeting mitochondrial dysfunction. In contrast, standard therapies primarily address neurohormonal and hemodynamic pathways. This document outlines the available preclinical and clinical data for this compound and compares its mechanistic approach and preliminary findings with the established efficacy of current cornerstone treatments for heart failure.
Executive Summary
Heart failure remains a significant clinical challenge with substantial morbidity and mortality. Current treatment paradigms, while effective, leave room for novel therapeutic strategies. This compound emerges as a promising agent that shifts the focus from neurohormonal antagonism to the restoration of cellular bioenergetics. While direct comparative clinical trial data between this compound and standard medications are not yet available, this guide synthesizes the existing evidence to offer a preliminary comparison of their therapeutic potential.
Mechanism of Action: A Tale of Two Strategies
Standard heart failure therapies predominantly counteract the maladaptive neurohormonal activation that drives disease progression. In contrast, this compound aims to directly improve the energy-starved state of the failing myocardium.
This compound: The Metabolic Revitalizer
This compound is a second-generation adenosine regulating agent that functions as an AMP-activated protein kinase (AMPK) activator.[1] Its mechanism is twofold:
-
AMPK Activation: By directly activating AMPK, this compound is designed to stimulate glucose and fatty acid uptake and enhance mitochondrial energy (ATP) production. This process aims to improve the mechanical function of the heart.[1]
-
Increased Endogenous Adenosine: this compound amplifies the localized release of endogenous adenosine during periods of cellular stress, such as ischemia.[1] Adenosine, a retaliatory metabolite, helps to protect cardiac cells from injury, inflammation, and apoptosis.[1]
References
A Cross-Species Comparative Analysis of GP531's Effects on Cardiac Function
An objective guide for researchers, scientists, and drug development professionals on the cardiac effects of the novel adenosine-regulating agent, GP531, with supporting preclinical data from rabbit and canine models. This document provides a comparative overview with the first-generation adenosine-regulating agent, Acadesine, details experimental methodologies, and visualizes key pathways.
This compound is a second-generation adenosine-regulating agent (ARA) and a potent activator of AMP-activated protein kinase (AMPK).[1] It is under development for the treatment of chronic heart failure.[1] The compound is designed to amplify the body's natural protective response to cellular stress by increasing the localized release of endogenous adenosine, particularly during events like myocardial ischemia.[1][2] This mechanism, combined with AMPK activation, aims to improve cardiac energy metabolism and overall heart function.[1]
Mechanism of Action
This compound exerts its cardioprotective effects through a dual mechanism of action. Firstly, as an adenosine-regulating agent, it increases the localized concentration of endogenous adenosine in tissues under stress, such as in ischemic conditions.[2] Adenosine, a naturally occurring nucleoside, has known cardioprotective properties, including roles in vasodilation and reducing inflammation.[3][4] Secondly, this compound directly activates AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis.[1] AMPK activation stimulates glucose and fatty acid uptake by cardiomyocytes, enhances mitochondrial ATP production, and ultimately improves the mechanical efficiency of the heart muscle.[1]
dot
Caption: Signaling pathway of this compound in cardiomyocytes.
Cross-Species Performance Data
The preclinical efficacy of this compound has been evaluated in both rabbit and canine models, each representing different aspects of cardiac dysfunction. The following tables summarize the key quantitative findings from these studies, providing a basis for cross-species comparison.
Table 1: Effects of this compound in a Rabbit Model of Myocardial Ischemia/Reperfusion
| Parameter | Vehicle Control | Low-Dose this compound | High-Dose this compound | Percentage Improvement (Low-Dose) |
| Infarct Size (% of risk zone) | 0.50 ± 0.4 | 0.33 ± 0.4 | Not Statistically Significant | 34% Reduction [2] |
| No-Reflow Zone (% of risk zone) | 0.36 ± 0.4 | 0.25 ± 0.3 | Not Statistically Significant | 31% Reduction [2] |
Data from a study involving a 30-minute coronary occlusion followed by 3 hours of reperfusion in rabbits.[2]
Table 2: Effects of this compound in a Canine Model of Chronic Heart Failure
| Parameter | Baseline | After 6h this compound Infusion |
| Left Ventricular Ejection Fraction (%) | 27 ± 1 | 34 ± 1 |
| LV End-Diastolic Pressure | Significantly Decreased | |
| LV End-Diastolic Volume | Significantly Decreased | |
| LV End-Systolic Volume | Significantly Decreased | |
| Heart Rate | No Significant Change | |
| Mean Aortic Pressure | No Significant Change |
Data from a study in dogs with coronary microembolization-induced heart failure.[5]
Comparison with Alternative Agents: Acadesine (AICAR)
Acadesine, also known as AICAR, is a first-generation adenosine-regulating agent. Like this compound, it is taken up by cells and converted to an AMP analog, leading to the activation of AMPK.[6] Preclinical studies in various models have demonstrated its cardioprotective effects.
Table 3: Effects of Acadesine in a Rat Model of Myocardial Ischemia/Reperfusion
| Parameter | Control | Acadesine (20 µmol/L in cardioplegia) |
| Aortic Flow Recovery (ml/min) | 15.4 ± 2.8 | 29.5 ± 3.8 |
Data from a study in isolated, perfused rat hearts subjected to 2.5 hours of global hypothermic ischemia.[7]
Experimental Protocols
Rabbit Model of Myocardial Ischemia/Reperfusion
dot
Caption: Experimental workflow for the rabbit ischemia/reperfusion study.
Methodology:
-
Animal Model: The study was conducted in rabbits.[2]
-
Ischemia/Reperfusion: A 30-minute coronary occlusion was induced, followed by a 3-hour period of reperfusion.[2]
-
Drug Administration: this compound was administered as a loading dose followed by a continuous infusion, starting 12 minutes before the coronary occlusion and continuing throughout the reperfusion period.[2] Two dose levels were tested against a vehicle control.[2]
-
Endpoint Measurement: At the end of the experiment, the ischemic risk zone was delineated using blue dye.[2] The extent of necrosis (infarct size) was determined by tetrazolium staining, and the no-reflow zone was assessed using thioflavin S.[2]
Canine Model of Chronic Heart Failure
dot
Caption: Experimental workflow for the canine chronic heart failure study.
Methodology:
-
Animal Model: The study utilized dogs with chronic heart failure induced by coronary microembolization, characterized by a left ventricular ejection fraction of less than 30%.[5]
-
Study Design: A randomized crossover design was employed, where each dog received both this compound and a vehicle infusion on separate occasions, one week apart.[5]
-
Drug Administration: this compound was administered as a constant intravenous infusion at a dose of 10 µg/kg/min for 6 hours.[5]
-
Functional Assessment: Hemodynamic parameters were measured at baseline and hourly throughout the infusion period.[5] The left ventricular pressure-volume relationship was assessed at baseline and at the 6-hour time point to evaluate systolic and diastolic function.[5]
Concluding Remarks
The available preclinical data indicate that this compound demonstrates significant cardioprotective effects across different species and in distinct models of cardiac injury. In a rabbit model of acute ischemia/reperfusion, this compound reduced myocardial infarct size and the no-reflow zone, suggesting a protective effect against acute ischemic damage.[2] In a canine model of chronic heart failure, this compound improved left ventricular systolic function, as evidenced by an increased ejection fraction and reductions in ventricular volumes and pressures.[5]
A direct comparison between the rabbit and dog studies is challenging due to the differences in the disease models (acute ischemia vs. chronic heart failure) and the species themselves. However, the consistent positive outcomes in both models suggest a robust and multifaceted mechanism of action. The comparison with Acadesine, a first-generation compound, highlights the therapeutic potential of targeting the adenosine and AMPK pathways for cardioprotection. Further studies, including head-to-head comparative trials and investigations in other species, will be crucial to fully elucidate the therapeutic potential of this compound for various cardiovascular diseases.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Tuning of Adenosine Signal Nuances Underlying Heart Failure With Preserved Ejection Fraction [frontiersin.org]
- 4. Adenosine therapy: a new approach to chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acadesine and myocardial protection. Studies of time of administration and dose-response relations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of GP531 preclinical and clinical trial data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available preclinical and clinical data for GP531, a novel therapeutic agent in development for congestive heart failure. The performance of this compound is objectively compared with current standard-of-care alternatives, supported by experimental data to inform research and development decisions.
Executive Summary
This compound is a second-generation adenosine regulating agent (ARA) that functions as an activator of AMP-activated protein kinase (AMPK).[1][2] By targeting the fundamental energetic deficits in the failing heart, this compound aims to improve myocardial function and energetics. Preclinical studies have demonstrated its potential to enhance cardiac function in models of heart failure and protect the myocardium from ischemia/reperfusion injury.[3][4] Phase I clinical trials in healthy volunteers have shown a favorable safety and tolerability profile, and a pilot Phase II trial in patients with ischemic heart failure has suggested promising clinical results, though detailed quantitative data from these trials are not yet publicly available.[5][6]
This guide compares the preclinical and clinical data of this compound with established heart failure therapies, including the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan and the sodium-glucose cotransporter-2 (SGLT2) inhibitors dapagliflozin and canagliflozin. These comparators have demonstrated significant efficacy in large-scale clinical trials and represent the current standard of care.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. In the context of heart failure, where myocardial energy metabolism is impaired, AMPK activation by this compound is proposed to have several beneficial downstream effects.
Preclinical Data Comparison
Animal Models of Heart Failure
| Parameter | This compound (Dog Model) | Sacubitril/Valsartan (Mouse Model) | Dapagliflozin (Rabbit Model) | Canagliflozin (Swine Model) |
| Model | Chronic heart failure induced by intracoronary microembolizations. | Heart failure induced by doxorubicin. | Chronic heart failure induced by aortic constriction. | Chronic myocardial ischemia. |
| Key Findings | - Increased Left Ventricular Ejection Fraction (LVEF). - Decreased LV end-diastolic and end-systolic volumes. - No significant effect on heart rate or blood pressure. | - Improved Ejection Fraction (EF). - Prevented the reduction of radial and longitudinal strain. - Reduced expression of inflammatory markers (NLRP3, MyD88, NF-kB).[7][8] | - Improved heart function and attenuated cardiac remodeling. - Reduced NT-proBNP levels. - Attenuated myocardial fibrosis.[9][10] | - Improved myocardial function and coronary perfusion. - Decreased myocardial fibrosis. - Increased expression of total and phosphorylated AMPK.[11][12] |
| Reference | Sabbah et al. | Quagliariello et al. (2021) | Shi et al. (2022) | Beker et al. (2022) |
Animal Models of Ischemia/Reperfusion Injury
| Parameter | This compound (Rabbit Model) |
| Model | 30-minute coronary occlusion followed by 3 hours of reperfusion. |
| Key Findings | - Low Dose (700 µg/kg + 10 µg/kg/min): - 34% reduction in infarct size compared to vehicle. - 31% reduction in the no-reflow zone compared to vehicle. - No significant effect on hemodynamics. |
| Reference | Philipp et al. (2010)[3] |
Clinical Data Comparison
While detailed quantitative data from this compound's Phase I and pilot Phase II trials are not yet publicly available, the following table summarizes the key findings from major clinical trials of the comparator drugs.
| Parameter | This compound (Phase I/II) | Sacubitril/Valsartan (PARADIGM-HF) | Dapagliflozin (DAPA-HF) | Canagliflozin (CANVAS Program) |
| Study Population | Phase I: 84 healthy volunteers. Pilot Phase II: 18 patients with ischemic heart failure.[5][6] | 8,442 patients with HFrEF (LVEF ≤40%). | 4,744 patients with HFrEF (LVEF ≤40%). | 10,142 patients with type 2 diabetes and high cardiovascular risk. |
| Primary Endpoint | Safety and tolerability (Phase I). Efficacy signals (Phase II). | Composite of cardiovascular death or hospitalization for heart failure. | Composite of worsening heart failure or cardiovascular death. | Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke. |
| Key Efficacy Results | "Excellent safety and tolerability profile." "Strong clinical results supporting further research."[5][6] | 20% relative risk reduction in the primary endpoint vs. enalapril. 20% relative risk reduction in cardiovascular death. 21% relative risk reduction in first hospitalization for heart failure. | 26% relative risk reduction in the primary endpoint vs. placebo. 18% relative risk reduction in cardiovascular death. 30% relative risk reduction in hospitalization for heart failure. | 14% relative risk reduction in the primary endpoint vs. placebo. 33% relative risk reduction in hospitalization for heart failure. |
| Key Safety Findings | Well-tolerated. | Higher rates of hypotension and non-serious angioedema compared to enalapril. Lower rates of cough, hyperkalemia, and renal impairment. | Higher rates of volume depletion and genital infections. | Increased risk of amputation (primarily at the level of the toe or metatarsal). |
| Reference | ViCardia Therapeutics[5][6] | McMurray et al. (2014) | McMurray et al. (2019) | Neal et al. (2017) |
Experimental Protocols
This compound Preclinical Study: Canine Model of Chronic Heart Failure
-
Animal Model: Chronic heart failure was induced in dogs through multiple sequential intracoronary microembolizations with polystyrene microspheres until the left ventricular ejection fraction was significantly reduced.[13]
-
Drug Administration: this compound was administered as an intravenous infusion.
-
Efficacy Evaluation: Left ventricular function was assessed by measuring parameters such as LVEF, end-systolic and end-diastolic volumes, and hemodynamic variables.
This compound Preclinical Study: Rabbit Model of Ischemia/Reperfusion Injury
-
Animal Model: Myocardial ischemia was induced in rabbits by occluding a coronary artery for 30 minutes, followed by a 3-hour reperfusion period.[14][15][16]
-
Drug Administration: this compound was administered as an intravenous loading dose followed by a continuous infusion, starting before the coronary occlusion and continuing throughout the reperfusion phase.[3]
-
Efficacy Evaluation: The primary endpoints were the size of the myocardial infarction and the extent of the no-reflow area, which were assessed using histological staining techniques.[3]
Conclusion
This compound, with its unique mechanism of activating AMPK to improve myocardial energetics, presents a promising novel approach for the treatment of heart failure. Preclinical data are encouraging, demonstrating beneficial effects on cardiac function and protection against ischemic injury. However, a comprehensive comparison with established therapies is currently limited by the lack of publicly available quantitative data from its clinical trials.
The established alternatives, sacubitril/valsartan and SGLT2 inhibitors, have a wealth of clinical evidence from large-scale trials demonstrating their efficacy in reducing mortality and morbidity in patients with heart failure. As more data from the ongoing and future clinical development of this compound become available, a more direct and thorough comparison of its clinical utility against these standards of care will be possible. Researchers and clinicians should monitor the progress of this compound's clinical trials to fully understand its potential role in the evolving landscape of heart failure therapeutics.
References
- 1. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 3. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 5. vicardia.com [vicardia.com]
- 6. medical-xprt.com [medical-xprt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 10. Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Profiling of SGLT-2 Inhibitor Canagliflozin in a Swine Model of Chronic Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Model of Ischemia and Reperfusion Injury in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Model of Ischemia and Reperfusion Injury in Rabbits [jove.com]
- 16. Video: Model of Ischemia and Reperfusion Injury in Rabbits [jove.com]
A Head-to-Head Comparison: GP531 vs. Adenosine A1 Receptor Agonists in Cardioprotection
For researchers, scientists, and drug development professionals, the quest for effective cardioprotective agents is paramount. Two distinct therapeutic strategies have emerged, both leveraging the adenosine pathway but through fundamentally different mechanisms: the indirect modulation by GP531 and the direct stimulation by Adenosine A1 Receptor (A1R) agonists. This guide provides an objective, data-driven comparison of these two approaches, summarizing their mechanisms, performance in preclinical models, and the experimental protocols used for their evaluation.
Executive Summary: A Tale of Two Mechanisms
This compound and Adenosine A1 receptor agonists both aim to confer cardioprotection by harnessing the beneficial effects of adenosine. However, their mode of action diverges significantly.
-
This compound is a second-generation Adenosine Regulating Agent (ARA) and a direct AMP-activated protein kinase (AMPK) activator .[1][2] It does not bind directly to adenosine receptors.[3] Instead, it works by amplifying the localized release of the body's own endogenous adenosine specifically in tissues undergoing cellular stress, such as ischemia.[3][4] Concurrently, its activation of AMPK enhances cellular energy metabolism.[1][2][5]
-
Adenosine A1 Receptor Agonists are molecules that directly bind to and activate the A1 receptor , a G protein-coupled receptor (GPCR).[6][7] This activation triggers a specific intracellular signaling cascade, primarily through the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[6][8][9] This direct agonism can be systemic, affecting all A1 receptors the compound reaches.[10]
This core difference in mechanism—indirect and localized versus direct and systemic—underpins the observed differences in their pharmacodynamic profiles, particularly concerning cardiovascular side effects.
Mechanism of Action: A Visual Comparison
The distinct signaling pathways of this compound and A1R agonists are critical to understanding their therapeutic potential and limitations.
Comparative Performance Data
Direct head-to-head trials are not extensively published. The following tables synthesize data from separate preclinical studies to provide a comparative overview.
Table 1: Pharmacodynamic Effects in Preclinical Heart Failure & Ischemia Models
| Parameter | This compound | Adenosine A1 Receptor Agonists (Full) | Adenosine A1 Receptor Agonists (Partial) |
| Left Ventricular Ejection Fraction | Increased (from 27% to 34% in a canine HF model)[11] | Generally cardioprotective, but data is often confounded by hemodynamic effects. | Increased (Improves LV systolic function in canine HF models)[12] |
| Infarct Size (Ischemia/Reperfusion) | Reduced (by 34% in a rabbit model)[4][13] | Reduced (A well-known effect of A1R activation)[14] | Cardioprotective at doses that do not affect heart rate[14] |
| Heart Rate | No significant effect [3][12][13] | Decreased (Bradycardia) [10][14] | Minimal to no effect at therapeutic doses[14] |
| Blood Pressure | No significant effect [3][13] | Decreased (Hypotension) [4] | Minimal to no effect [14] |
| Myocardial Oxygen Consumption | No significant effect [11][12] | Not a primary endpoint in many agonist studies. | Not a primary endpoint in many agonist studies. |
| "No-Reflow" Zone | Reduced (by 31% in a rabbit model)[4][13] | Data not readily available. | Data not readily available. |
Table 2: Receptor Interaction and Functional Potency
| Parameter | This compound | Adenosine A1 Receptor Agonists (Example: Capadenoson) | Adenosine A1 Receptor Agonists (Example: CCPA - Full Agonist) |
| Primary Target | AMPK; indirect adenosine modulation[1][2] | Adenosine A1 Receptor[14] | Adenosine A1 Receptor[6][15] |
| Binding Affinity (Ki) | Not Applicable (does not bind to A1R)[3] | Selective for A1R[14] | High affinity and selectivity for A1R[15] |
| Functional Potency (EC50) | Not Applicable | 0.1 nM (on human A1 receptors)[14] | Potent agonist[8][9] |
| Agonist Type | Not Applicable | Partial Agonist[14] | Full Agonist[14] |
| Selectivity | Action is localized to stressed tissue[3][4] | High selectivity for A1R vs. A2a, A2b, and A3 receptors[14] | High selectivity for A1R[15] |
Experimental Methodologies
The evaluation of these compounds relies on a range of established in-vivo and in-vitro assays.
Detailed Experimental Protocols
1. Ischemia/Reperfusion Model for Infarct Size and No-Reflow
-
Objective: To assess the ability of a compound to protect the myocardium from damage caused by a temporary loss of blood flow followed by reperfusion.
-
Methodology (Rabbit Model Example):
-
Animal Preparation: Anesthetized rabbits are ventilated and instrumented for continuous monitoring of hemodynamics (ECG, blood pressure).
-
Coronary Occlusion: A snare is placed around a major coronary artery. The artery is occluded for a set period (e.g., 30 minutes) to induce ischemia.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously, typically as a loading dose followed by a continuous infusion, starting before occlusion and continuing throughout reperfusion.[4]
-
Reperfusion: The snare is released, allowing blood flow to return to the ischemic tissue for a defined period (e.g., 3 hours).
-
Delineation of At-Risk and Infarcted Tissue:
-
At the end of reperfusion, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area-at-risk (the tissue that was ischemic).
-
The heart is excised, sliced, and incubated in triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted (necrotic) tissue remains pale.[4]
-
The no-reflow zone can be identified by injecting a fluorescent dye like thioflavin S before heart excision; areas without fluorescence indicate no-reflow.[4]
-
-
Analysis: The sizes of the risk zone, infarct zone, and no-reflow zone are measured and expressed as a percentage of the relevant area.
-
2. Radioligand Binding Assay for A1R Agonists
-
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a source rich in A1 receptors (e.g., CHO cells stably expressing human A1R, or rat brain tissue).[16]
-
Assay Setup: Membranes are incubated in a buffer solution with a known concentration of a radiolabeled A1R ligand (e.g., [3H]CCPA).
-
Competition: Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the A1 receptors.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The radioactivity of the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Analysis: The data is used to calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[17]
-
3. cAMP Functional Assay
-
Objective: To measure the functional effect of an A1R agonist on the intracellular second messenger cAMP.
-
Methodology:
-
Cell Culture: Use a cell line expressing the A1 receptor (e.g., CHO-A1R or HEK293-A1R).
-
Stimulation: Pre-treat cells with an adenylyl cyclase activator like forskolin to raise intracellular cAMP levels.
-
Agonist Treatment: Add varying concentrations of the A1R agonist. Activation of the Gi-coupled A1R will inhibit adenylyl cyclase, causing a dose-dependent decrease in cAMP levels.
-
Detection: Lyse the cells and measure cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., GloSensor™).[9][18]
-
Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50, representing the potency of the agonist.
-
Conclusion
This compound and adenosine A1 receptor agonists represent two promising, yet distinct, avenues for cardioprotective therapy.
-
This compound's key advantage lies in its unique mechanism. By acting as an adenosine regulating agent and AMPK activator, it enhances the body's natural, localized protective response to stress without causing the systemic hemodynamic side effects that have hampered the development of A1R agonists.[3][4][13] Its favorable profile in preclinical models, improving cardiac function without altering heart rate or blood pressure, makes it an attractive candidate for treating conditions like heart failure.[11][12]
-
Adenosine A1 Receptor Agonists offer a more direct approach. The development of partial agonists represents a significant advancement, aiming to separate the desired cardioprotective effects from the dose-limiting cardiovascular side effects (bradycardia, hypotension) associated with full agonists.[14] This strategy relies on fine-tuning the level of receptor activation to hit a therapeutic window.
For drug development professionals, the choice between these strategies depends on the desired therapeutic profile. This compound offers a potentially safer, more physiologically-tuned approach by modulating an endogenous process. The A1R agonist strategy, particularly with partial agonists, offers a more traditional receptor-targeted approach that requires careful optimization to manage on-target side effects. Continued research and clinical data will be essential to fully elucidate the therapeutic potential of each approach in treating cardiovascular disease.
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. medical-xprt.com [medical-xprt.com]
- 3. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 4. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vicardia.com [vicardia.com]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 10. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 16. Functional selectivity of adenosine A1 receptor ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
The Synergistic Potential of GP531 in Cardiovascular Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GP531, a second-generation adenosine-regulating agent (ARA), is an emerging therapeutic candidate for cardiovascular diseases, primarily acting as an Adenosine Monophosphate-Activated Protein Kinase (AMPK) activator.[1][2][3] Its mechanism of action, which involves enhancing cellular energy metabolism and augmenting the protective effects of endogenous adenosine, suggests a strong potential for synergistic interactions with existing cardiovascular drugs.[1][2][3][4] This guide provides a comparative analysis of the hypothesized synergistic effects of this compound with key classes of cardiovascular drugs, supported by preclinical data from analogous compounds and detailed experimental protocols.
This compound: Mechanism of Action
This compound exerts its cardioprotective effects through a dual mechanism:
-
AMPK Activation: As a primary AMPK activator, this compound stimulates glucose and fatty acid uptake, boosting mitochondrial ATP production and enhancing cardiac mechanical function.[1][2][3]
-
Adenosine Regulation: this compound amplifies the localized release of endogenous adenosine during periods of cellular stress, such as ischemia.[1][4] This increase in adenosine provides a natural defense against myocardial injury by reducing inflammation, apoptosis, and necrosis.[2][4]
This dual action provides a strong basis for expecting synergistic or additive effects when combined with other cardiovascular therapies that act on complementary pathways.
Hypothesized Synergistic Effects with Standard Cardiovascular Drugs
While direct clinical data on this compound in combination therapies is not yet available, preclinical evidence from other AMPK activators (e.g., AICAR, metformin) and adenosine-regulating agents allows for the formulation of strong hypotheses regarding its synergistic potential.
Synergistic Antiplatelet Effects with P2Y12 Inhibitors and Dipyridamole
A compelling area of potential synergy for this compound lies in its combination with antiplatelet agents. The activation of AMPK and the augmentation of adenosine signaling both contribute to the inhibition of platelet aggregation.
Mechanistic Rationale: this compound's activation of AMPK in platelets can stimulate the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO)/soluble guanylate cyclase (sGC)-cGMP/cGMP-dependent protein kinase (PKG) signaling pathway, which is a major anti-aggregatory mechanism.[1] Furthermore, the increased local concentrations of adenosine resulting from this compound's action can activate platelet A2A and A2B receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a potent inhibitor of platelet activation.[2][3][4]
This increase in cGMP and cAMP can act synergistically with:
-
P2Y12 Inhibitors (e.g., clopidogrel, ticagrelor): These drugs block the P2Y12 receptor, which is coupled to the inhibitory G-protein (Gi) that reduces cAMP levels. By preventing this decrease in cAMP, P2Y12 inhibitors allow the cAMP-elevating effects of adenosine (augmented by this compound) to dominate, leading to a more potent antiplatelet effect.[5][6][7]
-
Dipyridamole: This phosphodiesterase (PDE) inhibitor prevents the breakdown of cGMP and cAMP.[1] Combining a PDE inhibitor with an AMPK activator like AICAR has been shown to potentiate the anti-aggregatory effect by further elevating cGMP levels.[1]
Supporting Experimental Data:
| Drug Combination | Animal Model | Key Finding | Reference |
| AICAR + Dipyridamole | Rat | Combination treatment significantly prolonged FeCl3-induced arterial occlusion time compared to either agent alone. | [1] |
| Adenosine Receptor Agonists + P2Y12 Antagonists | In vitro (human platelets) | The combination demonstrated a stronger inhibition of P-selectin expression, GPIIb-IIIa activation, and calcium mobilization compared to either agent alone. | [2] |
| Dipyridamole + Aspirin | Rabbit | Combined oral administration of dipyridamole and aspirin reduced the sensitivity to ADP for producing platelet thrombi, an effect not seen with either drug alone. | [8] |
Experimental Protocol: Evaluation of Antithrombotic Synergy in a Canine Model
This protocol is adapted from a model of recurrent coronary artery thrombosis.[9]
-
Animal Model: Healthy adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the left anterior descending (LAD) coronary artery.
-
Thrombosis Induction: An electromagnetic flow probe is placed on the LAD to monitor blood flow. A wire electrode is inserted into the artery to induce endothelial injury and initiate thrombus formation, leading to cyclic flow variations (CFVs) as thrombi form and are dislodged.
-
Drug Administration:
-
A baseline period of stable CFVs is established.
-
Vehicle (saline) is infused intravenously for a control period.
-
This compound is administered as an intravenous infusion at a predetermined dose.
-
A P2Y12 inhibitor (e.g., cangrelor) or dipyridamole is administered intravenously.
-
The combination of this compound and the antiplatelet agent is administered.
-
-
Data Analysis: The frequency and severity of CFVs are quantified for each treatment period. A significant reduction in CFVs with the combination therapy compared to either agent alone would indicate a synergistic antithrombotic effect. Bleeding time is also measured to assess the safety of the combination.
Signaling Pathway and Synergistic Interaction:
Potential Synergy with SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors have demonstrated significant cardiovascular benefits, part of which is attributed to their ability to activate AMPK.
Mechanistic Rationale: Several SGLT2 inhibitors, including empagliflozin and canagliflozin, have been shown to activate AMPK, likely by causing a mild energy stress through inhibition of mitochondrial function.[1][3][6] This shared mechanism with this compound suggests an additive or synergistic effect on enhancing cardiac energy metabolism, reducing inflammation, and protecting against heart failure.[6][10][11][12][13]
Experimental Protocol: Assessing Cardioprotection in a Rodent Model of Ischemia/Reperfusion Injury
This protocol is based on established methods for inducing myocardial infarction in rodents.[12][14][15]
-
Animal Model: Adult male Wistar rats or C57BL/6 mice are used.
-
Ischemia/Reperfusion Procedure: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30-45 minutes, followed by reperfusion.
-
Treatment Groups:
-
Sham (surgery without LAD ligation)
-
Vehicle control + I/R
-
This compound + I/R
-
SGLT2 inhibitor + I/R
-
This compound + SGLT2 inhibitor + I/R
-
-
Cardiac Function Assessment: Echocardiography is performed at baseline and 24 hours post-reperfusion to measure parameters such as ejection fraction (EF), fractional shortening (FS), and ventricular dimensions.[14][16][17]
-
Infarct Size Measurement: After 24 hours, hearts are excised, and the area at risk and infarct size are determined using Evans blue and TTC staining, respectively.
-
Data Analysis: A significant reduction in infarct size and improvement in cardiac function in the combination therapy group compared to the individual treatment groups would indicate a synergistic effect.
Signaling Pathway Convergence:
Complementary Actions with Beta-Blockers
Beta-blockers reduce cardiac workload by decreasing heart rate and contractility. This compound could complement this action by improving the energy efficiency of the heart.
Mechanistic Rationale: By activating AMPK, this compound can enhance the heart's ability to produce ATP. This improved energy supply can help the heart function more efficiently under the reduced workload imposed by beta-blockers. Additionally, studies have shown that AMPK activation can down-regulate the beta-adrenergic signaling cascade, potentially leading to an "energy-sparing" effect that would be synergistic with beta-blockade.[15][18] The adenosine-augmenting effect of this compound also has anti-beta-adrenergic effects at the ventricular level.[19]
Experimental Protocol: Evaluation in a Canine Model of Heart Failure
This protocol is based on established methods for inducing heart failure in dogs.[20][21][22][23]
-
Animal Model: Chronic heart failure is induced in adult dogs either by rapid ventricular pacing or by coronary artery microembolizations until a target ejection fraction of <40% is achieved.[20][21]
-
Treatment Protocol: Animals are randomized to receive:
-
Placebo
-
This compound
-
A beta-blocker (e.g., metoprolol)
-
This compound + beta-blocker
-
-
Hemodynamic and Functional Assessment: Left ventricular function is assessed at baseline and after a chronic treatment period using echocardiography to measure ejection fraction, ventricular volumes, and diastolic function. Hemodynamic parameters (LV pressures, dP/dt) are measured using pressure-volume loop analysis.
-
Data Analysis: A significantly greater improvement in ejection fraction and other hemodynamic parameters in the combination group compared to the monotherapy groups would suggest a synergistic effect.
Logical Relationship of Complementary Actions:
Potential Additive Effects with ACE Inhibitors/ARBs
Angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) are mainstays in heart failure therapy due to their ability to reduce afterload and prevent adverse cardiac remodeling.
Mechanistic Rationale: The primary benefit of combining this compound with ACE inhibitors or ARBs would likely be additive effects on improving cardiac function and attenuating disease progression. While ACE inhibitors/ARBs reduce the hemodynamic stress on the heart, this compound improves the intrinsic metabolic function of the cardiomyocytes. Preclinical studies have shown that transient activation of AMPK prior to pressure overload can reduce adverse remodeling and preserve left ventricular function, effects that would complement the anti-remodeling properties of ACE inhibitors.[20]
Experimental Protocol: The canine model of heart failure described in section 2.3 could be adapted to evaluate the combination of this compound with an ACE inhibitor (e.g., enalapril) or an ARB (e.g., valsartan). The primary endpoints would be changes in ejection fraction, ventricular volumes, and markers of cardiac fibrosis.
Conclusion
The unique dual mechanism of action of this compound as both an AMPK activator and an adenosine-regulating agent positions it as a promising candidate for combination therapy in cardiovascular diseases. Based on mechanistic rationale and preclinical evidence from analogous compounds, this compound is hypothesized to have significant synergistic or additive effects when combined with standard-of-care cardiovascular drugs, including antiplatelet agents, SGLT2 inhibitors, beta-blockers, and ACE inhibitors/ARBs. Further preclinical and clinical studies are warranted to confirm these potential synergistic interactions and to establish the optimal therapeutic combinations for patients with heart failure and ischemic heart disease.
References
- 1. Antiplatelet effect of AMP-activated protein kinase activator and its potentiation by the phosphodiesterase inhibitor dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine and blood platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Platelet inhibition by P2Y12 antagonists is potentiated by adenosine signalling activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The synergistic effect of aspirin and dipyridamole upon platelet thrombi in living blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic inhibition of both P2Y1 and P2Y12 adenosine diphosphate receptors as novel approach to rapidly attenuate platelet-mediated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Inhibition of Both P2Y1 and P2Y12 Adenosine Diphosphate Receptors As Novel Approach to Rapidly Attenuate Platelet-Mediated Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. tandfonline.com [tandfonline.com]
- 14. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.2. Cardiac ischemia/reperfusion (I/R) injury model [bio-protocol.org]
- 16. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 23. journals.physiology.org [journals.physiology.org]
Benchmarking GP531's Safety Profile Against Other Inotropic Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the investigational inotropic agent GP531 against established inotropic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic window and safety advantages.
Executive Summary
This compound is a novel, second-generation adenosine regulating agent (ARA) and a potent activator of AMP-activated protein kinase (AMPK) currently in Phase II clinical development for congestive heart failure.[1] Its unique mechanism of action, which enhances mitochondrial energy production and augments the body's natural cardioprotective responses, suggests a potentially safer alternative to conventional inotropic agents.[2] Preclinical studies and Phase 1 clinical trials in healthy volunteers have indicated an excellent safety and tolerability profile for this compound, notably the absence of adverse hemodynamic effects and arrhythmias that commonly limit the use of other inotropes.[3][4]
Established inotropic agents, such as beta-adrenergic agonists (e.g., dobutamine) and phosphodiesterase-3 (PDE3) inhibitors (e.g., milrinone), are associated with significant safety concerns, including an increased risk of arrhythmias, hypotension, and long-term mortality.[5][6][7] This guide will present available data to benchmark the safety of this compound against these agents.
Comparative Safety Profile: this compound vs. Other Inotropic Agents
The following table summarizes the known safety profiles of this compound and other commonly used inotropic agents. The data for this compound is primarily from preclinical and Phase 1 studies, while the information for other agents is derived from extensive clinical use and trials.
| Adverse Event | This compound | Dobutamine | Milrinone | Norepinephrine |
| Arrhythmias | Not observed in preclinical or Phase 1 trials[4] | Common, including ventricular ectopic activity and tachycardia[7][8] | Observed, including supraventricular and ventricular arrhythmias[9] | Can induce tachyarrhythmias[10] |
| Hypotension | Not observed in preclinical studies; no adverse hemodynamic effects reported[11] | Can cause precipitous decreases in blood pressure[12] | A common side effect due to vasodilatory activity[9][13] | Less common, primarily a vasopressor |
| Hypertension | Not reported | Can cause significant increases in blood pressure[8] | Less common | A primary effect, can be excessive |
| Tachycardia | Not observed in preclinical studies[4] | Common, increases heart rate significantly[8] | Less chronotropic activity than dobutamine | Can cause tachycardia[10] |
| Increased Myocardial Oxygen Demand | Mechanism suggests improved myocardial energetics[2] | A primary concern, can lead to ischemia[7][14] | Less of a concern compared to dobutamine | Can significantly increase myocardial oxygen demand[10] |
| Thrombocytopenia | Not reported | Not a commonly reported side effect | Mild thrombocytopenia has been observed[9][15] | Not a commonly reported side effect |
| Long-term Mortality | Data not yet available | Long-term use associated with increased mortality[7] | Long-term oral use associated with increased risk of death[16] | Data on long-term use is limited |
Mechanism of Action and Signaling Pathways
The differential safety profiles of these agents can be attributed to their distinct mechanisms of action.
This compound Signaling Pathway
This compound acts as an adenosine regulating agent and an AMPK activator. During cellular stress, it amplifies the localized release of endogenous adenosine and directly activates AMPK. This dual action leads to enhanced glucose and fatty acid uptake by cardiomyocytes, boosting mitochondrial ATP production and improving the heart's mechanical function without increasing cytosolic calcium concentration, which is a common trigger for arrhythmias.[2]
References
- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 2. ViCardia this compound Potent, Long-Lasting, Infusion Therapy [medical-xprt.com]
- 3. vicardia.com [vicardia.com]
- 4. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Milrinone (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. litfl.com [litfl.com]
- 15. Safety of milrinone use in neonatal intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Investigational Compound GP531
Disclaimer: GP531 is an investigational drug candidate under development.[1][2][3] As such, a specific, publicly available Safety Data Sheet (SDS) is not available. The disposal procedures outlined below are based on general best practices for hazardous pharmaceutical and chemical waste in a research setting. These instructions are not a substitute for the official SDS, which must be obtained from the supplier (e.g., ViCardia Therapeutics) and consulted before handling or disposal. All procedures must be performed in compliance with your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations.
Immediate Safety and Logistical Information
This compound is identified as a second-generation adenosine regulating agent (ARA), a small molecule with the chemical formula C₁₆H₂₁N₅O₄.[2][4] Like most investigational compounds, it should be treated as a potentially hazardous chemical. The primary route of disposal is through a licensed hazardous waste management service coordinated by your institution's EHS office. Never dispose of this compound or its containers in the regular trash or down the drain.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before handling, locate and thoroughly read the manufacturer-provided SDS for this compound. This document contains definitive information on hazards, handling, and disposal.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof liquid waste container. Do not mix with other solvent waste unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved, puncture-proof sharps container designated for chemically contaminated sharps.[5]
-
-
Container Selection and Labeling:
-
Use only containers that are compatible with the chemical nature of the waste.
-
All waste containers must be securely closed when not in use.
-
Affix a "HAZARDOUS WASTE" label to every container.
-
The label must clearly list the full chemical name ("this compound"), the estimated concentrations of all chemical components, and the specific hazard characteristics (e.g., "Toxic," "Handle with Gloves").
-
-
Storage:
-
Store waste containers in a designated, secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure incompatible waste types are segregated to prevent dangerous reactions.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond the limits (volume or time) specified by your institution and regulations.
-
Data Presentation
The following table contains hypothetical data for an investigational compound like this compound to illustrate how such information would be presented. This is not actual data for this compound and is for informational purposes only.
| Parameter | Hypothetical Value / Classification | Regulatory Guideline |
| Hazard Classification | GHS: Acute Toxicity (Oral), Cat. 4; Skin Irritant, Cat. 2 | Disposal must follow hazardous waste protocols. |
| Waste Code | U.S. EPA: P-List or U-List (Assumed) | Dictates stringent container management and disposal.[6] |
| Container Type | HDPE or Glass, Screw-cap | Must be compatible with the chemical waste. |
| Storage Limit | 180 days at Satellite Accumulation Area | Varies by generator status; consult EHS.[5] |
Experimental Protocols: Decontamination of Labware
For non-disposable labware (e.g., glassware) contaminated with this compound:
-
Initial Rinse: In a chemical fume hood, rinse the labware three times with a suitable solvent (e.g., ethanol or methanol) capable of dissolving this compound.
-
Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.
-
Standard Washing: After the initial solvent rinse, the labware can typically be washed with laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the essential logical steps for the proper disposal of an investigational compound like this compound.
Caption: Decision workflow for the safe handling and disposal of investigational compound this compound.
References
- 1. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]
- 2. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 3. vicardia.com [vicardia.com]
- 4. This compound | 142344-87-4 | SFA34487 | Biosynth [biosynth.com]
- 5. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 6. louisville.edu [louisville.edu]
Navigating the Safe Handling of GP531: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers
The handling of any chemical substance in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. The identifier "GP531" is associated with multiple distinct materials, each possessing a unique hazard profile. Given the target audience of researchers and drug development professionals, this guide will focus on the presumed context of This compound as a potent, novel pharmaceutical compound , likely an AMP-activated protein kinase (AMPK) activator currently in development.
It is imperative to confirm the precise identity of the substance you are handling. Always refer to the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer or supplier for specific and definitive guidance. The information presented here is based on general best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) in a research and development environment.
Hazard Identification: The Ambiguity of "this compound"
To underscore the critical importance of correct substance identification, the following table summarizes the various materials identified as "this compound" and their associated primary hazards. Misidentification could lead to the use of inadequate personal protective equipment (PPE) and unsafe handling procedures.
| Product Identifier | Product Type | Primary Hazards |
| GP-531 (Pharmaceutical) | Potent AMPK Activator | Biological activity at low concentrations; potential for unknown long-term health effects. Requires high-level containment. |
| Digital ABS RGD531 / Somos® GP Plus | 3D Printing Resin (Acrylate-based) | Causes serious eye damage, skin irritation, and may cause an allergic skin reaction.[1][2][3][4][5] |
| GP Herbicide | Herbicide (Glyphosate-based) | Causes moderate to substantial eye irritation; may cause allergic skin reaction; toxic to aquatic life.[6][7][8][9] |
| Genesee Polymers (e.g., GP-54-E) | Silicone Emulsion / Fluid | May cause serious eye damage and allergic skin reactions depending on the specific formulation.[10] |
Personal Protective Equipment (PPE) for Potent Pharmaceutical Compounds
When handling potent research compounds like the pharmaceutical this compound, where the full toxicological profile may not be known, a conservative approach to PPE is essential. Engineering controls, such as fume hoods or containment isolators, should be the primary means of exposure control.[11] PPE serves as a critical secondary barrier.
Recommended PPE Protocol
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (ASTM D6978 certified for chemotherapy drug handling recommended). | Prevents direct skin contact. Double-gloving provides additional protection against tears and contamination during doffing.[12] |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Disposable nature prevents take-home exposure. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes, mists, or airborne particles. |
| Face Protection | Face shield (in addition to goggles) when splash potential is high. | Provides a broader area of protection for the face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment, especially when handling powders outside of a containment device. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers should be worn in designated potent compound handling areas. | Prevents tracking of contamination out of the work area.[12] |
Operational and Disposal Plans
A structured approach to handling, from preparation to disposal, is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol: Safe Weighing and Handling of a Potent Compound
This protocol outlines the essential steps for safely weighing and preparing a solution of a potent, powdered compound.
-
Preparation:
-
Designate a specific area for handling the potent compound, preferably within a chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE).
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., weigh paper, spatula, vials, solvent, vortexer) within the containment area before introducing the compound.
-
-
Donning PPE:
-
Don shoe covers before entering the designated area.
-
Don the inner pair of gloves.
-
Don the disposable lab gown, ensuring cuffs are tucked under the inner gloves.
-
Don the outer pair of gloves over the gown cuffs.
-
Don eye protection.
-
Don respiratory protection, if required by your institution's risk assessment.
-
-
Handling the Compound:
-
Carefully open the container inside the containment device to avoid generating airborne dust.
-
Use a dedicated spatula to carefully transfer the desired amount of powder to weigh paper or directly into a tared vial.
-
Once weighing is complete, securely cap the stock container and the vial containing the weighed compound.
-
Wipe the exterior of the containers with a disposable, wetted wipe (e.g., with 70% isopropanol) before removing them from the immediate work area.
-
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with the compound (e.g., gloves, gown, bench paper, weigh paper, pipette tips) are considered hazardous waste.
-
Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container located within the containment area.[13]
-
Do not dispose of this waste in regular trash.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the lab gown by rolling it away from the body and dispose of it.
-
Exit the designated handling area.
-
Remove shoe covers and dispose of them.
-
Remove eye protection.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound must be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Decontamination: Work surfaces should be decontaminated after each use. A common procedure involves an initial cleaning with a detergent solution, followed by a rinse with water, and then a final wipe with 70% isopropanol.[12]
-
Follow Institutional Guidelines: All waste must be disposed of in accordance with your institution's and local environmental regulations. Consult your Environmental Health & Safety (EHS) department for specific procedures.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for safely managing a potent chemical compound in a laboratory setting.
Caption: Logical workflow for potent compound handling.
References
- 1. proto3000.com [proto3000.com]
- 2. prototek.com [prototek.com]
- 3. 3dprinting.co.uk [3dprinting.co.uk]
- 4. stratasysstorage01.file.core.windows.net [stratasysstorage01.file.core.windows.net]
- 5. prototech.co.kr [prototech.co.kr]
- 6. ag.fmc.com [ag.fmc.com]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 9. echem.com.au [echem.com.au]
- 10. gpcsilicones.com [gpcsilicones.com]
- 11. pharmtech.com [pharmtech.com]
- 12. labproinc.com [labproinc.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
